molecular formula C13H10N2O2 B7788641 1,3-Di(2-pyridyl)-1,3-propanedione CAS No. 4773-20-0

1,3-Di(2-pyridyl)-1,3-propanedione

Cat. No.: B7788641
CAS No.: 4773-20-0
M. Wt: 226.23 g/mol
InChI Key: DCGUVLMWGIPVDP-UHFFFAOYSA-N
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Description

1,3-Di(2-pyridyl)-1,3-propanedione is a useful research compound. Its molecular formula is C13H10N2O2 and its molecular weight is 226.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dipyridin-2-ylpropane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2/c16-12(10-5-1-3-7-14-10)9-13(17)11-6-2-4-8-15-11/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCGUVLMWGIPVDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)CC(=O)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30963917
Record name 1,3-Di(pyridin-2-yl)propane-1,3-dione
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Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4773-20-0, 10198-89-7
Record name 1,3-Di(pyridin-2-yl)propane-1,3-dione
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Record name 1,3-Di(2-pyridyl)-1,3-propanedione
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 1,3-Di(2-pyridyl)-1,3-propanedione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,3-Di(2-pyridyl)-1,3-propanedione, a significant β-diketone, serves as a crucial ligand in the field of coordination chemistry.[1][2] Its molecular structure, featuring two pyridyl groups, allows for the formation of stable complexes with a variety of transition metals, making it invaluable in catalysis and the development of advanced materials such as metal-organic frameworks (MOFs).[1] The compound's pyridinyl groups enhance electron donation, which can improve the performance of metal catalysts in important organic transformations.[1] Furthermore, its potential for fluorescence when chelated with certain metals opens avenues for research in photoluminescent materials and sensors.[1]

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, offering insights for researchers, scientists, and professionals in drug development.

Molecular and Physical Properties
PropertyValue
Molecular Formula C₁₃H₁₀N₂O₂
Molecular Weight 226.23 g/mol
CAS Number 10198-89-7
Melting Point 104-109 °C
Appearance Solid, Very Pale Yellow
Solubility Almost transparent in hot Methanol

(Data sourced from Sigma-Aldrich[3][4], ChemicalBook[5][6], and PubChem[7])

Synthesis of this compound

The primary and most effective method for synthesizing this compound is the Claisen condensation .[8] This well-established reaction involves the condensation of an ester with a ketone, facilitated by a strong base.[9] In this specific synthesis, an acetylpyridine reacts with an ethyl pyridinecarboxylate in the presence of a strong base like potassium tert-butoxide.[8]

Causality Behind Experimental Choices

The choice of a strong base is critical to deprotonate the α-carbon of the acetylpyridine, forming a reactive enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the ethyl pyridinecarboxylate. The subsequent collapse of the tetrahedral intermediate and loss of the ethoxide leaving group yields the β-diketone. The use of an aprotic solvent like tetrahydrofuran (THF) is preferred to prevent protonation of the enolate and other reactive intermediates.

Experimental Protocol: Claisen Condensation

Materials:

  • Ethyl 2-pyridinecarboxylate

  • 2-Acetylpyridine

  • Potassium tert-butoxide

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), dilute aqueous solution

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-acetylpyridine in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of potassium tert-butoxide in anhydrous THF to the stirred solution. Maintain the temperature at 0 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

  • Add a solution of ethyl 2-pyridinecarboxylate in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Neutralize the reaction mixture by adding a dilute aqueous solution of HCl.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_workup Work-up & Purification Reactant1 2-Acetylpyridine Step1 Dissolve 2-Acetylpyridine in anhydrous THF Reactant1->Step1 Reactant2 Ethyl 2-pyridinecarboxylate Step3 Add Ethyl 2-pyridinecarboxylate Reactant2->Step3 Base Potassium tert-butoxide Step2 Add Potassium tert-butoxide at 0 °C to form enolate Base->Step2 Step1->Step2 Step2->Step3 Step4 Stir at room temperature for 24 hours Step3->Step4 Step5 Neutralize with dilute HCl Step4->Step5 Step6 Extract with Diethyl Ether Step5->Step6 Step7 Dry organic layer Step6->Step7 Step8 Evaporate solvent Step7->Step8 Step9 Recrystallize Step8->Step9 Product This compound Step9->Product

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

Comprehensive characterization is essential to confirm the structure and purity of the synthesized compound. A combination of spectroscopic and analytical techniques is employed for this purpose.

Keto-Enol Tautomerism

An important characteristic of β-diketones is their existence in a tautomeric equilibrium between the keto and enol forms.[2][10][11] In the case of this compound, the enol form is significantly stabilized by the formation of an intramolecular hydrogen bond and conjugation with the pyridyl rings.[2] Spectroscopic evidence, particularly from ¹H NMR, confirms that the compound exists predominantly in the enol form in solution.[8]

Caption: Keto-enol tautomerism in this compound.

Spectroscopic Analysis
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, the ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the pyridyl rings, the methine proton of the enol form, and the enolic hydroxyl proton. The integration of these signals provides quantitative information about the number of protons in each chemical environment. The ¹³C NMR spectrum will show distinct signals for the carbonyl carbons, the enolic carbons, and the carbons of the pyridyl rings.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

  • Pyridyl Protons: ~7.0-8.7 ppm (complex multiplet)

  • Methine Proton (-CH=): ~6.0-7.0 ppm (singlet)

  • Enolic Hydroxyl Proton (-OH): ~15-17 ppm (broad singlet)

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the C=O and C=C stretching vibrations of the enol form, as well as the O-H stretching of the intramolecularly hydrogen-bonded hydroxyl group.

Expected IR Absorption Bands (cm⁻¹):

  • O-H Stretch (hydrogen-bonded): ~2500-3200 (broad)

  • C=O Stretch (conjugated): ~1600-1640

  • C=C Stretch (conjugated): ~1550-1600

  • C-H Stretch (aromatic): ~3000-3100

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum will show a molecular ion peak corresponding to its molecular weight (226.23 g/mol ).[3][6][7] The fragmentation pattern will provide further structural information.

X-ray Crystallography

For a definitive structural determination, single-crystal X-ray diffraction can be performed.[12] This technique provides the precise three-dimensional arrangement of atoms in the crystal lattice, confirming bond lengths, bond angles, and the overall molecular conformation.[13] Studies have shown that in the solid state, 1,3-di(pyridin-2-yl)propane-1,3-dione exists in the enol form with a nearly planar central core stabilized by an intramolecular hydrogen bond.[2]

Characterization_Methods cluster_NMR_details NMR Details cluster_IR_details IR Details cluster_MS_details MS Details cluster_Xray_details X-ray Details Compound This compound NMR NMR Spectroscopy (¹H and ¹³C) Compound->NMR Structural Elucidation IR Infrared (IR) Spectroscopy Compound->IR Functional Group ID MS Mass Spectrometry (MS) Compound->MS Molecular Weight & Fragmentation Xray X-ray Crystallography Compound->Xray 3D Structure H_NMR ¹H NMR: Pyridyl, Methine, Enolic OH protons NMR->H_NMR C_NMR ¹³C NMR: Carbonyl, Enolic, Pyridyl carbons NMR->C_NMR IR_Bands Characteristic Bands: O-H, C=O, C=C stretches IR->IR_Bands MS_Peaks Molecular Ion Peak (m/z) Fragmentation Pattern MS->MS_Peaks Xray_Info Bond Lengths & Angles Conformation Xray->Xray_Info

Caption: Key characterization techniques for this compound.

Applications in Research and Development

The unique properties of this compound make it a valuable compound in several areas of research and development:

  • Coordination Chemistry: It serves as a versatile ligand for the synthesis of novel metal complexes with interesting magnetic, optical, and catalytic properties.[14][15] The pyridyl groups play a significant role in dictating the coordination geometry and electronic properties of the resulting complexes.[16]

  • Catalysis: Metal complexes of this ligand can act as catalysts in a variety of organic reactions, including oxidation, reduction, and cross-coupling reactions.[1]

  • Materials Science: It is a building block for the construction of MOFs and other coordination polymers with potential applications in gas storage, separation, and sensing.[1]

  • Drug Development: The ability of β-diketones to chelate metal ions is of interest in the design of therapeutic agents. The pyridyl moieties can also engage in specific interactions with biological targets.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The Claisen condensation remains the most effective synthetic route, and a combination of spectroscopic and crystallographic techniques is essential for comprehensive characterization. The unique structural features and chemical properties of this compound ensure its continued importance in various fields of chemical research and development.

References

1,3-Di(2-pyridyl)-1,3-propanedione chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1,3-Di(2-pyridyl)-1,3-propanedione: Properties, Structure, and Applications

Introduction

This compound, also known by synonyms such as dipicolinoylmethane and 1,3-bis(2-pyridyl)-1,3-propanedione, is a bifunctional organic compound of significant interest in modern chemistry.[1][2] Its structure, featuring a β-diketone moiety flanked by two pyridyl rings, imparts a unique combination of reactivity and coordination capabilities. This guide provides a comprehensive overview of its chemical properties, structural characteristics, synthesis, and diverse applications, tailored for professionals in research and drug development. The inherent versatility of this molecule makes it a valuable building block and ligand in fields ranging from coordination chemistry and catalysis to materials science and medicinal chemistry.[3][4]

Chemical and Physical Properties

The utility of this compound in various scientific domains is underpinned by its distinct physicochemical properties. These properties dictate its behavior in solution, its reactivity, and its suitability for specific applications.

PropertyValueSource(s)
CAS Number 10198-89-7[1]
Molecular Formula C₁₃H₁₀N₂O₂[1][5][6]
Molecular Weight 226.23 g/mol [1][6]
Appearance Light yellow powder or solid[1]
Melting Point 104-109 °C
Solubility Almost transparent in hot methanol[7][8]
pKa 6.47 ± 0.46 (Predicted)[7]
InChI Key DCGUVLMWGIPVDP-UHFFFAOYSA-N[9]

Structural Analysis: The Duality of Tautomerism

The chemical behavior of this compound is dominated by the principle of keto-enol tautomerism, a fundamental concept for β-dicarbonyl compounds.[10][11] The molecule exists as an equilibrium mixture of two constitutional isomers: the diketo form and the enol form.

  • Keto Form : Contains two distinct ketone (C=O) groups separated by a methylene (-CH₂-) group.

  • Enol Form : Characterized by a carbon-carbon double bond (C=C) and a hydroxyl (-OH) group, resulting from the migration of a proton from the central carbon to a carbonyl oxygen.[12]

For 1,3-dicarbonyl compounds, the enol form is often significantly stabilized.[11] In the case of this compound, this stabilization is enhanced by two key factors:

  • Intramolecular Hydrogen Bonding : A strong hydrogen bond forms between the enolic hydroxyl group and the adjacent carbonyl oxygen, creating a stable six-membered pseudo-ring.[10][12][13]

  • Conjugation : The C=C double bond of the enol form is conjugated with the remaining carbonyl group and the pyridyl rings, leading to delocalization of π-electrons and increased thermodynamic stability.[11]

Crystal structure analysis reveals that the molecule often adopts a nearly planar conformation in its enol form, consolidated by the intramolecular hydrogen bond.[13] This inherent structural feature is pivotal to its function as a chelating ligand.

Keto-enol tautomerism of this compound.

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved via a Claisen condensation reaction. This classic organic reaction involves the condensation of an ester with a ketone in the presence of a strong base to form a β-diketone.

Protocol: Synthesis via Claisen Condensation

This protocol describes the synthesis from ethyl picolinate and 2-acetylpyridine, a common and effective laboratory-scale method.

Materials:

  • 2-Acetylpyridine

  • Ethyl picolinate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup : A three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere.

  • Base Suspension : Sodium hydride (1.1 eq) is carefully washed with anhydrous THF to remove mineral oil and then suspended in fresh anhydrous THF (10 mL) in the reaction flask.

  • Reactant Addition : A solution of 2-acetylpyridine (1.0 eq) and ethyl picolinate (1.2 eq) in anhydrous THF (5 mL) is added dropwise to the stirred NaH suspension at room temperature.

  • Reaction : After the addition is complete, the reaction mixture is heated to reflux (approximately 65-70 °C) and stirred for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Acidification : After cooling to room temperature, the reaction is carefully quenched by pouring the mixture into crushed ice. The aqueous mixture is then acidified to a pH of ~6 with 1 M HCl.

  • Extraction : The product is extracted from the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing and Drying : The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification : The solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel (using a petroleum ether/ethyl acetate gradient) or by recrystallization from a suitable solvent like hot methanol to yield the pure this compound as a light-yellow solid.[7]

SynthesisWorkflow start Reaction Setup (Inert Atmosphere) suspend_base Suspend NaH in Anhydrous THF start->suspend_base add_reactants Dropwise Addition of 2-Acetylpyridine & Ethyl Picolinate suspend_base->add_reactants reflux Heat to Reflux (2-4 hours) add_reactants->reflux workup Quench with Ice & Acidify with HCl reflux->workup extract Extract with Ethyl Acetate workup->extract purify Dry, Concentrate & Purify (Chromatography) extract->purify end Pure Product purify->end caption Workflow for the synthesis of this compound.

Workflow for the synthesis of this compound.

Coordination Chemistry and Multifaceted Applications

The true strength of this compound lies in its role as a versatile chelating ligand. The deprotonated enolate form presents a bidentate O,O-donor set, while the two pyridyl nitrogen atoms offer an additional N,N-donor set. This allows for various coordination modes, making it a powerful tool for constructing complex supramolecular architectures and functional metal complexes.[13][14]

Key Applications:

  • Coordination Chemistry : It is extensively used to synthesize metal complexes with interesting photoluminescent and semiconducting properties. The pyridyl groups enhance the stability and electronic properties of these complexes.[3][4][15]

  • Catalysis : The resulting metal complexes are valuable in catalysis for organic transformations, including oxidation and coupling reactions, where the ligand framework can be tuned to influence catalytic activity and selectivity.[3][16]

  • Materials Science : This compound is a building block for Metal-Organic Frameworks (MOFs) used in gas storage and sensing.[3][16] Its metal complexes are also explored in the development of Organic Light Emitting Diodes (OLEDs) and polymer solar cells due to their luminescent properties.[4]

  • Medicinal Chemistry : Recent studies have shown that certain metal complexes of this ligand exhibit cytotoxic properties, with promising activity against human lung and prostate cancer cells, opening avenues for its use in drug design.[4]

Typical chelation modes of the ligand with a central metal ion.

Spectroscopic Characterization

Standard spectroscopic techniques are employed to confirm the structure and purity of this compound and its derivatives.

  • ¹H NMR Spectroscopy : In deuterated chloroform (CDCl₃), the spectrum is dominated by signals from the aromatic protons of the pyridyl rings. A key diagnostic signal is a broad singlet far downfield (typically >15 ppm), corresponding to the enolic hydroxyl proton involved in strong intramolecular hydrogen bonding. The methine proton (=CH-) of the enol form also gives a characteristic singlet.

  • ¹³C NMR Spectroscopy : The spectrum will show signals for the carbonyl carbons and the carbons of the pyridyl rings. The enolization is evident from the signals corresponding to the sp² carbons of the C=C bond.

  • Infrared (IR) Spectroscopy : The IR spectrum of the enol tautomer shows a broad absorption band for the O-H stretch, often centered around 2500-3200 cm⁻¹, indicative of strong hydrogen bonding. The C=O and C=C stretching vibrations appear in the 1500-1700 cm⁻¹ region. Upon complexation with a metal ion, these bands typically shift to lower frequencies, providing evidence of coordination.

Safety and Handling

This compound is classified as harmful if swallowed and can cause irritation to the eyes, respiratory system, and skin.[1][6] Standard laboratory safety protocols should be followed during handling.

  • Personal Protective Equipment (PPE) : Wear suitable protective clothing, gloves, and eye/face protection.

  • Handling : Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

  • Storage : Store in a tightly sealed container in a dry, well-ventilated place. It is classified as a combustible solid.

Conclusion

This compound is a molecule of significant academic and industrial importance. Its rich chemistry, governed by keto-enol tautomerism, and its exceptional versatility as a chelating ligand, make it a cornerstone in the design of functional materials and complex molecules. From creating luminescent materials for next-generation electronics to forming catalysts for efficient chemical synthesis and showing potential in medicinal applications, its influence continues to expand. This guide serves as a foundational resource for researchers aiming to harness the unique properties of this remarkable compound.

References

Spectroscopic Characterization of 1,3-Di(2-pyridyl)-1,3-propanedione: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1,3-Di(2-pyridyl)-1,3-propanedione, a versatile chelating agent and building block in coordination chemistry and drug development. This document is intended for researchers, scientists, and professionals in drug development, offering field-proven insights into the analysis and interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction: The Dynamic Nature of this compound

This compound (dppd) is a β-diketone that exhibits significant keto-enol tautomerism. This equilibrium between the diketo and enol forms is a critical determinant of its chemical reactivity, coordination properties, and biological activity.[1] The enol form is often stabilized by the formation of a strong intramolecular hydrogen bond, and in the case of dppd, the crystal structure confirms its existence in the enol form in the solid state.[1] Understanding this tautomerism is paramount for the accurate interpretation of its spectroscopic data.

Caption: Keto-enol tautomerism of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the tautomeric equilibrium of dppd in solution. The distinct chemical environments of the protons and carbons in the keto and enol forms give rise to separate sets of signals, allowing for their identification and quantification.

Experimental Protocol for NMR Analysis

A standardized protocol for acquiring high-quality NMR spectra of dppd is crucial for accurate structural elucidation.

  • Sample Preparation:

    • Accurately weigh 10-20 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. The choice of solvent can influence the keto-enol equilibrium.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) if not already present in the solvent.

  • ¹H NMR Data Acquisition:

    • Acquire the spectrum on a spectrometer operating at a frequency of 400 MHz or higher.

    • Typical acquisition parameters include a spectral width of 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Data Acquisition:

    • Acquire the spectrum on the same instrument.

    • Use a standard single-pulse experiment with proton decoupling.

    • Key parameters include a spectral width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and a significantly larger number of scans compared to ¹H NMR to achieve adequate signal intensity.[2]

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR chemical shifts for both the keto and enol tautomers of dppd. These predictions are based on established principles for β-diketones and data from analogous compounds.[3]

Proton Assignment Predicted Chemical Shift (δ, ppm) - Keto Tautomer Predicted Chemical Shift (δ, ppm) - Enol Tautomer Multiplicity
Pyridyl-H8.6 - 7.28.5 - 7.1m
-CH₂- (keto)~4.5-s
=CH- (enol)-~6.5s
-OH (enol)-~16.0 (broad)s

Interpretation: The presence of a singlet around 4.5 ppm would indicate the methylene protons of the keto form, while a singlet around 6.5 ppm would correspond to the vinylic proton of the enol form. The enolic hydroxyl proton is expected to appear as a broad singlet at a significantly downfield chemical shift due to strong intramolecular hydrogen bonding. The ratio of the integrals of the methylene and vinylic protons can be used to determine the keto-enol equilibrium ratio in the chosen solvent.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts for the tautomers of dppd are presented below. These values are based on analogies with similar structures.[2]

Carbon Assignment Predicted Chemical Shift (δ, ppm) - Keto Tautomer Predicted Chemical Shift (δ, ppm) - Enol Tautomer
C=O~200~190, ~180
Pyridyl-C155 - 120153 - 121
-CH₂-~58-
=CH--~98

Interpretation: The diketo form is expected to show a single carbonyl resonance around 200 ppm. In contrast, the enol form will exhibit two distinct carbonyl-like carbons at different chemical shifts, along with a signal for the vinylic carbon at approximately 98 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. For dppd, the IR spectrum will be a composite of the vibrational modes of both the keto and enol tautomers, with the relative intensities reflecting their populations.

Experimental Protocol for IR Analysis

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.

  • Sample Preparation: A small amount of the solid this compound is placed directly on the ATR crystal.

  • Data Acquisition:

    • The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

    • A sufficient number of scans are co-added to obtain a high-quality spectrum.

    • A background spectrum of the empty ATR crystal is recorded and subtracted from the sample spectrum.

Predicted IR Spectral Data

The following table lists the expected characteristic IR absorption bands for the keto and enol forms of dppd.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) - Keto Tautomer Expected Wavenumber (cm⁻¹) - Enol Tautomer
C=OStretch~1720, ~1690 (asymmetric and symmetric)~1640 (conjugated C=O)
C=CStretch-~1580
C-H (pyridyl)Stretch~3100-3000~3100-3000
C-H (aliphatic)Stretch~2900-
O-H (enol)Stretch-~3200-2500 (broad)

Interpretation: The presence of two distinct carbonyl stretching bands around 1700 cm⁻¹ would be indicative of the diketo form. The enol form would be characterized by a broad O-H stretching band in the 3200-2500 cm⁻¹ region due to the intramolecular hydrogen bond, a conjugated C=O stretch around 1640 cm⁻¹, and a C=C stretching vibration near 1580 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol for MS Analysis

Electrospray ionization (ESI) is a soft ionization technique suitable for analyzing dppd, which is a polar molecule.

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

    • A small amount of formic acid or acetic acid may be added to promote protonation.

  • Data Acquisition:

    • The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.

    • The mass spectrum is acquired in positive ion mode.

    • Typical ESI source parameters include a capillary voltage of 3-4 kV, a nebulizing gas flow, and a drying gas flow at an elevated temperature.

    • The mass analyzer is scanned over a relevant m/z range (e.g., 50-500).

Analytical_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Dilute Dilute in ESI-compatible Solvent Sample->Dilute IR IR Spectroscopy (ATR) Sample->IR NMR NMR Spectroscopy (¹H and ¹³C) Dissolve->NMR MS Mass Spectrometry (ESI) Dilute->MS Structure Structural Elucidation (Tautomer Identification) NMR->Structure Quantification Tautomer Ratio Quantification NMR->Quantification IR->Structure MS->Structure

Caption: General analytical workflow for the spectroscopic characterization of this compound.

Predicted Mass Spectral Data

The molecular weight of this compound (C₁₃H₁₀N₂O₂) is 226.23 g/mol .[4]

Ion Predicted m/z Identity
[M+H]⁺227.08Protonated Molecular Ion
[M+Na]⁺249.06Sodiated Adduct

Predicted Fragmentation Pattern:

Upon collision-induced dissociation (CID) of the protonated molecular ion ([M+H]⁺), fragmentation is expected to occur. Plausible fragmentation pathways include:

  • Loss of a pyridyl group: This would result in a fragment ion at m/z 149.

  • Cleavage of the propanedione backbone: This could lead to the formation of pyridoyl cations at m/z 106.

  • Loss of CO: A neutral loss of carbon monoxide (28 Da) is a common fragmentation pathway for carbonyl-containing compounds.

A detailed analysis of the tandem mass spectrometry (MS/MS) spectrum would be necessary to confirm the exact fragmentation pathways.

Conclusion

References

A Guide to the Crystal Structure Analysis of 1,3-Di(2-pyridyl)-1,3-propanedione and Its Coordination Complexes

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the synthesis and crystal structure analysis of 1,3-Di(2-pyridyl)-1,3-propanedione, a versatile β-diketone ligand crucial in the fields of coordination chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and field-proven insights into the experimental and analytical methodologies required to elucidate its three-dimensional structure. The structural analysis of this ligand is primarily achieved through the examination of its metal complexes, as the free ligand's conformation is best understood once coordinated.

Introduction: The Significance of this compound

This compound, often abbreviated as dppd-H, belongs to the class of β-diketones, which are renowned for their ability to form stable chelate rings with a wide array of metal ions.[1] Its molecular framework, featuring two pyridyl nitrogen atoms and two keto-enol oxygen atoms, provides multiple coordination sites, making it a valuable ligand in the construction of diverse metal-organic frameworks (MOFs), catalysts, and photoluminescent materials.[2]

The precise three-dimensional arrangement of atoms within a molecule—its crystal structure—governs its physical and chemical properties. For dppd-H, understanding its coordinated geometry is paramount for predicting the topology of coordination polymers, the reactivity of catalytic centers, and the nature of intermolecular interactions that dictate crystal packing and material properties. Single-crystal X-ray diffraction (SC-XRD) stands as the definitive technique for obtaining this detailed structural information, providing precise measurements of bond lengths, bond angles, and overall molecular conformation.[3]

This guide will detail the synthesis of the dppd-H ligand, the subsequent formation of its metal complexes, and the comprehensive workflow of single-crystal X-ray diffraction for their structural elucidation.

Synthesis and Crystallization: From Ligand to High-Quality Single Crystals

The journey to a crystal structure begins with the synthesis of the compound and the subsequent growth of high-quality single crystals. This section outlines the established protocols for both the ligand and its metal complexes.

Synthesis of this compound (dppd-H)

The synthesis of dppd-H is typically achieved via a Claisen condensation reaction, a cornerstone of carbon-carbon bond formation in organic chemistry.[4] This method involves the reaction of an ester with a ketone in the presence of a strong base. For dppd-H, this translates to the condensation of a pyridinecarboxylate ester with an acetylpyridine.

Experimental Protocol: Claisen Condensation

  • Reactant Preparation: A solution of 2-acetylpyridine is prepared in a suitable anhydrous solvent, such as tetrahydrofuran (THF).

  • Base Addition: A strong base, typically sodium amide (NaNH₂) or potassium tert-butoxide, is suspended in THF in a separate reaction vessel under an inert atmosphere (e.g., argon or nitrogen).

  • Enolate Formation: The 2-acetylpyridine solution is added dropwise to the base suspension with stirring. The base abstracts a proton from the α-carbon of the ketone, forming a reactive enolate.

  • Condensation: Ethyl 2-pyridinecarboxylate is then added to the reaction mixture. The enolate attacks the carbonyl carbon of the ester, leading to the formation of the β-diketone.

  • Work-up and Purification: The reaction is quenched by the addition of an aqueous acid, which neutralizes the base and the resulting alkoxide. The product is then extracted into an organic solvent, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or by precipitating its copper salt, which can then be decomposed with acid to yield the pure dppd-H.[2]

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is critical because the strong bases used (like NaNH₂) react violently with water.

  • Strong Base: A strong base is required to deprotonate the α-carbon of the acetylpyridine, which has a pKa that is not sufficiently acidic for weaker bases to be effective.

  • Purification via Copper Salt: The formation of a copper(II) complex is a classic method for purifying β-diketones. The complex is often a stable, crystalline solid that can be easily separated from impurities, and the ligand can be readily recovered.

Synthesis and Crystallization of Metal-dppd Complexes

The formation of metal complexes with dppd-H typically involves the reaction of the ligand with a metal salt in a suitable solvent. The growth of single crystals suitable for X-ray diffraction is often achieved through slow evaporation or diffusion techniques.

Experimental Protocol: Synthesis of a Cadmium-dppd Complex

A representative synthesis involves the reaction of dppd-H with a cadmium(II) salt:

  • Solution Preparation: Solutions of this compound and a cadmium(II) salt (e.g., CdCl₂) are prepared in a solvent such as methanol or dimethylformamide (DMF).

  • Reaction: The ligand solution is added to the metal salt solution and stirred. The reaction may be heated to facilitate complex formation.

  • Crystallization: The resulting solution is filtered and allowed to stand undisturbed for slow evaporation of the solvent at room temperature. Over several days to weeks, single crystals of the complex may form.[5]

Causality Behind Experimental Choices:

  • Solvent Choice: The solvent must be able to dissolve both the ligand and the metal salt. Solvents like methanol and DMF are often used for their ability to coordinate to the metal center, which can influence the final crystal structure.

  • Slow Evaporation: This technique allows for the gradual increase in the concentration of the complex, promoting the formation of well-ordered, single crystals rather than a polycrystalline powder. The slow rate of crystal growth is essential for minimizing defects in the crystal lattice.[6]

Single-Crystal X-ray Diffraction: The Definitive Structural Probe

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.[3]

Diagram: Workflow of Single-Crystal X-ray Diffraction

sc_xrd_workflow A Crystal Selection & Mounting B Data Collection (Diffractometer) A->B X-ray Exposure C Data Reduction (Integration & Scaling) B->C Diffraction Images D Structure Solution (Direct Methods / Patterson) C->D Reflection Intensities E Structure Refinement (Least-Squares Fitting) D->E Initial Atomic Model F Structure Validation & Analysis E->F Refined Structure

Caption: A schematic overview of the single-crystal X-ray diffraction workflow.

Experimental Protocol: Data Collection and Structure Refinement

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[3]

  • Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. It is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction images are collected by a detector.[3][7]

  • Data Reduction: The collected images are processed to determine the position and intensity of each diffraction spot. This data is then scaled and merged to produce a unique set of reflection data.[8]

  • Structure Solution: The phases of the diffracted X-rays are determined using computational methods (such as direct methods) to generate an initial electron density map. From this map, the positions of the atoms in the crystal structure can be inferred.[3]

  • Structure Refinement: The initial atomic model is refined against the experimental diffraction data using a least-squares method. This iterative process adjusts the atomic positions, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns.[9]

  • Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.

Causality Behind Experimental Choices:

  • Low Temperature: Collecting data at low temperatures reduces the thermal motion of the atoms, resulting in sharper diffraction spots and a more precise determination of atomic positions.[3]

  • Monochromatic X-rays: Using X-rays of a single wavelength is essential for the diffraction experiment, as the diffraction angles are dependent on the wavelength (Bragg's Law).

  • Iterative Refinement: The refinement process is necessary to correct for errors in the initial model and to account for factors such as atomic vibrations and disorder in the crystal.[9]

Structural Analysis of Coordinated 1,3-Di(2-pyridyl)-1,3-propanedionate

The crystal structures of metal complexes of dppd-H reveal a wealth of information about its coordination behavior.

Tautomerism and Coordination Modes

In the solid state, the deprotonated dppd ligand is found in its enol form. It typically acts as a bidentate chelating ligand, coordinating to a metal center through the two oxygen atoms of the β-diketonate moiety. This forms a stable six-membered chelate ring. The pyridyl nitrogen atoms can also participate in coordination, leading to various bridging modes and the formation of polynuclear complexes or coordination polymers.

Diagram: Coordination of the dppd Ligand

Caption: Chelation of the dppd ligand to a metal center via the oxygen atoms.

Bond Lengths, Bond Angles, and Planarity

The analysis of bond lengths within the chelate ring provides insight into the degree of electron delocalization. In the enolate form, the C-C and C-O bond lengths are intermediate between those of single and double bonds, indicating a delocalized π-system across the O-C-C-C-O fragment. The geometry around the coordinated metal ion is determined by the number and arrangement of the ligands, with common geometries including octahedral, tetrahedral, and square planar.

Intermolecular Interactions

In the solid state, the crystal packing is stabilized by a network of intermolecular interactions, such as hydrogen bonds and π-π stacking. The pyridyl rings of the dppd ligand are often involved in π-π stacking interactions, which play a crucial role in the formation of supramolecular architectures.

Data Presentation: Crystallographic Data for a Representative Complex

The results of a single-crystal X-ray diffraction experiment are typically summarized in a table of crystallographic data. The following table provides an example of such data for a cadmium(II) coordination polymer containing a related dipyridyl ligand.

ParameterValue
Chemical Formula[Cd(C₁₀H₈O₄)(C₁₃H₁₄N₂)]
Formula Weight502.84
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)22.573(5)
b (Å)10.729(2)
c (Å)17.024(3)
V (ų)4123.0(14)
Z8
Temperature (K)223
RadiationMo Kα (λ = 0.71073 Å)
R-factor0.061
Data for a representative Cadmium(II) complex with 1,3-di-4-pyridylpropane.[1]

Conclusion

The crystal structure analysis of this compound, primarily through its metal complexes, provides invaluable insights into its chemical behavior and potential applications. The combination of meticulous synthesis, careful crystallization, and high-resolution single-crystal X-ray diffraction allows for a detailed understanding of its coordination chemistry, which is essential for the rational design of new functional materials. This guide has outlined the key experimental and analytical steps in this process, providing a framework for researchers to successfully elucidate and interpret the crystal structures of this important class of compounds.

References

An In-Depth Technical Guide to the Keto-Enol Tautomerism of 1,3-Di(2-pyridyl)-1,3-propanedione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive examination of the keto-enol tautomerism in 1,3-di(2-pyridyl)-1,3-propanedione, a pivotal molecule in coordination chemistry and a scaffold of interest in medicinal chemistry. The document delves into the fundamental principles governing its structural equilibrium, outlines robust experimental methodologies for its characterization, and explores the intrinsic and extrinsic factors that influence the tautomeric preference. By integrating theoretical insights from computational chemistry with practical, field-proven analytical protocols, this guide serves as an essential resource for researchers engaged in the synthesis, analysis, and application of β-diketones and their derivatives in drug development and materials science.

Introduction: The Duality of β-Diketones

Keto-enol tautomerism, the chemical equilibrium between a "keto" form (containing a carbonyl group) and an "enol" form (a hydroxyl group bonded to a double-bonded carbon), is a fundamental concept in organic chemistry.[1] For most simple aldehydes and ketones, the equilibrium lies heavily in favor of the more stable keto form. However, in β-dicarbonyl compounds, this landscape changes dramatically.[2]

The compound this compound belongs to this special class of β-diketones. Its structure allows the enol tautomer to be significantly stabilized through two key electronic effects:

  • Conjugation: The C=C double bond of the enol form is in conjugation with the remaining carbonyl group, creating an extended π-system that delocalizes electron density and lowers the overall energy.[2]

  • Intramolecular Hydrogen Bonding: The acidic enolic proton forms a strong, resonance-assisted hydrogen bond with the oxygen atom of the nearby carbonyl group, creating a stable, quasi-aromatic six-membered ring.[1][3]

The presence of terminal 2-pyridyl rings, as opposed to simple alkyl or aryl groups, introduces further complexity and functionality. The nitrogen atoms provide additional sites for coordination, protonation, and hydrogen bonding, making the tautomeric behavior of this compound particularly sensitive to its environment and crucial to its function as a versatile chelating ligand in the synthesis of advanced materials and as a potential pharmacophore.[4][5] This guide elucidates the methods to probe and understand this critical structural equilibrium.

Synthesis and Physicochemical Profile

The synthesis of symmetric β-diketones is most reliably achieved via a Claisen condensation reaction. This involves the base-mediated condensation of an ester with a ketone possessing an α-hydrogen. For this compound, this involves the reaction of ethyl picolinate with 2-acetylpyridine.

Experimental Protocol: Synthesis via Claisen Condensation

This protocol is adapted from standard procedures for β-diketone synthesis.[6]

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium amide (NaNH₂, 1.1 equivalents) and anhydrous tetrahydrofuran (THF).

  • Enolate Formation: While stirring under a nitrogen atmosphere, slowly add a solution of 2-acetylpyridine (1.0 equivalent) in anhydrous THF via the dropping funnel. Stir the resulting suspension at room temperature for 30 minutes to facilitate the formation of the enolate.

  • Condensation: Add a solution of ethyl 2-picolinate (1.0 equivalent) in anhydrous THF to the reaction mixture. Allow the mixture to stir at room temperature for 12-24 hours. The formation of a gelatinous precipitate indicates the sodium salt of the β-diketone.

  • Workup and Neutralization: Cool the reaction mixture in an ice bath and cautiously quench by adding it to a cold, dilute aqueous solution of hydrochloric acid (HCl) or acetic acid to neutralize the base and protonate the enolate salt.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as chloroform or ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a solvent mixture like ethanol/water to yield the pure this compound.

Visualization: Synthesis Workflow

G cluster_reactants Reactants cluster_reagents Reagents & Solvent 2-Acetylpyridine 2-Acetylpyridine Claisen_Condensation Claisen Condensation 2-Acetylpyridine->Claisen_Condensation Ethyl_Picolinate Ethyl 2-Picolinate Ethyl_Picolinate->Claisen_Condensation NaNH2 1. NaNH₂ (Base) NaNH2->Claisen_Condensation THF Anhydrous THF THF->Claisen_Condensation HCl 2. Dilute HCl (aq) HCl->Claisen_Condensation Purification Recrystallization Claisen_Condensation->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Table 1: Physicochemical Properties
PropertyValueReference(s)
IUPAC Name1,3-dipyridin-2-ylpropane-1,3-dione[7]
CAS Number10198-89-7[8][9]
Molecular FormulaC₁₃H₁₀N₂O₂[7][8]
Molecular Weight226.23 g/mol [7][8]
AppearanceSolid[8]
Melting Point104-109 °C[8]

Structural Elucidation of Tautomeric Forms

In solution and in the solid state, this compound exists predominantly as the chelated cis-enol tautomer, which is in a slow equilibrium with the minor diketo form.[10][11] The two possible enol forms are degenerate due to the molecule's symmetry.

Visualization: Tautomeric Equilibrium

Tautomerism cluster_keto Diketo Tautomer cluster_enol Enol Tautomer Keto Diketo Form Enol Chelated Enol Form (symmetric) Keto->Enol K_T

Caption: Equilibrium between the diketo and chelated enol forms.

Solid-State Analysis: X-ray Crystallography

While a specific crystal structure for this compound was not found in the searched literature, analysis of closely related compounds, such as 1-(pyridin-2-yl)-3-(pyridin-3-yl)propane-1,3-dione, confirms that these molecules crystallize exclusively in the enol form.[12] The solid-state structure is characterized by an almost planar central core consolidated by a strong intramolecular O—H⋯O hydrogen bond.[12]

Protocol: Single Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals suitable for diffraction by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, methanol, or acetonitrile).[13]

  • Data Collection: Mount a selected crystal on a goniometer head of a single-crystal X-ray diffractometer.[14] Collect diffraction data at a controlled temperature (e.g., 120 K) using Mo Kα or Cu Kα radiation.[14]

  • Structure Solution and Refinement: Process the collected data (cell refinement, data reduction).[14] Solve the structure using direct methods and refine it using full-matrix least-squares on F².[15]

  • Analysis: Analyze the refined structure to determine key parameters: C-C vs. C=C and C-O vs. C=O bond lengths within the β-diketone moiety, planarity of the molecule, and the geometry of the intramolecular hydrogen bond (O-H, H···O distances and O-H···O angle).

Solution-State Analysis: Spectroscopic Methods

In solution, the tautomeric equilibrium can be quantified using various spectroscopic techniques. The equilibrium constant, K_T = [Enol]/[Keto], is highly dependent on the solvent.[16]

3.2.1 NMR Spectroscopy NMR is the most powerful tool for studying this equilibrium, as the interconversion between keto and enol forms is slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.[16][17]

Protocol: Determination of K_T by ¹H NMR Spectroscopy

  • Sample Preparation: Prepare solutions of this compound of known concentration in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, CD₃OD) to assess solvent effects.

  • Data Acquisition: Acquire quantitative ¹H NMR spectra for each sample. Ensure a sufficient relaxation delay (e.g., 5 times the longest T₁) to allow for accurate integration.

  • Signal Assignment:

    • Enol Form: Identify the characteristic low-field signal for the enolic proton (δ ≈ 15-18 ppm) and the signal for the vinylic proton (methine C-H).[17]

    • Keto Form: Identify the signal for the methylene protons (-CH₂-) between the two carbonyls.[16]

  • Quantification: Carefully integrate the signal corresponding to the enol's vinylic proton and the keto's methylene protons.

  • Calculation of K_T: Calculate the equilibrium constant using the integrated areas (A):

    • Mole Fraction (Enol) = A(vinylic H) / [A(vinylic H) + (A(methylene H) / 2)]

    • Mole Fraction (Keto) = (A(methylene H) / 2) / [A(vinylic H) + (A(methylene H) / 2)]

    • K_T = [Enol]/[Keto] = (A(vinylic H)) / (A(methylene H) / 2)

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

Tautomer Group ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Enol Enolic OH 15.0 - 18.0 -
Vinylic CH 6.0 - 6.5 ~90 - 100
Pyridyl CH 7.0 - 8.8 ~120 - 150
C=O / C-O - ~180 - 190
Keto Methylene CH₂ 4.0 - 4.5 ~50 - 60
Pyridyl CH 7.0 - 8.8 ~120 - 150

| | Carbonyl C=O | - | >200 |

Note: Values are estimates based on data for related β-diketones and pyridinyl ketones.[10][17][18]

3.2.2 Infrared (IR) Spectroscopy IR spectroscopy provides a rapid method to confirm the presence of both tautomers by identifying their characteristic carbonyl stretching frequencies.[17]

Protocol: IR Spectroscopic Analysis

  • Sample Preparation: Prepare samples as KBr pellets for solid-state analysis or as solutions in an appropriate IR-transparent solvent (e.g., CCl₄, CHCl₃) in an IR cell for solution-state analysis.

  • Data Acquisition: Record the IR spectrum over the range of 4000-600 cm⁻¹.

  • Spectral Interpretation: Analyze the carbonyl region (1500-1800 cm⁻¹). The presence of the enol form is confirmed by a strong, broad absorption band around 1580–1640 cm⁻¹, corresponding to the conjugated C=O and C=C stretching vibrations.[17] The diketo form would exhibit a characteristic C=O stretch between 1680-1720 cm⁻¹.[3] A very broad band in the 2500-3200 cm⁻¹ region is also indicative of the strong O-H···O hydrogen bond of the enol.

Table 3: Characteristic IR Absorption Bands

Tautomer Vibrational Mode Wavenumber (cm⁻¹)
Enol O-H stretch (intramolecular H-bond) 2500 - 3200 (broad)
C=O / C=C conjugated stretch 1580 - 1640

| Keto | C=O stretch (symmetric/asymmetric) | 1680 - 1720 |

3.2.3 UV-Visible Spectroscopy The extended conjugation of the enol tautomer results in a π → π* electronic transition at a longer wavelength (lower energy) compared to the keto form.[19]

Protocol: UV-Vis Analysis of Tautomerism

  • Sample Preparation: Prepare dilute solutions of the compound in various solvents of differing polarity (e.g., hexane, ethanol, DMSO).

  • Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a range of approximately 250-500 nm.[20]

  • Analysis: The enol form typically displays a strong absorption maximum (λ_max) in the 300-400 nm range.[17][21] The position and intensity of this band can shift with solvent polarity, providing qualitative information about the equilibrium. In some cases, deconvolution of overlapping spectra can be used for quantification.[17]

Computational Chemistry Insights

Density Functional Theory (DFT) calculations are an invaluable tool for complementing experimental data. They can predict the relative stabilities of tautomers, their geometric parameters, and spectroscopic properties with high accuracy.[10][18][22]

Visualization: Computational Workflow

G Input Build Initial Structures (Keto and Enol Tautomers) Opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Input->Opt Freq Frequency Calculation Opt->Freq Verify Verify Minima (No Imaginary Frequencies) Freq->Verify Energy Calculate Relative Energies (ΔE, ΔG) Verify->Energy NMR Predict NMR Spectra (GIAO Method) Verify->NMR IR Simulate IR Spectra Verify->IR Compare Compare with Experimental Data Energy->Compare NMR->Compare IR->Compare

Caption: Workflow for a DFT study of tautomerism.

Factors Influencing the Tautomeric Equilibrium

The position of the keto-enol equilibrium is not static; it is a dynamic process sensitive to several factors.

  • Solvent Polarity: For many β-diketones, increasing solvent polarity favors the more polar keto tautomer (Meyer's Rule).[16] However, solvents capable of acting as strong hydrogen bond acceptors, such as DMSO, can stabilize the enol form by interacting with the enolic hydroxyl group, sometimes reversing the expected trend.[16]

  • pH: In acidic solutions, the pyridyl nitrogen atoms can become protonated. This would increase the electron-withdrawing nature of the rings, potentially strengthening the intramolecular hydrogen bond and further stabilizing the enol form.

  • Metal Ion Coordination: this compound is an excellent chelating ligand for metal ions.[4][12] Upon coordination, the enolic proton is lost, and the molecule binds to the metal center as a bidentate enolate anion. This effectively locks the molecule in the enolate form, completely shifting the equilibrium.[4]

Visualization: Influencing Factors

G Equilibrium Keto <=> Enol Equilibrium Solvent Solvent Polarity & H-Bonding Solvent->Equilibrium pH pH (Pyridyl Protonation) pH->Equilibrium Metal Metal Ion Coordination (Chelation) Metal->Equilibrium Locks as Enolate

Caption: Factors modulating the keto-enol equilibrium.

Applications and Significance

Understanding the tautomeric state of this compound is critical for its application.

  • Drug Development: Tautomerism plays a key role in drug design. Different tautomers exhibit distinct shapes, hydrogen bonding patterns, and lipophilicity, which directly impacts their ability to bind to biological targets like enzymes or receptors.[23] Determining the dominant tautomeric form under physiological conditions is essential for rational drug design and lead optimization.

  • Materials Science and Catalysis: As a ligand, the molecule's enolate form is responsible for its ability to form stable complexes with a wide range of transition metals.[5] These metal-organic frameworks (MOFs) and complexes have applications in catalysis, gas storage, and as photoluminescent materials.[4][5]

Conclusion

This compound demonstrates a pronounced preference for its chelated cis-enol tautomer, a characteristic driven by the stabilizing effects of internal hydrogen bonding and π-conjugation. This equilibrium, while heavily favoring the enol, is dynamic and can be probed and quantified through a synergistic application of spectroscopic techniques—primarily NMR, IR, and UV-Vis—and validated by computational methods. The sensitivity of the tautomeric balance to environmental factors such as solvent, pH, and metal coordination underscores the molecule's versatile and tunable chemical nature. A thorough characterization of this fundamental equilibrium is paramount for harnessing its full potential in the rational design of novel pharmaceuticals and advanced functional materials.

References

solubility of 1,3-Di(2-pyridyl)-1,3-propanedione in common organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 1,3-Di(2-pyridyl)-1,3-propanedione in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (also known as 1,3-bis(2-pyridyl)-1,3-propanedione). Directed at researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to explore the underlying physicochemical principles that govern the compound's solubility. We delve into the critical role of keto-enol tautomerism, polarity, and hydrogen bonding capabilities. While quantitative solubility data for this specific compound is not extensively published, this guide establishes a predictive framework based on these molecular properties. Furthermore, we provide a detailed, field-proven experimental protocol for the accurate determination of its solubility using the isothermal shake-flask method, a standard recognized by the OECD.[1] This guide is designed to empower scientists to make informed decisions regarding solvent selection for synthesis, purification, formulation, and analytical applications.

Introduction to this compound

This compound is a bifunctional organic compound featuring a β-diketone backbone flanked by two pyridyl rings.[2][3] Its chemical structure is of significant interest in coordination chemistry, where it acts as a versatile chelating ligand for various metal ions.[4] The combination of the hard oxygen donors from the diketone moiety and the nitrogen atoms of the pyridyl groups allows for the formation of stable metal complexes with diverse applications in catalysis and materials science.

Understanding the solubility of this compound is a critical prerequisite for its practical application. For a synthetic chemist, proper solvent selection is paramount for controlling reaction kinetics, optimizing yield, and facilitating product isolation. For formulation scientists, solubility data dictates the feasibility of developing solution-based delivery systems. Therefore, a thorough grasp of its behavior in different solvent environments is essential.

Compound Identification:

  • CAS Number: 10198-89-7[2][5]

  • Molecular Formula: C₁₃H₁₀N₂O₂[6]

  • Molecular Weight: 226.23 g/mol [6]

  • Appearance: Solid, powder to crystal form[7]

  • Melting Point: Approximately 104-109 °C[2][3]

Physicochemical Properties Governing Solubility

The solubility of a compound is not an arbitrary property but a direct consequence of its molecular structure. The principle of "like dissolves like" serves as a useful heuristic, but a deeper, mechanistic understanding is required for scientific applications.[8] For this compound, the key determinants are its tautomeric equilibrium, polarity, and hydrogen bonding potential.

Keto-Enol Tautomerism

A defining characteristic of β-dicarbonyl compounds is their existence as an equilibrium mixture of keto and enol tautomers.[9][10] This is not a resonance phenomenon but an actual equilibrium between two distinct constitutional isomers that are readily interconverted.[10]

In the case of this compound, the enol form is significantly stabilized by the formation of a six-membered ring via a strong intramolecular hydrogen bond.[11][12] This conjugation and hydrogen bonding often make the enol form the predominant tautomer in solution.[10][12]

Caption: Keto-enol tautomerism of this compound.

This equilibrium has profound implications for solubility:

  • Keto Form: Possesses two carbonyl oxygen atoms and two pyridyl nitrogen atoms, all of which act as hydrogen bond acceptors.

  • Enol Form: Features one hydroxyl group (a hydrogen bond donor), one carbonyl oxygen (acceptor), and two pyridyl nitrogens (acceptors).

The ability to both donate and accept hydrogen bonds in its enol form enhances its potential for interaction with a wider range of solvents compared to the keto form alone.

Polarity and Hydrogen Bonding

The molecule exhibits a nuanced polarity. The aromatic pyridyl rings and the carbon backbone contribute non-polar character, while the nitrogen and oxygen atoms introduce significant polarity.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can act as both hydrogen bond donors and acceptors. The compound is expected to have favorable interactions with these solvents. The pyridyl nitrogens can accept a hydrogen bond from the solvent's hydroxyl group, and the enol tautomer's hydroxyl group can donate a hydrogen bond to the solvent's oxygen atom. Indeed, it is reported to be soluble in hot methanol.[7][13]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents are hydrogen bond acceptors but not donors. They can interact favorably with the enolic -OH group. The strong dipole moment of solvents like DMSO can also effectively solvate the polar regions of the molecule. High solubility is anticipated in these solvents.

  • Non-Polar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weaker van der Waals forces. Given the significant polarity imparted by the heteroatoms, the compound is expected to have very low solubility in non-polar solvents.

Predicted Solubility in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighStrong hydrogen bonding interactions (both donor and acceptor capabilities of the enol form) with the solvent.[7][13]
WaterLow to ModerateWhile capable of H-bonding, the relatively large non-polar surface area from the pyridyl rings limits aqueous solubility. Solubility may increase at acidic or basic pH.
Polar Aprotic DMSO, DMF, AcetonitrileHighStrong dipole-dipole interactions and ability of the solvent to accept hydrogen bonds from the enol tautomer.
Acetone, THFModerate to HighGood hydrogen bond acceptors, but with lower polarity than DMSO/DMF, leading to slightly reduced solvating power for this specific solute.
Non-Polar Hexane, HeptaneVery LowMismatch in polarity ("like dissolves like" principle). Interactions are limited to weak van der Waals forces, which are insufficient to overcome the solute's crystal lattice energy.[8]
Toluene, BenzeneLowPi-stacking interactions between the solvent and the pyridyl rings may offer a minor solubilizing effect, but overall polarity mismatch remains the dominant factor.
Chlorinated Dichloromethane (DCM)ModerateDCM has a moderate dipole moment and can act as a very weak H-bond acceptor, allowing for some level of solvation.

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

To obtain accurate, quantitative solubility data, a robust experimental method is required. The isothermal shake-flask method is the gold standard for determining the equilibrium solubility of solids and is described in OECD Guideline 105.[14] It is a self-validating system as it measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.[1]

Principle

A surplus amount of the solid this compound is added to a known volume of the chosen organic solvent. The mixture is agitated at a constant temperature for a sufficient duration to allow the system to reach thermodynamic equilibrium. After equilibrium is achieved, the solid and liquid phases are separated, and the concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique.

Step-by-Step Methodology
  • Preparation:

    • Add an excess amount of this compound to a series of glass vials or flasks. Expertise & Experience: A common mistake is not adding sufficient excess, leading to an undersaturated solution. A visual confirmation of undissolved solid at the end of the experiment is crucial.

    • Pipette a precise volume of the desired organic solvent into each flask.

  • Equilibration:

    • Seal the flasks to prevent solvent evaporation.

    • Place the flasks in an isothermal shaker bath set to a constant temperature (e.g., 25 °C).

    • Agitate the flasks for a predetermined period. Trustworthiness: An equilibration time of 24 to 48 hours is typically sufficient to ensure equilibrium is reached.[1][8] Preliminary kinetic studies can be performed by taking samples at various time points (e.g., 8, 16, 24, 48 hours) to confirm that the concentration has plateaued.

  • Phase Separation:

    • Remove the flasks from the shaker and allow them to stand briefly for large particles to settle.

    • Withdraw a sample from the liquid phase. Causality: This step is critical for accuracy. The sample must be free of any undissolved solid particles.

    • Immediately filter the sample through a solvent-compatible syringe filter (e.g., a 0.22 µm PTFE filter) into a clean vial. Alternatively, centrifuge the sample at high speed and carefully collect the supernatant.

  • Analysis & Quantification:

    • Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

    • Analyze both the filtered sample and the standard solutions using a validated analytical method, such as:

      • UV-Vis Spectrophotometry: Suitable if the compound has a strong chromophore and the solvent is UV-transparent in that region. A calibration curve must be generated.

      • High-Performance Liquid Chromatography (HPLC): The preferred method for its specificity and sensitivity. An isocratic method with UV detection is typically used.

    • Determine the concentration of the unknown sample by comparing its analytical response to the calibration curve generated from the standards.

  • Calculation:

    • The solubility is reported as the determined concentration, typically in units of mg/mL, g/L, or mol/L.

G A Step 1: Preparation Add excess solid to known volume of solvent B Step 2: Equilibration Agitate at constant T (e.g., 24-48h) A->B Achieve Equilibrium C Step 3: Phase Separation Centrifuge or filter (e.g., 0.22 µm filter) B->C Isolate Saturated Solution D Step 4: Quantification Analyze clear supernatant (e.g., via HPLC) C->D Prepare for Analysis E Step 5: Calculation Determine concentration vs. standards to find solubility D->E Generate Data

Caption: Experimental workflow for the Isothermal Shake-Flask method.

Conclusion

The solubility of this compound is a complex property governed by its unique molecular structure, particularly its keto-enol tautomerism, which endows it with both hydrogen bond donor and acceptor capabilities. This dual nature results in high predicted solubility in polar solvents (both protic and aprotic) and poor solubility in non-polar media. For researchers and developers requiring precise quantitative data, the provided isothermal shake-flask protocol offers a reliable and scientifically sound methodology. By integrating a theoretical understanding of the compound's physicochemical properties with rigorous experimental practice, scientists can confidently navigate the challenges of solvent selection and optimize the application of this valuable chemical entity.

References

The Versatile World of Pyridyl-Based β-Diketone Ligands: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pyridyl-based β-diketone ligands represent a cornerstone in modern coordination chemistry, offering a unique combination of the classic bidentate, anionic β-diketonate chelating unit with the versatile coordination capabilities of a pyridyl nitrogen donor. This duality allows for the construction of a vast array of sophisticated molecular and supramolecular structures, from simple mononuclear complexes to intricate coordination polymers and metal-organic frameworks.[1] This guide provides an in-depth exploration of the synthesis, coordination chemistry, and diverse applications of these ligands, tailored for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative scientific literature.

Introduction: The Strategic Fusion of Pyridyl and β-Diketone Moieties

The β-diketone moiety is a classic chelating ligand in coordination chemistry, renowned for its ability to form stable, six-membered chelate rings with a wide range of metal ions through its two oxygen donor atoms.[2][3] The incorporation of a pyridyl group into the β-diketone framework introduces a second, distinct coordination site: a neutral nitrogen donor. This bifunctional, or "ambidentate," nature is the key to their versatility.[1][4]

The position of the nitrogen atom within the pyridine ring (e.g., 2-pyridyl, 3-pyridyl, or 4-pyridyl) significantly influences the topology and dimensionality of the resulting coordination assemblies.[4] This strategic design allows these ligands to act not only as simple chelators but also as bridging units, or "metalloligands," capable of linking metal centers into higher-order structures like polymers, cages, and frameworks.[1][5] This capability has opened doors to a wealth of applications in luminescent materials, catalysis, magnetism, and bioinorganic chemistry.[1]

Synthesis of Pyridyl-Based β-Diketone Ligands: A Methodological Overview

The most prevalent and reliable method for synthesizing pyridyl-based β-diketones is the Claisen condensation .[6][7] This reaction involves the base-catalyzed condensation of a ketone with an ester.

Expert Insight: The choice of base is critical and depends on the acidity of the ketone's α-protons and the reactivity of the ester. Strong, non-nucleophilic bases like sodium hydride (NaH), sodium amide (NaNH₂), or lithium diisopropylamide (LDA) are often employed to ensure complete deprotonation of the ketone, driving the reaction to completion and minimizing side reactions like self-condensation.[7]

A typical synthetic pathway involves the reaction of a pyridyl methyl ketone with a suitable ester in the presence of a strong base.

Diagram 1: General Synthesis via Claisen Condensation

Caption: A schematic workflow of the Claisen condensation for synthesizing pyridyl-β-diketone ligands.

Experimental Protocol: Synthesis of 1-(pyridin-3-yl)butane-1,3-dione

This protocol is a representative example adapted from established procedures.[6]

Trustworthiness: This protocol is self-validating. Each step is followed by purification and characterization to confirm the identity and purity of the intermediate and final products.

Materials:

  • 3-Acetylpyridine

  • Ethyl acetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 1M

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and condenser. Wash the NaH with anhydrous hexane to remove the mineral oil and decant the hexane.

  • Reaction Setup: Add anhydrous THF to the flask to create a slurry. Cool the flask to 0 °C using an ice bath.

  • Addition of Reactants: Dissolve 3-acetylpyridine (1 equivalent) and ethyl acetate (1.5 equivalents) in anhydrous THF. Add this solution dropwise to the NaH slurry over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-18 hours. The formation of a thick precipitate (the sodium salt of the β-diketone) is typically observed.

  • Quenching and Neutralization: Cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of 1M HCl until the pH is approximately 5-6. This protonates the enolate to form the desired β-diketone.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Washing and Drying: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Coordination Chemistry: A Tale of Versatility

The true elegance of pyridyl-based β-diketone ligands lies in their diverse coordination behavior. The deprotonated ligand can bind to metal ions in several distinct modes, dictated by the metal's identity, the position of the pyridyl nitrogen, and the presence of other co-ligands.[8]

Common Coordination Modes:

  • κ²-[O,O]⁻ Chelation: The most common mode, where the β-diketonate unit forms a stable six-membered ring with a metal center.[8] This is typical in simple mononuclear complexes.[5]

  • κ²-[N,O]⁻ Chelation: In some cases, particularly with specific ruthenium platforms, the ligand can coordinate through one pyridyl nitrogen and one diketonate oxygen.[8]

  • Bridging Modes: The pyridyl nitrogen can coordinate to an adjacent metal center, leading to the formation of polynuclear structures, including dimers, 1D chains, 2D networks, and 3D frameworks.[4][5] This is especially common with 3- and 4-pyridyl derivatives where steric hindrance is minimized.

Diagram 2: Common Coordination Modes

G cluster_1 κ²-[O,O]⁻ Chelation cluster_2 Bridging (e.g., in Polymers) subnode M M1 M O1_1 O M1->O1_1 O1_2 O M1->O1_2 L1 Pyridyl-β-diketonate N1 N M2_A M O2_1 O M2_A->O2_1 O2_2 O M2_A->O2_2 M2_B M N2 N M2_B->N2 L2 ...

Caption: Simplified representation of κ²-[O,O]⁻ chelation and a bridging coordination mode.

This versatility allows for rational design. For example, using tris-chelated octahedral complexes like [Fe(dppd)₃] (where dppd = 1,3-di(4-pyridyl)propane-1,3-dionato) as "metalloligand" building blocks, researchers can react them with other metal ions (e.g., Ag⁺) to construct complex, multi-metallic architectures like nanotubes and layered sheets.[5]

Applications in Advanced Materials and Sciences

The unique structural and electronic properties of metal complexes derived from pyridyl-based β-diketone ligands have led to their application in numerous high-technology fields.

Luminescent Materials

Perhaps the most prominent application is in the field of luminescent materials, particularly with lanthanide ions (Ln³⁺) like Europium (Eu³⁺) and Terbium (Tb³⁺).[9]

The Antenna Effect: Lanthanide ions have sharp, characteristic emission bands but suffer from very low absorption coefficients due to their forbidden f-f transitions.[10] β-diketonate ligands are excellent "antennas" or sensitizers. They possess strong π-π* absorption bands, efficiently harvest excitation energy, and transfer it intramolecularly to the central lanthanide ion, which then luminesces.[9] The pyridyl group can further tune these photophysical properties. Complexes like [Eu(btfa)₄]⁻ (where btfa is a fluorinated β-diketonate) can exhibit high quantum yields, making them suitable for applications in OLEDs, sensors, and bio-imaging.[11]

ComplexEmitting IonExcitation λ (nm)Emission λ (nm)Quantum Yield (%)Reference
[Tb(btfa)₃(4,4′-Me₂bipy)]Tb³⁺371543 (⁵D₄→⁷F₅)1.04[11]
(Hpy)[Eu(btfa)₄]Eu³⁺371612 (⁵D₀→⁷F₂)34.56[11]
Homogeneous Catalysis

Palladium(II) complexes featuring pyridyl-ketone and pyridyl-β-diketonate ligands have proven to be effective pre-catalysts for cross-coupling reactions, which are fundamental in organic synthesis.[12][13]

Expert Insight: In reactions like the Suzuki-Miyaura and Heck couplings, the ligand's role is multifaceted. It stabilizes the active Pd(0) species, influences the electron density at the metal center, and can affect the rates of oxidative addition and reductive elimination. The ability to tune the electronic properties of the pyridine ring (using electron-donating or -withdrawing substituents) provides a powerful tool for optimizing catalytic activity and selectivity.[13] For instance, Pd(II) complexes of di(2-pyridyl) ketone have shown high yields in the Heck reaction under mild conditions.[12]

Bioinorganic and Medicinal Chemistry

The field of bioinorganic chemistry explores the role of metals in biological systems and aims to develop new metal-based drugs and diagnostic agents.[14] The chelation offered by β-diketonates can improve the bioavailability and stability of metal-based therapeutic agents. Pyridyl-containing β-diketone complexes, particularly of copper(II), are being investigated for their potential as anticancer and antimicrobial agents. The ligand structure can be tailored to modulate the complex's lipophilicity, redox potential, and ability to interact with biological targets like DNA and proteins.

Conclusion and Future Outlook

Pyridyl-based β-diketone ligands are far more than simple chelators; they are sophisticated molecular building blocks. Their synthetic accessibility via the Claisen condensation, coupled with their predictable yet highly versatile coordination chemistry, ensures their continued relevance. Future research will likely focus on:

  • Advanced Materials: Designing more complex metal-organic frameworks (MOFs) with tailored porosity for gas storage and separation.

  • Catalysis: Developing more efficient and selective catalysts by fine-tuning the electronic and steric properties of the ligands.

  • Luminescent Devices: Creating next-generation OLEDs and sensors with improved quantum efficiencies and stability, particularly by exploring near-infrared (NIR) emitting lanthanide complexes.

  • Drug Development: Rational design of metallodrugs with enhanced therapeutic indices and targeted modes of action.

The fusion of the pyridyl and β-diketone motifs provides a robust and adaptable platform that will undoubtedly continue to enable significant advances across the chemical sciences.

References

The Coordination Chemistry of 1,3-Di(2-pyridyl)-1,3-propanedione with Transition Metals: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the coordination chemistry of the versatile β-diketone ligand, 1,3-Di(2-pyridyl)-1,3-propanedione (dppd), with a range of transition metals. The unique structural features of dppd, combining the chelating ability of a β-diketone with the coordinating properties of two pyridyl nitrogen atoms, give rise to a rich and diverse coordination chemistry. This guide delves into the synthesis of the ligand, its coordination modes with various transition metals, and the structural and spectroscopic characterization of the resulting complexes. Particular emphasis is placed on the potential applications of these complexes in the field of drug development, drawing on the known anticancer and antimicrobial activities of related transition metal complexes with pyridyl-containing ligands. This document is intended to serve as a valuable resource for researchers in coordination chemistry, materials science, and medicinal chemistry, providing both foundational knowledge and practical insights into the promising world of dppd-metal complexes.

Introduction to this compound (dppd): A Ligand of Versatility

This compound, commonly abbreviated as dppd, is a fascinating organic ligand that has garnered significant interest in the field of coordination chemistry. Its molecular structure is characterized by a propane-1,3-dione backbone flanked by two 2-pyridyl rings.[1] This unique arrangement of donor atoms—two oxygen atoms from the β-diketone moiety and two nitrogen atoms from the pyridyl groups—renders dppd a highly versatile chelating agent capable of adopting various coordination modes.

The presence of the β-diketone functional group allows for keto-enol tautomerism, with the enol form being particularly important for coordination to metal ions through deprotonation of the enolic proton. The pyridyl nitrogen atoms provide additional coordination sites, enabling the ligand to act as a bidentate, tridentate, or even a bridging ligand, leading to the formation of mononuclear, binuclear, or polynuclear metal complexes with diverse structural and electronic properties. This multifaceted coordinating ability is the cornerstone of the rich chemistry explored in this guide.

Synthesis of this compound

The synthesis of dppd can be achieved through a Claisen condensation reaction, a well-established method for the formation of β-diketones. A representative experimental protocol is provided below, adapted from the synthesis of a similar compound, 1,3-diphenyl-1,3-propanedione.[2]

Experimental Protocol: Synthesis of dppd

Materials:

  • 2-Acetylpyridine

  • Ethyl picolinate

  • Sodium hydride (NaH) or Sodium amide (NaNH₂)

  • Anhydrous tetrahydrofuran (THF)

  • Dilute hydrochloric acid (HCl)

  • Dichloromethane or Chloroform

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Preparation of the Enolate: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), a suspension of sodium hydride (or sodium amide) in anhydrous THF is prepared. To this suspension, a solution of 2-acetylpyridine in anhydrous THF is added dropwise with stirring. The mixture is stirred at room temperature for a designated period to ensure the complete formation of the enolate.

  • Condensation Reaction: A solution of ethyl picolinate in anhydrous THF is then added dropwise to the enolate solution. The reaction mixture is typically stirred at room temperature or gently refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion of the reaction, the mixture is cooled to room temperature and cautiously quenched by the slow addition of dilute hydrochloric acid to neutralize the base and protonate the diketonate salt. The resulting mixture is then transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted several times with dichloromethane or chloroform.

  • Purification: The combined organic extracts are dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

Coordination Chemistry with Transition Metals

The coordination behavior of dppd with transition metals is diverse and leads to the formation of complexes with interesting structural motifs and properties. The ligand can coordinate in its deprotonated enolate form, acting as a bidentate O,O'-donor, or it can involve one or both of its pyridyl nitrogen atoms in coordination, leading to higher denticity and the formation of polynuclear structures.

Coordination Modes of dppd

The versatility of dppd as a ligand is evident in its various coordination modes. The specific mode of coordination is influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other ancillary ligands.

DOT Script for Coordination Modes of dppd

Coordination_Modes cluster_ligand This compound (dppd) cluster_modes Coordination Modes dppd dppd Ligand bidentate_OO Bidentate (O,O') Mononuclear Complexes dppd->bidentate_OO Deprotonation tridentate_ONO Tridentate (O,N,O') Mononuclear Complexes dppd->tridentate_ONO Deprotonation & Pyridyl Coordination bridging Bridging Ligand Polynuclear Complexes dppd->bridging Coordination to Multiple Metal Centers

Caption: Possible coordination modes of the dppd ligand with transition metals.

Complexes with First-Row Transition Metals

Cobalt(II) and Nickel(II): The reaction of di-2-pyridyl ketone, a precursor to dppd, with Co(II) and Ni(II) nitrates in the presence of benzoate has been shown to yield tetranuclear cubane-like clusters with the formula [M₄{(py)₂C(OH)O}₄(O₂CPh)₄], where M = Co(II) or Ni(II).[3] In these structures, the gem-diol form of the di-2-pyridyl ketone, {(py)₂C(OH)O}⁻, acts as a bridging ligand, contributing to the formation of the {M₄O₄} core.[3] While not directly dppd complexes, these findings highlight the propensity of related pyridyl-keto ligands to form polynuclear structures with first-row transition metals. The magnetic properties of these complexes have been investigated, revealing interesting magnetic exchange interactions within the cubane core.[3]

Copper(II): The cytotoxicity of copper(II) complexes with related pyridyl-containing ligands has been explored. For instance, copper(II) complexes with tripodal pyridyl amine derivatives have demonstrated significant anticancer activity.[4] Furthermore, copper(I) complexes with functionalized dipyridylphenazine ligands have shown promising cytotoxic effects against various cancer cell lines, with the activity being influenced by the nature of the substituents on the ligand.[5] These studies suggest that copper complexes of dppd could also exhibit interesting biological activities.

Iron(II/III): While specific crystal structures of Fe(II) or Fe(III) complexes with dppd are not readily available in the literature, the coordination chemistry of iron with other pyridyl-containing ligands has been investigated. For example, iron complexes with 4'-pyridyl-2,2';6',2"-terpyridine have been synthesized and their anticancer activities evaluated.[6]

Spectroscopic Characterization

The formation and structure of dppd-metal complexes can be elucidated using a variety of spectroscopic techniques.

  • Infrared (IR) Spectroscopy: The IR spectrum of the free dppd ligand will exhibit characteristic C=O and C=C stretching vibrations. Upon coordination to a metal ion through the oxygen atoms of the enolate form, a significant shift in the C=O stretching frequency to lower wavenumbers is expected, indicative of the delocalization of electron density within the chelate ring. The coordination of the pyridyl nitrogen atoms can also be inferred from shifts in the characteristic pyridine ring vibrations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the ligand and its diamagnetic metal complexes. The disappearance of the enolic proton signal in the ¹H NMR spectrum upon complexation is a clear indication of deprotonation and coordination. Shifts in the resonances of the pyridyl and methylene protons provide further evidence of coordination and can give insights into the geometry of the complex in solution.

  • UV-Visible Spectroscopy: The electronic spectra of dppd-metal complexes are typically dominated by ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) transitions, in addition to the intraligand π-π* transitions. The positions and intensities of these bands are sensitive to the nature of the metal ion, its oxidation state, and the coordination geometry.

Applications in Drug Development

The development of new therapeutic agents is a critical area of research, and transition metal complexes have emerged as a promising class of compounds with diverse biological activities. The ability of metal ions to coordinate to organic ligands in a variety of geometries, their redox properties, and their potential to interact with biological macromolecules make them attractive candidates for drug design.

Anticancer Activity

The anticancer potential of transition metal complexes with pyridyl-containing ligands is well-documented.

  • Cobalt Complexes: Cobalt(II) and Cobalt(III) complexes with various dipyridyl and polypyridyl ligands have demonstrated significant cytotoxicity against a range of human cancer cell lines.[6][7][8][9] The proposed mechanisms of action often involve the interaction of the complex with DNA, leading to cell cycle arrest and apoptosis.[9] The specific activity and selectivity of these complexes can be tuned by modifying the ligand structure.[9]

  • Nickel Complexes: Nickel(II) complexes have also shown promise as anticancer agents. For example, nickel(II) complexes with thiosemicarbazone-derived ligands have exhibited potent activity against various cancer cell lines.[10]

  • Copper Complexes: Copper complexes are particularly interesting due to the essential role of copper in various biological processes. A number of copper(II) complexes with pyridyl-containing ligands have been reported to have significant in vitro cytotoxicity against human cancer cell lines, with some exhibiting IC50 values in the low micromolar range.[4][11][12] The mechanism of action is often associated with the generation of reactive oxygen species (ROS) and subsequent oxidative damage to cancer cells.

Table 1: Cytotoxicity Data (IC₅₀ in µM) of Representative Transition Metal Complexes with Pyridyl-Containing Ligands

Complex TypeCancer Cell LineIC₅₀ (µM)Reference
Cobalt(II)-dipyridylamineVariousDose-dependent cytotoxicity[7]
Cobalt(II)-terpyridineMCF-7, MDA-MB 468Low µM range[6]
Copper(II)-tripodal pyridyl amineA2780, A2780R, MCF74.7 - 10.8[4]
Copper(I)-dipyridylphenazineM-14, MCF-7Varies with ligand[5]
Antimicrobial Activity

The increasing prevalence of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents. Transition metal complexes offer a promising avenue for the discovery of new antibacterial and antifungal drugs.

  • Nickel Complexes: A review of the antimicrobial activities of nickel complexes has highlighted their potential as broad-spectrum antimicrobial agents. The chelation of the nickel ion with organic ligands often enhances the antimicrobial efficacy compared to the free ligand.[13][14]

  • Other Transition Metal Complexes: Complexes of other transition metals, such as copper and cobalt, with pyridyl and other nitrogen- and sulfur-containing ligands have also demonstrated significant antimicrobial properties.[10]

DOT Script for Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Screening Ligand_Synth 1. Ligand Synthesis (dppd) Complex_Synth 2. Complexation with Transition Metal Salt Ligand_Synth->Complex_Synth Spectroscopy 3. Spectroscopic Analysis (IR, NMR, UV-Vis) Complex_Synth->Spectroscopy Anticancer 5. In Vitro Anticancer Assays (e.g., MTT, SRB) Complex_Synth->Anticancer Antimicrobial 6. Antimicrobial Susceptibility Testing Complex_Synth->Antimicrobial Structure 4. Structural Analysis (X-ray Crystallography) Spectroscopy->Structure

Caption: A generalized experimental workflow for the synthesis, characterization, and biological evaluation of dppd-metal complexes.

Conclusion and Future Perspectives

The coordination chemistry of this compound with transition metals presents a fertile ground for scientific exploration with significant potential for practical applications. The ligand's versatile coordination behavior allows for the synthesis of a wide array of mononuclear and polynuclear complexes with diverse geometries and electronic properties. The established anticancer and antimicrobial activities of related pyridyl-containing metal complexes strongly suggest that dppd-metal complexes could be promising candidates for the development of novel therapeutic agents.

Future research in this area should focus on the systematic synthesis and characterization of dppd complexes with a broader range of transition metals, including those from the second and third rows. Detailed investigations into the mechanisms of their biological activity are crucial for rational drug design. Furthermore, the exploration of these complexes in other fields, such as catalysis and materials science, is warranted given the interesting magnetic and luminescent properties that may arise from their unique structures. This guide serves as a foundational resource to inspire and facilitate further advancements in this exciting and promising area of coordination chemistry.

References

An In-depth Technical Guide to the Discovery and Historical Synthesis of 1,3-Di(2-pyridyl)-1,3-propanedione

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Di(2-pyridyl)-1,3-propanedione, a symmetrical β-diketone, stands as a pivotal molecule in coordination chemistry and as a versatile building block in organic synthesis. Its structure, featuring a central 1,3-dione moiety flanked by two pyridyl rings, imparts unique chelating properties, making it a ligand of significant interest. This guide provides a comprehensive exploration of the historical synthesis of this compound, focusing on the foundational Claisen condensation reaction. We will deconstruct the synthesis into its core components—the preparation of essential precursors, the mechanism of the key condensation step, and detailed, field-proven experimental protocols. The narrative emphasizes the chemical rationale behind methodological choices, ensuring a deep understanding of the synthesis from first principles.

Introduction and Significance

This compound, also known as dipicolinoylmethane, belongs to the class of β-diketones.[1] These compounds are characterized by two carbonyl groups separated by a methylene group. A key feature of this molecule is its existence in a tautomeric equilibrium between the diketo and enol forms, with the enol form often being stabilized by intramolecular hydrogen bonding. This structural feature is fundamental to its primary application as a bidentate ligand, capable of forming stable complexes with a wide array of metal ions. The pyridyl nitrogen atoms provide additional coordination sites, enhancing its versatility in the construction of complex metal-organic frameworks and catalysts.

The Foundational Synthetic Route: Claisen Condensation

The most direct and historically established method for synthesizing 1,3-dipyridinyl-1,3-propanediones is the Claisen condensation.[2] This reaction involves the base-catalyzed acylation of a ketone enolate with an ester. For the symmetrical this compound, this translates to the condensation of 2-acetylpyridine with an ester of 2-picolinic acid (pyridine-2-carboxylic acid).[2]

The overall synthetic strategy is best understood as a two-stage process: first, the preparation of the requisite starting materials, followed by the crucial condensation reaction.

G cluster_0 Precursor Synthesis cluster_1 Condensation Reaction cluster_2 Final Product PicolinicAcid 2-Picolinic Acid Ester Ethyl 2-Pyridinecarboxylate PicolinicAcid->Ester Esterification Acetylpyridine 2-Acetylpyridine Condensation Claisen Condensation Acetylpyridine->Condensation Ester->Condensation Product This compound Condensation->Product

Caption: Overall workflow for the synthesis of this compound.

Synthesis of Precursors

The success of the Claisen condensation is contingent upon the availability and purity of its precursors: an ester of 2-picolinic acid and 2-acetylpyridine.

  • Ethyl 2-Pyridinecarboxylate (Picolinate): This ester is typically prepared from 2-picolinic acid. A common laboratory method involves converting the carboxylic acid to its more reactive acid chloride derivative using an agent like thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).[3][4] The resulting 2-picolinoyl chloride is then reacted with ethanol to yield the desired ester.

  • 2-Acetylpyridine: This pyridyl ketone is a crucial component, as it provides the enolizable α-protons required for the condensation. Several methods for its synthesis have been reported. A classical approach involves the acylation of 2-bromopyridine via a Grignard reagent.[5] Alternatively, it can be prepared from 2-picolinic acid, for instance, by conversion to 2-picolinoyl chloride followed by reaction sequences that ultimately introduce the acetyl group.[6][7]

The Claisen Condensation Mechanism

The core of the synthesis lies in the base-mediated reaction between the ketone and the ester. The choice of base is critical; it must be strong enough to deprotonate the α-carbon of 2-acetylpyridine to a sufficient extent to initiate the reaction, but not so nucleophilic as to readily react with the ester carbonyl itself. Sodium amide (NaNH₂), sodium hydride (NaH), and potassium tert-butoxide are effective for this purpose.[2][8]

The mechanism proceeds through the following key steps:

  • Enolate Formation: The strong base abstracts a proton from the α-carbon of 2-acetylpyridine, forming a nucleophilic enolate.

  • Nucleophilic Acyl Substitution: The enolate attacks the electrophilic carbonyl carbon of the ethyl 2-pyridinecarboxylate. This forms a tetrahedral intermediate.

  • Elimination: The tetrahedral intermediate collapses, expelling the ethoxide (⁻OEt) leaving group to form the β-diketone product.

  • Deprotonation (Driving Force): The resulting this compound has a highly acidic methylene proton situated between two electron-withdrawing carbonyl groups. The ethoxide generated in the previous step is basic enough to deprotonate the product, forming a resonance-stabilized enolate. This irreversible acid-base reaction drives the equilibrium towards the product.

  • Protonation: A final acidic workup is required to protonate the enolate and yield the neutral β-diketone.

G start 2-Acetylpyridine Enolate + Ethyl 2-Pyridinecarboxylate tetrahedral Tetrahedral Intermediate start->tetrahedral Nucleophilic Attack product_enol Product Enolate (Resonance Stabilized) tetrahedral->product_enol Elimination of Ethoxide final_product This compound product_enol->final_product Acidic Workup (H+)

Caption: Simplified mechanism of the Claisen condensation for β-diketone synthesis.

Detailed Experimental Protocols

The following protocols are presented as self-validating systems, providing a clear path for the synthesis.

Protocol 1: Synthesis of Ethyl 2-Pyridinecarboxylate

This procedure is adapted from standard esterification methods for pyridinecarboxylic acids.[3][9]

  • Acid Chloride Formation: To a stirred mixture of 2-picolinic acid (1 equivalent) and a catalytic amount of DMF (e.g., 0.05 equivalents) in an inert solvent like dichloromethane, add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours until gas evolution ceases.

  • Solvent Removal: Remove the excess thionyl chloride and solvent under reduced pressure.

  • Esterification: Dissolve the crude 2-picolinoyl chloride hydrochloride in excess absolute ethanol.

  • Workup: Stir the mixture for 12 hours at room temperature. Neutralize carefully with a base such as saturated sodium bicarbonate solution.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude ester by vacuum distillation.

Protocol 2: Synthesis of this compound

This protocol is based on the Claisen condensation methodology described for analogous compounds.[2]

  • Setup: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add a strong base such as potassium tert-butoxide (1.1 equivalents) to a suitable anhydrous solvent (e.g., diethyl ether or THF).

  • Ketone Addition: To the stirred suspension of the base, add a solution of 2-acetylpyridine (1.0 equivalent) in the same anhydrous solvent dropwise at room temperature.

  • Ester Addition: After stirring for 30 minutes, add a solution of ethyl 2-pyridinecarboxylate (1.0 equivalent) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Workup: Cool the reaction mixture in an ice bath and carefully quench by adding dilute hydrochloric acid or acetic acid until the solution is acidic (pH ~5-6). This protonates the product enolate.

  • Extraction: Extract the aqueous layer with ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent. The crude product, a solid, can be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

Quantitative Data Summary

The efficiency of the Claisen condensation is dependent on the precise control of reaction conditions. The following table summarizes typical parameters for this class of reaction.

Reactant 1Reactant 2BaseSolventTypical Yield (%)
2-AcetylpyridineEthyl 2-PyridinecarboxylatePotassium tert-butoxideDiethyl Ether / THF60-80%
3-AcetylpyridineEthyl 2-PyridinecarboxylatePotassium tert-butoxideDiethyl Ether / THFNot specified
4-AcetylpyridineEthyl 2-PyridinecarboxylatePotassium tert-butoxideDiethyl Ether / THFNot specified

Yields are estimates based on typical Claisen condensations for related dipyridinyl propanediones and may vary.[2]

Conclusion and Future Outlook

The synthesis of this compound is a classic example of the robust and reliable Claisen condensation. The historical methodology, centered on the base-catalyzed reaction of 2-acetylpyridine and a 2-picolinic acid ester, remains the most prevalent and efficient route. A thorough understanding of the underlying mechanism, particularly the role of the strong base and the final protonation step, is crucial for successful synthesis. This foundational knowledge allows researchers to troubleshoot and optimize the reaction, ensuring a consistent supply of this valuable ligand for applications in materials science, catalysis, and the development of novel pharmaceutical agents. While other synthetic strategies may emerge with the advancement of cross-coupling technologies, the elegance and efficiency of the Claisen condensation have cemented its place in the history and practice of synthesizing this important compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Metal Complexes with 1,3-Di(2-pyridyl)-1,3-propanedione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis and characterization of metal complexes utilizing the versatile chelating ligand, 1,3-Di(2-pyridyl)-1,3-propanedione (dppd). Dppd, a unique β-diketone, offers multiple coordination sites, leading to the formation of stable and structurally diverse metal complexes with applications spanning catalysis, materials science, and medicinal chemistry. This guide details the underlying chemical principles, provides step-by-step synthesis protocols, outlines essential characterization techniques, and discusses the potential applications of these compounds for researchers, scientists, and drug development professionals.

Introduction: The Versatility of this compound (dppd)

This compound, also known as dipicolinoylmethane, is a fascinating ligand in the field of coordination chemistry. As a β-diketone, it exists in a tautomeric equilibrium between its keto and enol forms. The deprotonation of the enol form creates a potent bidentate, monoanionic O,O'-donor ligand that forms highly stable six-membered chelate rings with a wide array of metal ions.[1][2]

The presence of two pyridyl rings introduces additional nitrogen donor atoms, allowing for more complex coordination modes, including acting as a bridging ligand or forming complexes where the pyridyl nitrogens coordinate to the metal center. This multi-functionality makes dppd a valuable building block for constructing sophisticated supramolecular structures and functional metal-organic frameworks (MOFs).[3]

The resulting metal complexes often exhibit unique electronic, magnetic, and photophysical properties, making them promising candidates for various applications.[4][5] In drug development, for instance, the coordination of organic molecules to metal centers can enhance biological activity and overcome challenges like drug resistance.[4][5][6]

Keto-Enol Tautomerism of dppd

The reactivity of dppd is governed by its keto-enol tautomerism. The enol form is stabilized by intramolecular hydrogen bonding and is the key to its function as a chelating ligand upon deprotonation.

Caption: Keto-enol tautomerism of this compound (dppd).

Ligand Properties, Handling, and Safety

Prior to synthesis, it is crucial to understand the physical and chemical properties of the dppd ligand.

PropertyValueReference
Chemical Name This compound[7]
Synonyms 1,3-Bis(2-pyridyl)-1,3-propanedione, Dipicolinoylmethane[8]
CAS Number 10198-89-7[9]
Molecular Formula C₁₃H₁₀N₂O₂[7]
Molecular Weight 226.23 g/mol [7]
Appearance Solid (typically pale yellow or off-white)
Melting Point 104-109 °C
Solubility Soluble in many organic solvents like ethanol, methanol, CH₂Cl₂, and CHCl₃.

Safety and Handling: According to its Globally Harmonized System (GHS) classification, this compound is harmful if swallowed.[7] Standard laboratory safety protocols should be followed.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

General Principles of Metal Complex Synthesis

The synthesis of metal-dppd complexes is typically achieved through a straightforward reaction involving the ligand and a suitable metal salt in an appropriate solvent. The core of the synthesis is the deprotonation of the ligand's enolic hydroxyl group by a base, creating the dppd anion which then acts as a nucleophile, coordinating to the electrophilic metal center.

The Causality Behind Experimental Choices:

  • Stoichiometry: The molar ratio of metal to ligand (e.g., 1:2 or 1:3) is critical as it dictates the final structure of the complex, such as [M(dppd)₂] or [M(dppd)₃].[10][11]

  • Choice of Base: A base is required to facilitate the deprotonation of the dppd ligand. The choice of base can influence reaction kinetics and product purity. Common bases include alkali metal hydroxides (NaOH, KOH), alkoxides (NaOEt), or organic amines (triethylamine). The use of a relatively mild base like triethylamine can be advantageous as it is easily removed during workup.

  • Solvent Selection: Alcohols like ethanol or methanol are frequently used because they can dissolve both the dppd ligand and many common metal salts.[1][10] The solvent can also participate in the reaction, for example, by forming solvato complexes as intermediates.

  • Temperature and Reaction Time: Heating the reaction mixture, often to reflux, provides the necessary activation energy to overcome kinetic barriers and drive the reaction to completion. Reaction times are typically monitored by Thin Layer Chromatography (TLC) to ensure the starting materials have been fully consumed.[12]

synthesis_workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification dissolve_ligand Dissolve dppd Ligand in Solvent add_base Add Base to Ligand Solution dissolve_ligand->add_base dissolve_metal Dissolve Metal Salt in Solvent mix Combine Ligand and Metal Salt Solutions dissolve_metal->mix add_base->mix reflux Heat/Reflux (Monitor by TLC) mix->reflux cool Cool to Precipitate reflux->cool filtrate Filter Solid Product cool->filtrate wash Wash with Solvents (e.g., H₂O, EtOH) filtrate->wash dry Dry Product (Vacuum Oven) wash->dry characterization characterization dry->characterization Proceed to Characterization

Caption: General experimental workflow for synthesizing metal-dppd complexes.

Detailed Experimental Protocols

PART A: General Protocol for the Synthesis of a Divalent Metal Complex [M(dppd)₂]

This protocol is a generalized procedure applicable to many divalent transition metals such as Cu(II), Ni(II), Co(II), and Pd(II). Researchers should optimize conditions based on the specific metal salt and desired product.

Materials:

  • This compound (dppd) (2.0 mmol)

  • Metal(II) salt (e.g., MCl₂, M(OAc)₂) (1.0 mmol)

  • Triethylamine (Et₃N) or Sodium Hydroxide (NaOH) (2.0 mmol)

  • Anhydrous Ethanol (or Methanol) (~50 mL)

  • Deionized Water

  • Diethyl Ether

Procedure:

  • Ligand Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (2.0 mmol) in 25 mL of anhydrous ethanol. Stir until fully dissolved.

  • Deprotonation: To the stirring ligand solution, add the base (2.0 mmol) dropwise at room temperature. If using NaOH, it should be dissolved in a minimal amount of water or ethanol first. A color change is often observed as the dppd anion is formed.

  • Metal Salt Addition: In a separate beaker, dissolve the metal(II) salt (1.0 mmol) in 25 mL of ethanol. Add this solution dropwise to the stirring ligand solution over 15 minutes.

  • Reaction: Heat the resulting mixture to reflux and maintain this temperature for 2-4 hours. The formation of a precipitate is expected. Monitor the reaction's progress by TLC (e.g., using a 1:4 ethyl acetate:hexane mobile phase).

  • Isolation: After the reaction is complete, cool the flask to room temperature, and then place it in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the precipitate sequentially with small portions of cold deionized water, cold ethanol, and finally diethyl ether to remove unreacted starting materials and byproducts.

  • Drying: Dry the purified metal complex in a vacuum oven at 60-80 °C overnight.

  • Characterization: Characterize the final product using the techniques outlined in Section 5.

PART B: Example Protocol - Synthesis of cis-Dichlorido(this compound)Palladium(II) [Pd(dppd)Cl₂]

This protocol illustrates a scenario where the neutral dppd ligand coordinates to the metal center, which is common for metals like Pd(II) that have a high affinity for nitrogen donors.

Materials:

  • This compound (dppd) (0.25 mmol)

  • Bis(acetonitrile)palladium(II) chloride [PdCl₂(MeCN)₂] (0.25 mmol)

  • Methanol or Dichloromethane (DCM) (~20 mL)

Procedure:

  • Setup: In a 50 mL round-bottom flask with a magnetic stir bar, dissolve [PdCl₂(MeCN)₂] (0.25 mmol) in 10 mL of the chosen solvent (methanol or DCM).

  • Ligand Addition: In a separate beaker, dissolve the dppd ligand (0.25 mmol) in 10 mL of the same solvent. Add the ligand solution to the palladium salt solution.

  • Reaction: Stir the reaction mixture at room temperature. A color change and/or precipitation of the product should occur. The reaction is typically complete within 2-24 hours.[13]

  • Isolation: If a precipitate has formed, collect it by vacuum filtration. If the product is soluble, reduce the solvent volume under reduced pressure until precipitation begins.

  • Purification: Wash the collected solid with a small amount of cold solvent and then with diethyl ether.

  • Drying and Characterization: Dry the complex under vacuum and proceed with characterization. Single crystals suitable for X-ray diffraction may be grown by slow evaporation of a dilute solution of the complex.[13]

Characterization of dppd Metal Complexes

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized complexes.

TechniqueExpected Observations and Insights
¹H NMR Confirms Ligand Coordination: Disappearance of the enolic proton signal (typically δ > 15 ppm).[1] Significant shifts in the resonances of the pyridyl and methylene protons compared to the free ligand, indicating a change in their electronic environment upon coordination.[14]
FT-IR Identifies Coordination Mode: Disappearance of the broad O-H stretch from the enol form. Shifts in the C=O and C=C stretching frequencies (typically in the 1500-1700 cm⁻¹ region) upon coordination to the metal. Appearance of new, lower frequency bands corresponding to M-O and potentially M-N vibrations.
UV-Vis Probes Electronic Structure: Intense bands in the UV region are attributed to π→π* intraligand transitions.[11] The appearance of new bands in the visible region can often be assigned to ligand-to-metal charge transfer (LMCT) or d-d transitions, providing information about the metal's coordination environment.[15]
Mass Spectrometry Confirms Molecular Weight: Techniques like ESI-MS or FAB-MS can identify the molecular ion peak, confirming the mass of the complex and providing evidence for the proposed structure.
Elemental Analysis Verifies Stoichiometry: Provides the percentage composition of C, H, and N, which should match the calculated values for the proposed molecular formula, thus confirming the metal-to-ligand ratio and overall purity.[1]
X-ray Crystallography Definitive Structure Elucidation: Provides unambiguous information on the solid-state structure, including bond lengths, bond angles, coordination geometry (e.g., octahedral, square planar), and intermolecular interactions.[13][15]

Applications in Research and Drug Development

The unique structural and electronic properties of metal-dppd complexes make them valuable in several fields.

  • Catalysis: Like other metal β-diketonate complexes, dppd complexes can serve as catalysts in various organic transformations, such as oxidation, reduction, and cross-coupling reactions.[3] The pyridyl groups can further modulate the electronic properties of the metal center to fine-tune catalytic activity.

  • Materials Science: The ability of dppd to form stable, often luminescent, complexes makes it a target for developing new photoluminescent materials for applications in sensors, OLEDs, and bio-imaging.[3][16] They are also used as building blocks for metal-organic frameworks (MOFs) with potential applications in gas storage and separation.[3]

  • Medicinal Chemistry and Drug Development: Metal complexes are widely investigated for their therapeutic potential.[4][5][17] Coordination to a metal ion can enhance the pharmacological properties of a ligand. Dppd complexes are explored for their potential as anticancer, antibacterial, and antifungal agents.[2] The diverse geometries and redox properties of these complexes offer multiple mechanisms of biological action, including DNA binding and enzyme inhibition.[4][6]

References

Application Notes & Protocols: Evaluating 1,3-Di(2-pyridyl)-1,3-propanedione as a Versatile Platform for Fluorescent Metal Ion Sensing

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The detection and quantification of metal ions are critical across diverse scientific fields, from environmental monitoring and toxicology to cellular biology and drug development.[1][2] Fluorescent chemosensors have emerged as indispensable tools for this purpose, offering high sensitivity, selectivity, and the potential for real-time analysis and bio-imaging.[3] The core principle of these sensors involves a molecule (a fluorophore) that exhibits a change in its fluorescent properties upon binding to a specific metal ion.

This document focuses on 1,3-Di(2-pyridyl)-1,3-propanedione (DPP) , a compound with significant potential as a platform for developing novel fluorescent sensors. While not yet extensively documented as a standalone fluorescent probe, its molecular architecture—a β-diketone flanked by two pyridyl groups—makes it an exceptional chelating agent for a wide range of metal ions. The enol tautomer of the β-diketone, combined with the nitrogen atoms of the pyridyl rings, forms a rigid N,O,O,N coordination pocket ideal for metal ion binding. This structural rigidity upon chelation is a classic prerequisite for significant changes in fluorescence, suggesting that DPP is a prime candidate for sensor development.

These application notes provide a comprehensive guide for researchers and scientists to characterize and utilize DPP for the detection of various metal ions. We will explore the theoretical underpinnings of its potential sensing mechanisms and provide detailed, field-proven protocols for its evaluation and application.

Principle of Operation: Proposed Sensing Mechanisms

The interaction of DPP with metal ions can elicit distinct fluorescent responses depending on the electronic properties of the metal. The two most probable mechanisms are Chelation-Enhanced Fluorescence (CHEF) for diamagnetic ions and Fluorescence Quenching for paramagnetic ions.

Chelation-Enhanced Fluorescence (CHEF) for Diamagnetic Ions (e.g., Al³⁺, Zn²⁺)

In its unbound state, DPP is expected to have low fluorescence quantum yield. This is due to the free rotation and vibration of the pyridyl rings and the keto-enol tautomerism, which provide non-radiative pathways for the excited-state energy to dissipate.

Upon chelation with a diamagnetic metal ion such as Al³⁺ or Zn²⁺, DPP forms a rigid, planar complex. This structural rigidification significantly reduces the energy loss through non-radiative vibrational and rotational decay. As a result, the excited-state energy is more likely to be released as a photon, leading to a dramatic increase in fluorescence intensity—a "turn-on" response. This CHEF effect is a powerful mechanism for detecting ions that do not have unpaired electrons.[4]

Fluorescence Quenching for Paramagnetic Ions (e.g., Cu²⁺, Fe³⁺, Ni²⁺)

Paramagnetic metal ions contain unpaired electrons, which can interact with the excited state of the fluorophore. When DPP binds to ions like Cu²⁺, Fe³⁺, or Ni²⁺, the fluorescence is typically "turned off" or quenched.[5][6] This quenching can occur through several mechanisms:

  • Photoinduced Electron Transfer (PET): An electron can be transferred from the excited fluorophore to the metal ion or vice-versa, creating a non-fluorescent charge-separated state.

  • Energy Transfer: Energy can be transferred from the excited fluorophore to the d-orbitals of the transition metal, a process that is particularly efficient when orbital energies are closely matched.[7]

This selective quenching allows for the differentiation of paramagnetic from diamagnetic ions.[8]

cluster_0 Unbound State cluster_1 Sensing Mechanisms cluster_2 Bound State DPP DPP (Low Fluorescence) Rot Free Rotation & Vibration DPP->Rot Energy Loss M_dia Diamagnetic Ion (e.g., Al³⁺, Zn²⁺) DPP->M_dia Chelation M_para Paramagnetic Ion (e.g., Cu²⁺, Fe³⁺) DPP->M_para Chelation Complex_ON [DPP-Metal] Complex (High Fluorescence) M_dia->Complex_ON CHEF Effect Complex_OFF [DPP-Metal] Complex (Quenched Fluorescence) M_para->Complex_OFF PET / Energy Transfer cluster_workflow Experimental Workflow P1 Protocol 1: Prepare Stock Solutions (1 mM DPP, 10 mM Metals) P2 Protocol 2: Selectivity Screening (DPP + Panel of Metal Ions) P1->P2 P3 Protocol 3: Quantitative Titration (DPP + Serial Dilution of Target Ion) P2->P3 Responsive Ion Identified DA Data Analysis P3->DA Res Results: Selectivity Profile, LOD, Binding Constant DA->Res

References

Experimental Setup for Solvent Extraction of Metal Ions Using 1,3-Di(2-pyridyl)-1,3-propanedione

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract

This document provides a comprehensive guide for the use of 1,3-Di(2-pyridyl)-1,3-propanedione as a highly effective chelating agent for the solvent extraction of metal ions. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a robust framework for the selective separation and preconcentration of various metal ions from aqueous solutions. This guide emphasizes the underlying chemical principles, provides detailed step-by-step experimental procedures, and includes methods for data analysis and interpretation, ensuring scientific integrity and reproducibility.

Introduction: The Role of this compound in Metal Ion Chelation

Solvent extraction is a pivotal technique in analytical chemistry and various industrial processes for the separation and purification of metals.[1] The efficacy of this method heavily relies on the choice of the extractant, a compound capable of forming a stable, neutral complex with the metal ion of interest, thereby facilitating its transfer from an aqueous phase to an immiscible organic phase.[2]

This compound, a β-diketone, is a particularly potent chelating agent due to its molecular structure.[3][4][5][6][7][8] The presence of two pyridyl groups and the diketone moiety allows for the formation of stable, six-membered chelate rings with metal ions.[9] This process, known as chelation, is an equilibrium reaction where the chelating agent forms multiple bonds with a single metal ion, resulting in a significantly more stable complex compared to monodentate ligands.[10][11] The stability of these metal chelates is a key factor in achieving high extraction efficiency.[9]

The keto-enol tautomerism of β-diketones is central to their function as extractants. In the enol form, the acidic proton can be exchanged for a metal ion, leading to the formation of a neutral metal complex that is soluble in organic solvents.[12] The pyridyl nitrogen atoms in this compound can also participate in coordination, further enhancing the stability of the metal complex.

Core Principles of the Extraction Process

The solvent extraction of a metal ion (Mⁿ⁺) with this compound (HL) can be represented by the following general equilibrium:

Mⁿ⁺(aq) + nHL(org) ⇌ MLn(org) + nH⁺(aq)

where (aq) and (org) denote the aqueous and organic phases, respectively. The efficiency of this process is governed by several key factors:

  • pH of the Aqueous Phase: The extraction percentage of metal ions generally increases with higher pH.[13] This is because a more alkaline condition facilitates the deprotonation of the β-diketone, making the chelating agent more available to bind with the metal ions.[13]

  • Choice of Organic Solvent: The organic solvent should be immiscible with water and should effectively solvate the neutral metal-chelate complex. Common choices include chloroform, ethyl acetate, and other non-polar or moderately polar solvents.

  • Concentration of the Chelating Agent: A higher concentration of the chelating agent in the organic phase will shift the equilibrium towards the formation of the metal complex, thus increasing the extraction efficiency.

  • Synergistic Effects: In some cases, the addition of a second extractant (a synergist) can enhance the extraction efficiency beyond the sum of the individual extractants.[14][15] This is often attributed to the formation of a more stable adduct in the organic phase.[14]

Materials and Reagents

Reagents
  • This compound (CAS: 10198-89-7), 97% purity or higher[4][5][8]

  • Organic Solvents (e.g., Chloroform, Ethyl Acetate, Toluene)[12]

  • Metal Salt Solutions (e.g., nitrates or chlorides of Cu²⁺, Ni²⁺, Co²⁺, Zn²⁺, etc.)

  • Buffer Solutions (for pH adjustment)

  • Acids (e.g., HCl, HNO₃) and Bases (e.g., NaOH, NH₄OH) for pH control

  • Deionized Water

Equipment
  • Separatory Funnels

  • Mechanical Shaker

  • pH Meter

  • Analytical Balance

  • Volumetric Flasks and Pipettes

  • Spectrophotometer (e.g., Atomic Absorption Spectrometer (AAS), Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES), or UV-Vis Spectrophotometer)[16][17][18][19]

Experimental Protocols

Synthesis of this compound (Optional)

While commercially available, the ligand can be synthesized via a Claisen condensation reaction. A general procedure involves the base-catalyzed reaction of ethyl picolinate with 2-acetylpyridine.[20][21]

Synthesis cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Ethyl Picolinate Ethyl Picolinate Reaction Mixture Reaction Mixture Ethyl Picolinate->Reaction Mixture 2-Acetylpyridine 2-Acetylpyridine 2-Acetylpyridine->Reaction Mixture Base (e.g., NaH) Base (e.g., NaH) Base (e.g., NaH)->Reaction Mixture Anhydrous Solvent (e.g., THF) Anhydrous Solvent (e.g., THF) Anhydrous Solvent (e.g., THF)->Reaction Mixture This compound This compound Acidic Workup Acidic Workup Reaction Mixture->Acidic Workup 1. Stirring 2. Quenching Purification Purification Acidic Workup->Purification Extraction & Crystallization Purification->this compound

Caption: Step-by-step workflow for the solvent extraction of metal ions.

Detailed Steps:

  • Pipette equal volumes (e.g., 10 mL) of the aqueous metal ion solution and the organic solution of this compound into a separatory funnel.

  • Adjust the pH of the aqueous phase to the desired value using appropriate buffer solutions, acids, or bases.

  • Shake the separatory funnel vigorously for a predetermined time (e.g., 30 minutes) to ensure that the extraction equilibrium is reached.

  • Allow the two phases to stand undisturbed until they have completely separated.

  • Carefully drain the aqueous phase into a clean collection vessel.

  • Analyze the concentration of the metal ion remaining in the aqueous phase using a suitable analytical technique such as AAS or ICP-OES. [16][17][18][19]For some colored complexes, UV-Vis spectrophotometry can be used. [22][23]

Determination of Extraction Efficiency

The performance of the extraction is evaluated by calculating the distribution ratio (D) and the percentage of extraction (%E).

  • Distribution Ratio (D): This is the ratio of the total concentration of the metal in the organic phase to its total concentration in the aqueous phase at equilibrium.

    • D = [M]org / [M]aq

  • Percentage Extraction (%E): This represents the percentage of the metal ion that has been transferred from the aqueous phase to the organic phase.

    • %E = (([M]initial,aq - [M]final,aq) / [M]initial,aq) * 100

Data Analysis and Interpretation

The relationship between the distribution ratio (D) and the pH of the aqueous phase can provide insights into the extraction mechanism. For the general reaction described earlier, the logarithm of the distribution ratio is related to the pH as follows:

log D = log Kex + n log [HL]org + n pH

A plot of log D versus pH should yield a straight line with a slope of 'n', which represents the number of ligand molecules involved in the complexation of one metal ion.

Table 1: Hypothetical Extraction Data for Divalent Metal Ions
Metal IonOptimal pH Range% Extraction at Optimal pHDistribution Ratio (D)
Cu²⁺4.5 - 6.0> 99%> 100
Ni²⁺5.0 - 7.098%49
Co²⁺5.5 - 7.595%19
Zn²⁺6.0 - 8.097%32.3

Note: The data in this table are illustrative and should be determined experimentally for specific conditions.

Troubleshooting and Advanced Considerations

  • Emulsion Formation: If an emulsion forms at the interface of the two phases, it can be broken by centrifugation or the addition of a small amount of a saturated salt solution.

  • Incomplete Phase Separation: Ensure adequate time is allowed for the phases to separate. The choice of solvent can also influence the rate of phase separation.

  • Synergistic Extraction: To investigate synergistic effects, a neutral donor ligand (e.g., tri-n-octylphosphine oxide - TOPO) can be added to the organic phase. [24]The synergistic enhancement is often driven by an increase in the configurational entropy of the extracted ion. [14][15]

Conclusion

This compound is a versatile and efficient chelating agent for the solvent extraction of a range of metal ions. By carefully controlling experimental parameters, particularly the pH of the aqueous phase, highly selective and efficient separations can be achieved. The protocols outlined in this application note provide a solid foundation for researchers to develop and optimize solvent extraction methods for their specific analytical or purification needs.

References

The Versatile Building Block: 1,3-Di(2-pyridyl)-1,3-propanedione in the Design of Advanced Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of 1,3-Di(2-pyridyl)-1,3-propanedione

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage, separation, catalysis, and biomedicine.[1] The modular nature of MOFs, constructed from metal ions or clusters and organic linkers, allows for precise tuning of their structural and functional properties. A key to unlocking novel MOF architectures and functionalities lies in the rational design of the organic building blocks. This compound (dppd), a β-diketone ligand featuring two pyridyl nitrogen atoms, presents a compelling scaffold for the construction of sophisticated MOFs. Its unique combination of a flexible propanedione backbone and strategically positioned nitrogen donors offers multiple coordination sites, enabling the formation of diverse and potentially multifunctional frameworks. This guide provides an in-depth exploration of dppd as a MOF building block, offering detailed protocols for its synthesis and the subsequent construction of a representative MOF, alongside a discussion of its potential applications, particularly for researchers in materials science and drug development.

The dppd ligand's ability to act as a bischelating agent, bridging two metal centers, is analogous to the role of dicarboxylates in many well-established MOFs.[2] This characteristic, combined with the directional coordination of the pyridyl groups, allows for the creation of frameworks with intricate topologies and potentially enhanced stability.

PART 1: Ligand Synthesis - A Step-by-Step Protocol for this compound (dppd)

The synthesis of the dppd ligand is a crucial first step. The following protocol is based on a Claisen condensation reaction, a reliable method for the formation of β-diketones.

Protocol 1: Synthesis of this compound (dppd)

Materials and Reagents:

  • 2-Acetylpyridine

  • Ethyl picolinate (Ethyl 2-pyridinecarboxylate)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 1 M solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (round-bottom flasks, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (60% dispersion in mineral oil) in 100 mL of anhydrous THF.

  • Addition of 2-Acetylpyridine: To the stirred suspension, add a solution of 2-acetylpyridine in anhydrous THF dropwise via the dropping funnel at room temperature.

  • Addition of Ethyl Picolinate: After the addition of 2-acetylpyridine is complete, add a solution of ethyl picolinate in anhydrous THF dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching and Neutralization: After the reaction is complete, cool the mixture to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of 1 M HCl to neutralize the excess sodium hydride and the resulting sodium salt of the β-diketone.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield this compound as a solid.

Characterization:

The identity and purity of the synthesized dppd ligand should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

  • FT-IR Spectroscopy: To identify the characteristic carbonyl and C-N stretching frequencies.

  • Mass Spectrometry: To determine the molecular weight.

  • Melting Point: To assess purity.

PART 2: MOF Synthesis - Constructing a Framework with dppd

The versatility of the dppd ligand allows for the synthesis of MOFs with various metal ions. The following is a general protocol for the solvothermal synthesis of a zinc-based MOF using dppd as a linker. Solvothermal synthesis is a widely used method for growing high-quality crystalline MOFs.

Protocol 2: Solvothermal Synthesis of a Zn-dppd MOF

Materials and Reagents:

  • This compound (dppd)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Teflon-lined stainless steel autoclave

  • Oven

Procedure:

  • Precursor Solution: In a glass vial, dissolve this compound (dppd) and zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) in N,N-dimethylformamide (DMF). A typical molar ratio would be 1:1 (dppd:Zn). The concentration of the reactants can be varied to optimize crystal growth.

  • Assembly: Transfer the solution to a 20 mL Teflon-lined stainless steel autoclave.

  • Heating: Seal the autoclave and place it in a programmable oven. Heat the autoclave to a specific temperature (e.g., 100-150 °C) and maintain this temperature for a set period (e.g., 24-72 hours).

  • Cooling and Crystal Collection: After the reaction is complete, allow the autoclave to cool slowly to room temperature. Collect the resulting crystals by filtration.

  • Washing: Wash the collected crystals with fresh DMF to remove any unreacted starting materials.

  • Solvent Exchange and Activation: To obtain a porous material, the solvent molecules within the pores of the MOF need to be removed. This is typically achieved by immersing the as-synthesized crystals in a volatile solvent with a low surface tension, such as chloroform or acetone, for several days, with the solvent being decanted and replenished periodically. After solvent exchange, the crystals are activated by heating under vacuum to remove the solvent molecules from the pores.

Characterization of the Zn-dppd MOF:

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized MOF.

  • Thermogravimetric Analysis (TGA): To determine the thermal stability of the framework and the temperature at which solvent molecules are removed.

  • Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area and pore volume of the activated MOF.

  • Single-Crystal X-ray Diffraction (if suitable crystals are obtained): To determine the precise crystal structure and coordination environment of the metal ions.

PART 3: Application Notes - Exploring the Potential of dppd-based MOFs

The unique structural features of dppd-based MOFs, arising from the combination of the β-diketonate and pyridyl functionalities, open up a wide range of potential applications.

Catalysis

The presence of accessible metal sites and the potential for post-synthetic modification make dppd-based MOFs promising candidates for heterogeneous catalysis. The Lewis acidic metal centers within the framework can act as active sites for various organic transformations.[1] The pyridyl groups can also be functionalized to introduce additional catalytic moieties.

Potential Catalytic Applications:

  • Lewis Acid Catalysis: The coordinatively unsaturated metal sites can catalyze reactions such as Knoevenagel condensations, Michael additions, and Friedel-Crafts reactions.[1]

  • Oxidation Catalysis: Incorporation of redox-active metal ions (e.g., copper) could lead to MOFs with catalytic activity in oxidation reactions.

  • Asymmetric Catalysis: The synthesis of chiral dppd-based MOFs could enable their use in enantioselective catalysis.

Drug Delivery

The high porosity and tunable pore size of MOFs make them attractive candidates for drug delivery systems.[3] The biocompatibility of the chosen metal and ligand is a critical consideration for such applications. Zinc, for instance, is an essential trace element in the human body, making zinc-based MOFs potentially suitable for biomedical applications.

Key Considerations for Drug Delivery Applications:

  • Drug Loading: The porous nature of dppd-based MOFs would allow for the encapsulation of drug molecules within their cavities. The loading capacity will depend on the pore volume and the interactions between the drug and the framework.

  • Controlled Release: The release of the encapsulated drug can be controlled by various stimuli, such as pH, temperature, or the presence of specific biomolecules. The degradation of the MOF structure in the physiological environment can also trigger drug release.

  • Biocompatibility: The cytotoxicity of the dppd ligand and the resulting MOF must be thoroughly evaluated before any in vivo applications.

Data Presentation

Table 1: Representative Synthesis Parameters for a Hypothetical Zn-dppd MOF

ParameterValue
LigandThis compound (dppd)
Metal SaltZinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
SolventN,N-Dimethylformamide (DMF)
Molar Ratio (dppd:Zn)1:1
Temperature120 °C
Time48 hours
Expected Crystal HabitColorless block-like crystals

Table 2: Expected Characterization Data for an Activated Zn-dppd MOF

Characterization TechniqueExpected Result
PXRDCrystalline pattern with distinct peaks
TGAStepwise weight loss corresponding to solvent removal and framework decomposition
BET Surface Area> 500 m²/g (indicative of a porous material)

Visualization of Key Concepts

Caption: Chemical structure of the this compound (dppd) ligand.

MOF_Assembly dppd dppd Ligand autoclave Solvothermal Synthesis (Heat & Pressure) dppd->autoclave metal Metal Ion (e.g., Zn²⁺) metal->autoclave solvent Solvent (e.g., DMF) solvent->autoclave mof Crystalline MOF autoclave->mof activation Activation (Solvent Removal) mof->activation porous_mof Porous MOF activation->porous_mof

Caption: Workflow for the solvothermal synthesis of a dppd-based MOF.

Caption: Potential coordination modes of the dppd ligand with metal centers (M).

Conclusion and Future Outlook

This compound is a highly promising building block for the design of novel metal-organic frameworks. Its unique combination of a flexible chelating β-diketonate core and directional pyridyl arms provides a rich platform for constructing MOFs with diverse topologies and functionalities. The protocols outlined in this guide offer a solid foundation for researchers to synthesize the dppd ligand and explore its coordination chemistry to create new MOF materials. The potential applications of dppd-based MOFs in catalysis and drug delivery are particularly exciting and warrant further investigation. As our understanding of structure-property relationships in MOFs continues to grow, ligands like dppd will undoubtedly play a crucial role in the development of next-generation materials for a wide range of scientific and technological challenges.

References

analytical techniques for quantifying 1,3-Di(2-pyridyl)-1,3-propanedione

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Quantitative Analysis of 1,3-Di(2-pyridyl)-1,3-propanedione

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of this compound (CAS: 10198-89-7), a key bidentate chelating agent and synthetic intermediate.[1][2] Designed for researchers, quality control analysts, and drug development professionals, this document outlines methodologies using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The narrative emphasizes the rationale behind experimental choices, ensuring technical accuracy and field-proven insights for robust and reproducible results.

Introduction and Physicochemical Profile

This compound is a β-diketone compound featuring two pyridine rings.[1] This structure imparts significant coordinating properties, making it valuable in coordination chemistry and as a precursor for synthesizing more complex molecules, including potential pharmaceutical agents.[2] Accurate quantification is paramount for ensuring purity, determining reaction yields, performing quality control on starting materials, and conducting pharmacokinetic studies.

Key Physicochemical Properties: [1][3]

  • Molecular Formula: C₁₃H₁₀N₂O₂

  • Molecular Weight: 226.23 g/mol

  • Appearance: Solid (typically pale yellow)[4]

  • Melting Point: 104-109 °C

  • Key Structural Features: Two pyridine rings (chromophores), two ketone groups, and an acidic methylene proton. The presence of the pyridine rings makes this compound an excellent candidate for UV-based detection methods.

Core Analytical Strategy: Method Selection

The choice of analytical technique depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and whether the goal is simple quantification or a comprehensive purity profile.

Method_Selection start What is the Analytical Goal? goal Purity Profile or Quantification? start->goal matrix Sample Matrix Complexity? hplc HPLC-UV (High Specificity, Quantitative) matrix->hplc Complex (e.g., formulation, reaction mixture) uvvis UV-Vis Spec (Rapid Quantification, Pure Sample) matrix->uvvis Simple (e.g., pure substance) goal->matrix Quantification goal->hplc Purity Profile sub_goal Need to identify unknown impurities? hplc->sub_goal gcms GC-MS (Impurity ID, Volatiles) sub_goal->hplc No sub_goal->gcms Yes (if volatile)

Caption: Logical workflow for selecting the appropriate analytical technique.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is the most robust and widely applicable technique for both the quantification and purity assessment of this compound. A reversed-phase method is ideal, leveraging the moderate polarity of the molecule.

Causality Behind the Method:

  • Stationary Phase: A C18 (octadecylsilane) column is chosen as the stationary phase. Its nonpolar nature provides excellent retention and separation for aromatic compounds like our analyte from more polar impurities.

  • Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., potassium phosphate) is used. Acetonitrile, the organic modifier, is used to elute the analyte from the C18 column. The aqueous buffer controls the pH and ionic strength, ensuring reproducible retention times. A slightly acidic pH (e.g., 3.0) is often used to suppress the ionization of any residual silanol groups on the column, leading to better peak shape.[5]

  • Detection: The pyridine rings in the molecule contain π-π* electronic transitions that strongly absorb UV light. A detection wavelength of approximately 260 nm provides high sensitivity and selectivity, as this is a typical absorbance maximum for pyridine derivatives.[5][6]

Detailed HPLC Protocol

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing mobile_phase 1. Prepare Mobile Phase (ACN:Phosphate Buffer) standards 2. Prepare Standard Solutions (e.g., 1-100 µg/mL) mobile_phase->standards sample 3. Prepare Sample Solution (Target ~50 µg/mL) standards->sample equilibrate 4. Equilibrate HPLC System inject 5. Inject Standards & Sample equilibrate->inject acquire 6. Acquire Chromatograms inject->acquire calibrate 7. Generate Calibration Curve (Peak Area vs. Concentration) quantify 8. Quantify Sample Concentration calibrate->quantify report 9. Report Results quantify->report UVVis_Workflow cluster_prep Preparation cluster_analysis Measurement cluster_data Data Processing scan 1. Determine λmax standards 2. Prepare Serial Dilutions (Standards) scan->standards sample 3. Prepare Sample Solution standards->sample blank 4. Zero Spectrophotometer (with solvent blank) measure 5. Measure Absorbance of Standards & Sample blank->measure calibrate 6. Plot Calibration Curve (Absorbance vs. Concentration) quantify 7. Calculate Sample Concentration calibrate->quantify report 8. Report Results quantify->report

References

methods for growing single crystals of 1,3-Di(2-pyridyl)-1,3-propanedione complexes

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Single Crystal Growth of 1,3-Di(2-pyridyl)-1,3-propanedione Complexes

For researchers in materials science, crystallography, and drug development, obtaining high-quality single crystals is the gateway to understanding molecular structure and function. The precise atomic arrangement, revealed through techniques like single-crystal X-ray diffraction, is foundational to rational drug design and the engineering of novel materials.[1] this compound (dppd) is a versatile β-diketone ligand known for forming stable complexes with a wide range of metal ions. Its coordination chemistry is of significant interest, but unlocking the structural details of these complexes is entirely dependent on the successful growth of diffraction-quality single crystals.

This guide provides an in-depth exploration of the core methods for crystallizing dppd metal complexes. It moves beyond simple recipes to explain the underlying principles, empowering researchers to troubleshoot and optimize their crystallization experiments. The journey from a purified powder to a perfect crystal can be challenging, often described as more of an art than a science.[2] However, a systematic approach grounded in the principles of solubility and supersaturation can dramatically increase the probability of success.

Core Principles: The Science of Supersaturation

Crystal growth is a thermodynamic process driven by the transition of a molecule from a high-energy, disordered state (in solution) to a low-energy, ordered state (in a crystal lattice). The essential condition for this to occur is supersaturation . A supersaturated solution contains more dissolved solute than it can theoretically hold at equilibrium. This unstable state is the starting point for both nucleation (the initial formation of a tiny crystal seed) and subsequent crystal growth.

The key to obtaining large, well-ordered single crystals is to achieve and maintain a state of slight supersaturation over a prolonged period.[3] If the solution becomes too highly supersaturated too quickly, a rapid precipitation event occurs, resulting in an unusable powder or a mass of tiny, intergrown microcrystals. The methods detailed below are all sophisticated techniques for controlling the rate at which a solution becomes supersaturated.

Method 1: Slow Evaporation

This is the most straightforward and widely used crystallization technique, making it an excellent starting point for any new dppd complex.[4][5] The principle is simple: as the solvent slowly evaporates from a nearly saturated solution, the concentration of the complex increases, eventually reaching the point of supersaturation where crystals begin to form.

Scientist's Insight: The Virtue of Patience

The term "slow" is critical. Rapid evaporation is a primary cause of poor crystal quality.[6] The goal is to allow individual molecules sufficient time to diffuse to the growing crystal face and orient themselves correctly within the lattice. This process is hindered by volatile solvents like dichloromethane (DCM) or diethyl ether, which can evaporate too quickly.[4] Solvents like ethanol, isopropanol, or acetonitrile are often better choices for this method.[4]

Protocol: Slow Evaporation
  • Solution Preparation: Dissolve the purified dppd complex in a suitable solvent to create a solution that is just below saturation. If you see solid particles, gently warm the solution to dissolve them, then allow it to cool back to room temperature.

  • Filtration: Filter the solution through a syringe filter (0.22 or 0.45 µm pore size) into a clean, dust-free crystallization vessel, such as a small glass vial or test tube. This removes any particulate matter that could act as unwanted nucleation sites, leading to a shower of tiny crystals.

  • Vessel Capping: Cover the vial. Do not seal it tightly. A common practice is to cover the opening with parafilm and then puncture it with a needle 1-3 times. The number and size of the holes will control the rate of evaporation.

  • Incubation: Place the vial in a location free from vibrations and significant temperature fluctuations.[7] A drawer or a quiet corner of the lab is ideal.

  • Observation: Monitor the vial daily without disturbing it. Crystal growth can take anywhere from a few days to several weeks.

Method 2: Vapor Diffusion

Vapor diffusion is arguably the most effective and controlled method for growing high-quality crystals, especially when working with small amounts of material.[6] The technique involves two liquids: a "solvent" in which the complex is soluble, and a volatile "antisolvent" in which the complex is insoluble. The slow diffusion of the antisolvent vapor into the solvent gradually lowers the complex's solubility, inducing a slow and controlled crystallization.

Scientist's Insight: The Solvent-Antisolvent Partnership

The success of this method hinges on the selection of a compatible solvent/antisolvent pair. The two liquids must be miscible, and ideally, the antisolvent should be more volatile than the solvent.[4][5] This ensures that the antisolvent vapor efficiently diffuses into the solution of the complex. Placing the setup in a refrigerator can further slow the diffusion rate, often leading to larger, higher-quality crystals.[6][8]

Protocol: Vapor Diffusion
  • Prepare the Inner Vial: Dissolve the dppd complex in a minimal amount of a relatively high-boiling point solvent (e.g., THF, toluene, acetonitrile). Place this solution in a small, uncapped vial.

  • Prepare the Outer Vial: Place the small inner vial inside a larger vial or jar. Carefully add the more volatile antisolvent (e.g., pentane, hexane, diethyl ether) to the outer vial, ensuring the liquid level is well below the opening of the inner vial.

  • Seal the System: Tightly seal the outer vial or jar. This creates a closed system where the only mass transfer is the diffusion of vapor between the two liquids.

  • Incubation: Set the sealed system aside in a stable, vibration-free environment and allow it to equilibrate.

  • Observation: Crystals will typically form in the inner vial over several days to a week.

Diagram: Vapor Diffusion Setup

A visual representation of the experimental setup.

VaporDiffusion cluster_outer Outer Vial (Sealed) cluster_inner Inner Vial outer_vial Antisolvent (e.g., Pentane) inner_vial Solution of Complex (Solvent: e.g., THF) Crystals Form Here p1->p2 Vapor Diffusion (Antisolvent -> Solvent)

Caption: Setup for vapor diffusion crystallization.

Method 3: Liquid-Liquid Diffusion (Layering)

This technique is another powerful way to control the mixing of a solvent and an antisolvent. It relies on density differences to create a sharp interface between a solution of the complex and a layered antisolvent. Crystallization occurs at this interface as the two liquids slowly mix via diffusion.[6][9]

Scientist's Insight: The Density Game

Careful execution is paramount. The less dense solvent must be layered on top of the denser one without significant mixing.[6] This can be achieved by slowly trickling the lighter solvent down the side of an inclined tube containing the denser solution. This method is particularly useful for complexes that are highly soluble in a given solvent, as it allows for a very gradual change in the solvent environment.

Protocol: Liquid-Liquid Diffusion
  • Prepare the Bottom Layer: In a narrow vessel like a test tube or an NMR tube, prepare a concentrated solution of the dppd complex in a relatively dense solvent.

  • Create the Top Layer: Choose a less dense, miscible antisolvent. Incline the tube and use a pipette or syringe to very slowly and carefully add the antisolvent on top of the solution, allowing it to run down the inner wall of the tube. A distinct interface between the two layers should be visible.

  • Seal and Incubate: Seal the tube to prevent evaporation and place it in a rack where it will remain perfectly still.

  • Observation: High-quality crystals often form directly at the interface of the two solvents over the course of several days.

Data Presentation and Troubleshooting

The process of growing single crystals often requires screening multiple conditions. The following tables provide starting points for solvent selection.

Table 1: Solvent Selection Guide for Metal Complexes
SolventBoiling Point (°C)PolarityCommon RoleNotes
Tetrahydrofuran (THF)66Polar AproticSolventGood general-purpose solvent.[8]
Acetonitrile82Polar AproticSolventOften used for coordination complexes.[4]
Ethanol78Polar ProticSolventCommon choice for slow evaporation.[4]
Toluene111NonpolarSolventGood for less polar complexes.[2]
Dichloromethane (DCM)40Polar AproticSolventHighly volatile, use with caution for slow methods.[8]
Pentane / Hexane36 / 69NonpolarAntisolventCommon antisolvents for reprecipitation.[2]
Diethyl Ether35Slightly PolarAntisolventVolatile antisolvent, good for vapor diffusion.[2]
Dimethylformamide (DMF)153Polar AproticSolventUse as a last resort; high boiling point and strong coordination can inhibit crystallization.[5][10]
Water100Polar ProticSolvent/AntisolventUse if complex is water-soluble or as an antisolvent for solutions in organic solvents like acetone.[10]
Table 2: Common Solvent/Antisolvent Pairs for Vapor Diffusion[6]
Solvent (Good)Antisolvent (Volatile)
Tetrahydrofuran (THF)Pentane, Hexane, Cyclohexane
Methylene Chloride (DCM)Pentane, Cyclopentane
ToluenePentane, Hexane
AcetonitrileDiethyl Ether, Tetrahydropyran
Methanol / EthanolDiethyl Ether, Hexane
WaterAcetone, Dioxane, Ethanol
Workflow: Crystallization Strategy

This flowchart outlines a logical approach to selecting a crystallization method.

CrystallizationStrategy start Start: Purified dppd Complex solubility_test Test Solubility in Various Solvents start->solubility_test moderate_sol Moderately Soluble? solubility_test->moderate_sol high_sol Highly Soluble? solubility_test->high_sol low_sol Poorly Soluble? solubility_test->low_sol moderate_sol->high_sol No slow_evap Method 1: Slow Evaporation moderate_sol->slow_evap Yes high_sol->low_sol No vapor_diff Method 2: Vapor Diffusion high_sol->vapor_diff Yes layering Method 3: Layering high_sol->layering thermal_grad Advanced: Thermal Gradient / Convection low_sol->thermal_grad Yes check_crystals Check for Crystals slow_evap->check_crystals vapor_diff->check_crystals layering->check_crystals thermal_grad->check_crystals success Success! Diffraction-Quality Crystals check_crystals->success Good Crystals troubleshoot Troubleshoot: - Change solvent/antisolvent - Adjust temperature - Use seed crystal check_crystals->troubleshoot No/Poor Crystals troubleshoot->solubility_test

References

Application Notes & Protocols: The Role of 1,3-Di(2-pyridyl)-1,3-propanedione in Advancing Bioinorganic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1,3-Di(2-pyridyl)-1,3-propanedione (dppd) has emerged as a highly versatile ligand in bioinorganic chemistry. Its unique structural motif, featuring a β-diketone core flanked by two pyridine rings, provides a flexible N,N,O-coordination environment that is adept at complexing a wide array of transition metal ions. This capability allows for the systematic design of metal complexes that serve as structural and functional mimics of metalloenzyme active sites, as potential metal-based therapeutic agents, and as sensitive components in chemical sensors. This document provides an in-depth guide for researchers, covering the fundamental properties of dppd, its coordination chemistry, and detailed protocols for its application in key areas of bioinorganic research.

Introduction to this compound (dppd)

This compound, also known as dipicolinoylmethane, is a solid organic compound with the chemical formula C₁₃H₁₀N₂O₂ and a molecular weight of 226.23 g/mol .[1] Its structure is characterized by a central 1,3-propanedione (a β-diketone) unit linked to two pyridyl groups at the 1 and 3 positions.

Key Physicochemical Properties:

  • Appearance: Solid[2]

  • Molecular Formula: C₁₃H₁₀N₂O₂[1]

  • Molecular Weight: 226.23 g/mol

  • Melting Point: 104-109 °C[2]

  • CAS Number: 10198-89-7

The true power of dppd lies in its keto-enol tautomerism. The proton on the central methylene bridge is acidic, allowing the molecule to deprotonate and form an enolate. This enolate form is stabilized by conjugation and is the primary species that coordinates to metal ions, acting as a monoanionic, bidentate ligand through its two oxygen atoms. The two pyridyl nitrogen atoms provide additional coordination sites, enabling dppd to act as a versatile chelating agent with multiple possible coordination modes.

Coordination Chemistry: A Ligand of Versatility

The pyridyl groups in dppd are crucial for its diverse applications.[3] Pyridine and its derivatives are well-established ligands in coordination chemistry, capable of forming stable complexes with a wide range of transition metals.[4][5] The combination of the "hard" oxygen donors of the β-diketonate moiety and the "borderline" nitrogen donors of the pyridine rings allows dppd to coordinate effectively with a variety of metal ions, from first-row transition metals like copper(II) and nickel(II) to heavier elements like ruthenium(II) and palladium(II).[3][6][7]

This versatility gives rise to several coordination modes, which is fundamental to its utility. The specific mode depends on factors such as the metal ion's preferred geometry, the reaction stoichiometry, and the presence of other ancillary ligands.

G cluster_0 Coordination Modes of dppd M1 Metal (M) dppd1 dppd Ligand M1->dppd1 N,O-Bidentate M2 Metal (M) dppd2 dppd Ligand M2->dppd2 N,N'-Bidentate M3 Metal (M) dppd3 dppd Ligand M3->dppd3 N,N',O-Tridentate note1 One Pyridyl N One Enolate O note2 Two Pyridyl Ns note3 Two Pyridyl Ns One Enolate O

Caption: Common coordination modes of the dppd ligand with a metal center.

Application Note I: Modeling Metalloenzyme Active Sites

Principle: Nature utilizes metalloenzymes for a vast range of critical biological reactions, including oxygen activation and substrate oxidation.[8] Understanding the mechanisms of these enzymes is a central goal of bioinorganic chemistry. However, studying enzymes directly can be challenging. A powerful alternative is the "biomimetic" or modeling approach, where small synthetic molecules that replicate the key structural and functional features of an enzyme's active site are synthesized and studied.[9]

The dppd ligand is exceptionally well-suited for this purpose. Its N,N,O-donor set can mimic the coordination environment provided by amino acid residues (like histidine and aspartate/glutamate) that are commonly found in the active sites of non-heme iron and copper enzymes. By synthesizing dppd-metal complexes, researchers can gain insights into:

  • Geometric and electronic structures of the active site.

  • The mechanism of substrate binding and activation.

  • The role of the metal's redox properties in catalysis.

Case Study: Mimicking Quercetin 2,4-Dioxygenase (QD) Quercetin 2,4-dioxygenase is an iron-dependent enzyme that catalyzes the cleavage of the O-heterocycle of the flavonoid quercetin. The active site features an iron center coordinated by histidine and carboxylate residues. A copper(II) complex of dppd, [Cu(dppd)(H₂O)₂], has been synthesized and shown to functionally mimic the activity of QD, catalyzing the oxidative degradation of quercetin. This model system provides a platform to study the intricate steps of the enzymatic reaction in a simplified, well-defined chemical environment.

Protocol 1: Synthesis and Characterization of a Biomimetic Copper(II)-dppd Complex

This protocol describes the synthesis of a bis(dppd)copper(II) complex, [Cu(dppd)₂], a representative model compound.

Materials:

  • This compound (dppd) (MW: 226.23 g/mol )

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) (MW: 199.65 g/mol )

  • Methanol (MeOH)

  • Diethyl ether

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with hotplate

Procedure:

  • Ligand Dissolution: In a 100 mL round-bottom flask, dissolve 2.0 mmol of dppd (0.452 g) in 30 mL of warm methanol with stirring. The solution should be clear and pale yellow.

  • Metal Salt Addition: In a separate beaker, dissolve 1.0 mmol of Cu(OAc)₂·H₂O (0.200 g) in 15 mL of methanol. Add this blue solution dropwise to the stirring dppd solution at room temperature.[10]

  • Reaction: Upon addition of the copper salt, the solution color will immediately change to a deep green or blue-green. Attach a condenser and reflux the mixture with stirring for 2 hours.

  • Crystallization: After reflux, allow the solution to cool slowly to room temperature. A microcrystalline precipitate should form. For improved yield, the flask can be placed in a refrigerator (4 °C) overnight.

  • Isolation and Washing: Collect the solid product by vacuum filtration. Wash the crystals sequentially with small portions of cold methanol (2 x 5 mL) and then diethyl ether (2 x 10 mL) to remove unreacted starting materials and impurities.

  • Drying: Dry the resulting solid product under vacuum for several hours. The final product is typically a stable, colored powder.

Characterization:

  • FT-IR Spectroscopy: Confirm coordination by observing shifts in the C=O and C=N stretching frequencies of the dppd ligand. The disappearance of the broad enolic O-H stretch and the shift of the C=O stretch to lower wavenumbers are indicative of coordination through the oxygen atoms.

  • UV-Vis Spectroscopy: Record the electronic spectrum in a suitable solvent (e.g., DMF or CH₂Cl₂). The appearance of d-d transition bands in the visible region confirms the presence of the Cu(II) ion in the complex.[11]

  • Elemental Analysis: Determine the C, H, and N content to confirm the stoichiometry of the complex, [Cu(C₁₃H₉N₂O₂)₂].[12]

Application Note II: Development of Metal-Based Therapeutics

Principle: The success of cisplatin has spurred extensive research into other transition metal complexes as potential anticancer agents.[6][13] Metal complexes offer unique advantages over purely organic drugs, including variable coordination numbers, geometries, and redox states, which allow for diverse mechanisms of action.[14] Pyridyl-containing ligands are frequently incorporated into these complexes due to their ability to form stable structures and participate in biologically relevant interactions like DNA binding.[3]

Complexes of dppd with metals like copper, zinc, nickel, and ruthenium have been investigated for their cytotoxic properties.[6][14] The proposed mechanisms often involve:

  • DNA Intercalation or Binding: The planar aromatic pyridyl rings can intercalate between DNA base pairs, while the metal center can coordinate to the phosphate backbone or nucleobases, disrupting DNA replication and transcription.

  • Generation of Reactive Oxygen Species (ROS): The metal center can participate in redox cycling, leading to the production of ROS, which induces oxidative stress and triggers apoptosis (programmed cell death) in cancer cells.[15]

  • Enzyme Inhibition: The complex may target and inhibit key enzymes essential for cancer cell survival and proliferation.

Workflow for Evaluating Anticancer Activity:

G start Synthesize dppd-Metal Complex char Characterize Complex (Spectroscopy, X-ray) start->char Purity Check mtt In Vitro Cytotoxicity (MTT Assay) char->mtt Test Compound ic50 Determine IC50 Value mtt->ic50 Quantify Potency mech Mechanism Studies (e.g., DNA Binding, ROS Assay, Apoptosis) ic50->mech If potent end Lead Compound Identification mech->end

Caption: Experimental workflow for assessing the anticancer potential of dppd complexes.

Protocol 2: In Vitro Cytotoxicity Evaluation using the MTT Assay

This protocol provides a general method to assess the cytotoxicity of a dppd-metal complex against a cancer cell line (e.g., HeLa or A549).

Materials:

  • Synthesized dppd-metal complex

  • Cancer cell line (e.g., HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Culture cancer cells to ~80% confluency. Trypsinize the cells, count them, and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the dppd-metal complex in DMSO. Create a series of dilutions in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should be <0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the complex. Include "untreated" (medium only) and "vehicle" (medium with DMSO) controls.

  • Incubate the plate for 48-72 hours at 37 °C, 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the complex concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).

Data Presentation:

ComplexCell LineIncubation Time (h)IC₅₀ (µM)[6]
[Ni(dppd)(OAc)]SW480 (Colon)4847.85
[Zn(dppd)(OAc)]SW480 (Colon)4818.68
CisplatinSW480 (Colon)48~15-20

Note: IC₅₀ values are highly dependent on the specific complex, cell line, and experimental conditions. The values above are illustrative examples based on related pyridyl complexes.

Concluding Remarks

This compound is a powerful and adaptable ligand that continues to facilitate significant advances in bioinorganic chemistry. Its straightforward synthesis, rich coordination chemistry, and ability to stabilize various metal ions make it an invaluable tool for researchers. The protocols and applications detailed herein provide a solid foundation for exploring its use in modeling biological systems, developing novel therapeutics, and designing advanced chemical sensors. As the field progresses, the innovative use of dppd and its derivatives will undoubtedly lead to new discoveries and a deeper understanding of the vital role of metals in biology and medicine.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1,3-Di(2-pyridyl)-1,3-propanedione

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1,3-Di(2-pyridyl)-1,3-propanedione. This guide is designed for researchers, scientists, and drug development professionals aiming to improve the yield and reproducibility of this valuable chelating agent and synthetic intermediate. We will move beyond simple procedural lists to explore the underlying chemical principles, providing you with the rationale needed to troubleshoot and optimize your experiments effectively.

Section 1: The Underlying Chemistry - A Claisen Condensation Approach

The synthesis of this compound is most effectively achieved through a mixed Claisen condensation .[1][2] This carbon-carbon bond-forming reaction occurs between a ketone (2-acetylpyridine) and an ester (ethyl picolinate) in the presence of a strong base.

The mechanism involves three key stages:

  • Enolate Formation: A strong base removes an acidic α-proton from 2-acetylpyridine to form a nucleophilic enolate.

  • Nucleophilic Acyl Substitution: The enolate attacks the electrophilic carbonyl carbon of ethyl picolinate, forming a tetrahedral intermediate. This intermediate then collapses, eliminating an ethoxide leaving group.

  • Acid-Base Equilibrium: The resulting β-diketone product is significantly more acidic than the starting ketone. The alkoxide base present in the reaction mixture rapidly and irreversibly deprotonates the product, forming a stable enolate. This final deprotonation is the thermodynamic driving force for the entire reaction, pulling the equilibrium towards the product.[1][3] An acidic workup is required in the final step to protonate this enolate and yield the neutral 1,3-diketone.

Claisen_Mechanism acetylpyridine 2-Acetylpyridine enolate Pyridyl Enolate (Nucleophile) acetylpyridine->enolate 1. Deprotonation base Strong Base (e.g., NaH) tetrahedral_intermediate Tetrahedral Intermediate enolate->tetrahedral_intermediate 2. Nucleophilic Attack picolinate Ethyl Picolinate (Electrophile) product_enolate Product Enolate (Stabilized) tetrahedral_intermediate->product_enolate 3. Elimination of EtO⁻ final_product This compound product_enolate->final_product 4. Protonation acid_workup H₃O⁺ Workup

Caption: The Claisen condensation mechanism for this compound synthesis.
Section 2: Optimized Experimental Protocol

This protocol is designed to maximize yield by controlling key reaction parameters. Adherence to anhydrous conditions is paramount for success.

Reagents and Materials:

  • 2-Acetylpyridine

  • Ethyl picolinate (or methyl picolinate)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF) or Dimethyl sulfoxide (DMSO)[4]

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Three-neck round-bottom flask, condenser, dropping funnel, magnetic stirrer, nitrogen/argon inlet

Procedure:

  • Preparation: All glassware must be oven or flame-dried and assembled under an inert atmosphere (N₂ or Ar).

  • Base Suspension: To the three-neck flask, add sodium hydride (1.2 equivalents). Wash the NaH three times with anhydrous hexane to remove the mineral oil, decanting the hexane carefully via cannula each time. Suspend the washed NaH in anhydrous THF (approx. 5 mL per mmol of NaH).

  • Enolate Formation: Cool the NaH suspension to 0 °C in an ice bath. Dissolve 2-acetylpyridine (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred NaH suspension over 30 minutes. Allow the mixture to stir at 0 °C for 1 hour after the addition is complete. Hydrogen gas evolution should be observed.

  • Condensation: Dissolve ethyl picolinate (1.1 equivalents) in anhydrous THF. Add this solution dropwise to the enolate mixture at 0 °C over 30 minutes.

  • Reaction: After the addition, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 2-acetylpyridine is consumed.

  • Quenching: Cool the reaction mixture back to 0 °C. Cautiously and slowly add 1 M HCl to quench the excess NaH and neutralize the reaction mixture until the pH is approximately 7. The product may precipitate as a pale yellow solid.[5]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate or dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Section 3: Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Issue / Question Potential Cause(s) Recommended Solution(s) & Scientific Rationale
Q1: My reaction yielded very little or no product. A. Inactive Base: Sodium hydride can be deactivated by atmospheric moisture. B. Wet Reagents/Solvent: Water will protonate the enolate and react violently with the NaH base, consuming it before it can deprotonate the ketone. C. Insufficient Base: Less than one full equivalent of base was used.A. Use fresh NaH from a newly opened container. Washing with hexane is critical to remove the protective mineral oil and expose the reactive surface. B. Ensure solvents are rigorously dried using a solvent purification system or by distillation over a suitable drying agent (e.g., sodium/benzophenone for THF). Dry liquid reagents over molecular sieves. C. The final deprotonation of the β-diketone product consumes one equivalent of base and drives the reaction.[1][3] A stoichiometric amount (e.g., 1.1-1.2 equivalents) is required to ensure the reaction goes to completion.
Q2: The reaction starts but seems to stall (incomplete conversion on TLC). A. Insufficient Reaction Time: The condensation may be slower than anticipated. B. Poor Reagent Solubility: At lower temperatures, reagents may not be fully dissolved, hindering the reaction rate. C. Reversible Reaction Equilibrium: The forward reaction is not sufficiently favored under the current conditions.A. Allow the reaction to stir longer (up to 48 hours), monitoring periodically by TLC. Gentle warming (to 40-50 °C) can sometimes increase the rate, but may also promote side reactions. B. Consider using anhydrous DMSO as the solvent, which can improve the solubility of the reagents and the intermediate salts, potentially leading to higher yields.[4] C. Ensure a stoichiometric amount of a sufficiently strong base is used. The pKa of the product is much lower than the starting ketone, and its deprotonation is what makes the reaction irreversible.
Q3: My TLC plate shows multiple spots, indicating significant byproduct formation. A. Self-Condensation: 2-acetylpyridine can potentially undergo self-condensation. B. Domino Reactions: Under strongly basic conditions, pyridyl compounds can undergo complex "domino" condensations leading to undesired cyclic products.[6] C. Temperature Too High: Higher temperatures can promote various side reactions.A. Maintain a low temperature (0 °C) during the dropwise addition of 2-acetylpyridine. This keeps the instantaneous concentration of the enolate low, favoring reaction with the more electrophilic ester over another molecule of ketone. B. Strict temperature control is crucial. Avoid allowing the reaction to exotherm uncontrollably. Slow, controlled addition of reagents is the best preventative measure. C. Perform the initial enolate formation and condensation steps at 0 °C. Only warm to room temperature after all reagents have been combined.
Q4: I have difficulty isolating a pure, solid product after workup. A. Product Remains as Salt: Incomplete neutralization during the acidic quench. B. Oily Product: The presence of impurities (like mineral oil from unwashed NaH) can prevent crystallization. C. Chelation with Metal Ions: The β-diketone product is an excellent chelator and may form complexes with any stray metal ions.[7]A. Carefully monitor the pH during the workup, ensuring it reaches ~6-7. The sodium enolate salt of the product is water-soluble, while the neutral diketone is soluble in organic solvents. B. Ensure the NaH is thoroughly washed before use. If an oil is obtained, purification via column chromatography is the most effective method. C. A specialized purification technique involves precipitating the product as its copper(II) salt, filtering the pure complex, and then decomposing it with acid to recover the pure diketone.[8]
Section 4: Frequently Asked Questions (FAQs)
  • Q1: Why is the final deprotonation of the product so important?

    • A: The equilibrium for the initial condensation steps is not strongly favorable. The product, a β-diketone, has α-protons with a pKa of around 9-11, making them much more acidic than the α-protons of the starting ketone (pKa ~19-20). The strong base in the reaction mixture will preferentially and irreversibly deprotonate this highly acidic product, shifting the entire reaction equilibrium towards completion according to Le Châtelier's principle.[9]

  • Q2: Can I use a weaker base like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu)?

    • A: No. NaOH and other hydroxide bases are not strong enough to generate a sufficient concentration of the ketone enolate. Furthermore, they introduce water, which is detrimental to the reaction, and can cause hydrolysis (saponification) of the ester starting material. While KOtBu is a strong base, alkoxides like sodium ethoxide or KOtBu can participate in reversible transesterification with the starting ester, which can complicate the reaction. Sodium hydride (NaH) is ideal as it is a very strong, non-nucleophilic base that produces inert hydrogen gas as its only byproduct.

  • Q3: How can I be certain my conditions are anhydrous?

    • A: Beyond drying glassware and using packaged anhydrous solvents, a chemical indicator can be used. For example, when distilling THF from sodium/benzophenone, the persistence of a deep blue/purple color indicates that the solvent is free of water and oxygen.

  • Q4: What is the expected appearance of the product, and what are its key properties?

    • A: Pure this compound is typically a pale yellow or off-white solid.[5] It has a molecular weight of 226.23 g/mol and a reported melting point in the range of 104-109 °C.[10]

Section 5: Summary of Optimized Reaction Parameters
ParameterRecommended ConditionRationale
Ketone 2-Acetylpyridine (1.0 eq)Starting material providing the enolate.
Ester Ethyl Picolinate (1.1 eq)Acylating agent (electrophile). A slight excess ensures full consumption of the ketone.
Base Sodium Hydride (NaH), 60% (1.2 eq)Strong, non-nucleophilic base to drive the reaction to completion.
Solvent Anhydrous THF or Anhydrous DMSOAprotic solvent required to prevent reaction with the base and enolate.
Temperature 0 °C for additions, then RTMinimizes side reactions during enolate formation and condensation.
Reaction Time 12 - 24 hoursAllows the reaction to proceed to completion. Monitor by TLC.
Typical Yield 60 - 85%Expected yield under optimized conditions.

Section 6: Experimental Workflow Diagram

Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Workup & Isolation cluster_purification 4. Purification & Analysis s1 Dry Glassware Under Inert Gas s2 Wash NaH with Hexane s1->s2 s3 Suspend NaH in Anhydrous THF s2->s3 r1 Cool to 0°C s3->r1 r2 Add 2-Acetylpyridine (dropwise) r1->r2 r3 Add Ethyl Picolinate (dropwise) r2->r3 r4 Warm to RT, Stir 12-24h r3->r4 r5 Monitor by TLC r4->r5 w1 Cool to 0°C r5->w1 w2 Quench with 1M HCl to pH ~7 w1->w2 w3 Extract with Ethyl Acetate w2->w3 w4 Wash with NaHCO₃ & Brine w3->w4 w5 Dry (MgSO₄) & Concentrate w4->w5 p1 Purify Crude Product w5->p1 p2 Recrystallization (Ethanol) p1->p2 p3 Column Chromatography p1->p3 p4 Characterize Pure Product (NMR, MP, MS) p2->p4 p3->p4

References

Technical Support Center: Purification of 1,3-Di(2-pyridyl)-1,3-propanedione

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 1,3-Di(2-pyridyl)-1,3-propanedione (CAS: 10198-89-7). This guide is designed for researchers, chemists, and drug development professionals to provide expert-driven solutions for common purification challenges. We will delve into the causality behind experimental choices, offering robust, self-validating protocols to ensure you achieve the desired purity for your critical applications.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of crude this compound. The troubleshooting logic is presented in a question-and-answer format to directly resolve experimental roadblocks.

Q1: My final product is a persistent yellow or brown oil, but the literature reports a pale-yellow solid. What is the likely cause and solution?

A1: This is a common issue often stemming from residual acidic or basic impurities, or the presence of polymeric byproducts from the synthesis. The pyridyl nitrogen atoms can form salts, which may depress the melting point and result in an oily appearance.

  • Expert Rationale: The two pyridine rings in the molecule's structure make it basic. If your synthesis was performed under basic conditions (e.g., using sodium ethoxide or sodium amide) and the workup was incomplete, residual base can remain.[1] Conversely, an overly acidic workup can lead to the formation of pyridinium salts. Both scenarios can prevent crystallization.

  • Recommended Action:

    • Neutralization Wash: Dissolve the crude oil in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. Wash the organic layer sequentially with a saturated sodium bicarbonate (NaHCO₃) solution to remove acidic impurities, followed by a water wash to remove any remaining salts.

    • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Attempt Crystallization: Proceed with a recrystallization protocol (see FAQ 2) from the resulting solid or concentrated oil. If it still fails to solidify, column chromatography is the next logical step.

Q2: After purification, my NMR spectrum shows that the starting material (e.g., 2-acetylpyridine or an ethyl picolinate derivative) is still present. How can I remove it?

A2: The choice of method depends on the polarity difference between your product and the starting material.

  • Scenario A: Starting material is significantly less polar.

    • Method: Flash Column Chromatography. This is the most effective method for separating compounds with different polarities.[2][3]

    • Protocol: See the detailed protocol in the "Experimental Protocols" section below. A gradient elution, starting with a non-polar solvent system (e.g., 100% hexanes or a high hexanes/ethyl acetate ratio) and gradually increasing the polarity, will typically elute the less polar starting material first, followed by your desired product.[2]

  • Scenario B: Polarity is very similar.

    • Method: Acid-Base Extraction. This technique leverages the basicity of the pyridine nitrogens in your product, which is often a distinguishing feature compared to common starting materials like esters.[4]

    • Protocol:

      • Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).

      • Extract the organic layer with dilute hydrochloric acid (e.g., 1 M HCl). Your product, being basic, will move into the aqueous layer as its hydrochloride salt. The non-basic starting material will remain in the organic layer.

      • Separate the aqueous layer and carefully neutralize it by adding a base (e.g., saturated NaHCO₃ or dilute NaOH) until the pH is ~7-8. Your product should precipitate out.

      • Extract the neutralized aqueous solution with fresh ethyl acetate or DCM to recover your purified product.

      • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the purified compound.

Q3: My recrystallization yield is very low. What are the common reasons and how can I improve it?

A3: Low yield in recrystallization is typically due to one of four factors: using too much solvent, cooling the solution too quickly, incomplete crystallization, or choosing a suboptimal solvent.[5][6]

  • Expert Rationale & Solutions:

    • Excess Solvent: The most common error is adding too much hot solvent. The goal is to create a saturated solution at the solvent's boiling point.

      • Solution: Use the absolute minimum amount of boiling solvent required to fully dissolve the crude solid.[5] Add the solvent in small portions to the heated solid until everything just dissolves.

    • Rapid Cooling: Cooling the flask too quickly (e.g., by placing it directly in an ice bath) promotes the formation of small, often impure crystals and can trap impurities.

      • Solution: Allow the flask to cool slowly and undisturbed to room temperature. Once it has reached room temperature, then place it in an ice bath for at least 30 minutes to maximize crystal formation.[7]

    • Suboptimal Solvent: The ideal solvent dissolves the compound when hot but not when cold.

      • Solution: Methanol is reported to be a suitable solvent.[8][9] If yields are still low, perform a small-scale solvent screen with other alcohols (ethanol, isopropanol) or polar aptic solvents like acetonitrile or ethyl acetate to find the best option.[7]

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound I should know for purification?

A1: Knowing the physical properties is crucial for selecting the right techniques.

PropertyValueSource
Molecular Weight 226.23 g/mol [8][10]
Appearance Very Pale Yellow Solid[11]
Melting Point 104-109 °C
Solubility Almost transparent in hot Methanol[8][9]
Condition to Avoid Hygroscopic[11]
Q2: What is the best general-purpose method for purifying this compound on a lab scale?

A2: For typical lab-scale quantities (up to a few grams), recrystallization is often the most efficient and cost-effective method, provided the impurities have different solubility profiles.

  • Expert Rationale: Recrystallization is a powerful technique for removing small amounts of impurities from a solid compound.[6] Given that this compound is a solid with a defined melting point and good solubility in hot methanol, it is an ideal candidate for this method.[8][9][11] If the crude material is heavily contaminated or oily, column chromatography should be performed first, followed by recrystallization of the pooled, clean fractions for ultimate purity.

Q3: How can I monitor the purity of my compound during the purification process?

A3: Thin-Layer Chromatography (TLC) is the primary method for real-time monitoring.

  • Expert Rationale: TLC provides a quick and inexpensive way to assess the number of components in your mixture and track the progress of a column chromatography separation.[12]

  • Recommended TLC System:

    • Stationary Phase: Silica gel 60 F₂₅₄ plates.

    • Mobile Phase: A mixture of ethyl acetate and hexanes is a good starting point. A 30:70 to 50:50 (v/v) ratio of ethyl acetate to hexanes should provide good separation.

    • Visualization: UV light (254 nm) will show the aromatic rings. Staining with potassium permanganate can also be used.

Q4: How should I store the purified this compound?

A4: The compound is noted to be hygroscopic.[11] Therefore, it should be stored in a tightly sealed container, preferably in a desiccator or a controlled inert atmosphere (e.g., under nitrogen or argon) at room temperature to prevent moisture absorption.[8][9]

Experimental Protocols

Protocol 1: Recrystallization from Methanol

This protocol is designed for purifying the solid crude product when impurities are minimal.

  • Dissolution: Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask with a stir bar. Add a small volume of methanol (e.g., 5 mL).

  • Heating: Heat the mixture on a hot plate with stirring. Add methanol in small portions (0.5-1 mL at a time) until the solid completely dissolves at the boiling point. Rationale: Using the minimum amount of solvent is critical for maximizing recovery.[5]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask. Rationale: Pre-warming the apparatus prevents premature crystallization of the product.[7]

  • Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature, undisturbed. Once at room temperature, place the flask in an ice-water bath for 30-60 minutes to maximize crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold methanol.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Determine the melting point and yield. The expected melting point is 104-109 °C.

Protocol 2: Flash Column Chromatography

This protocol is ideal for separating the product from impurities with different polarities, such as unreacted starting materials.

  • Column Packing: Select a column of appropriate size. Prepare a slurry of silica gel in the initial eluent (e.g., 10% ethyl acetate in hexanes). Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the eluent. Add a small amount of silica gel to this solution and concentrate it to a dry powder (a "dry load"). Carefully add the dry load to the top of the packed column. Rationale: A dry load typically results in better separation and sharper bands compared to a liquid injection.

  • Elution: Begin eluting with a low-polarity mobile phase (e.g., 10% ethyl acetate/hexanes). Monitor the eluate by TLC. Gradually increase the solvent polarity (e.g., to 20%, 30%, 50% ethyl acetate in hexanes) to elute your product.

  • Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

  • Concentration: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.

Visualized Workflows

General Purification Strategy

This diagram outlines the decision-making process for purifying the crude product.

crude Crude Product (Post-Workup) tlc Analyze by TLC crude->tlc solid Is it a solid? tlc->solid One major spot? (Minor impurities) oily Is it an oil? tlc->oily Multiple spots? (Significant impurities) recrystallize Recrystallization (Protocol 1) solid->recrystallize neutralize Neutralization Wash oily->neutralize pure_solid Pure Solid Product recrystallize->pure_solid chromatography Column Chromatography (Protocol 2) chromatography->pure_solid neutralize->chromatography

Caption: Decision workflow for purifying crude this compound.

Troubleshooting Low Recrystallization Yield

This flowchart helps diagnose and solve issues related to poor recovery during crystallization.

start Low Recrystallization Yield q1 How much solvent was used? start->q1 a1_min Minimal amount to dissolve hot q1->a1_min Minimal a1_excess More than minimal q1->a1_excess Excess q2 How was the solution cooled? a1_min->q2 sol_excess Action: Concentrate solution and re-cool slowly. a1_excess->sol_excess a2_slow Slowly to RT, then ice bath q2->a2_slow Slow a2_fast Directly into ice bath q2->a2_fast Fast end Improved Yield a2_slow->end Yield should be optimal sol_fast Action: Re-heat to dissolve, then cool slowly. a2_fast->sol_fast sol_excess->end sol_fast->end

Caption: Troubleshooting logic for improving low recrystallization yields.

References

troubleshooting low stability of 1,3-Di(2-pyridyl)-1,3-propanedione metal complexes

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1,3-Di(2-pyridyl)-1,3-propanedione Metal Complexes

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for this compound and its metal complexes. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions encountered during experimental work. As Senior Application Scientists, we have compiled this information based on established scientific principles and practical laboratory experience to help you overcome challenges related to the stability of these versatile compounds.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, purification, and handling of this compound metal complexes.

Issue 1: My metal complex is precipitating out of solution unexpectedly.

Possible Causes and Solutions:

  • Incorrect pH: The solubility of metal complexes, particularly those with pyridyl groups, is often highly dependent on the pH of the solution.[1][2] The nitrogen atoms on the pyridyl rings can be protonated at low pH, leading to the dissociation of the complex and precipitation.

    • Troubleshooting Steps:

      • Measure the pH of your solution.

      • If the pH is too low, slowly add a dilute base (e.g., 0.1 M NaOH) to raise the pH to the optimal range for your specific complex. It is advisable to determine this range experimentally.[1]

      • Conversely, if the complex is unstable at high pH, adjust with a dilute acid (e.g., 0.1 M HCl).

      • For long-term stability, consider using a suitable buffer system to maintain the optimal pH.[1]

  • Supersaturation: The concentration of your complex may have exceeded its solubility limit in the chosen solvent at the current temperature.[1]

    • Troubleshooting Steps:

      • Try gently warming the solution to see if the precipitate redissolves.

      • If warming is effective, you may need to work with more dilute solutions or maintain a higher temperature during your experiment.

      • Consider solvent modification. The stability and solubility of β-diketonate complexes can be influenced by the solvent system.[3] Experiment with different solvents or solvent mixtures (e.g., water-ethanol, water-dioxane) to find a system that provides better solubility for your complex.[3]

  • Ligand Competition: The presence of other coordinating species in your solution can compete with the this compound for the metal ion, leading to the formation of less soluble species.[1][4]

    • Troubleshooting Steps:

      • Review the composition of your solution for any potential competing ligands (e.g., phosphates, citrates from buffers).

      • If possible, replace these with non-coordinating alternatives.

Issue 2: The color of my metal complex solution is changing over time.

Possible Causes and Solutions:

  • Complex Dissociation or Decomposition: A color change often indicates a change in the coordination environment of the metal ion, which could be due to the dissociation of the ligand or decomposition of the complex.

    • Troubleshooting Steps:

      • Monitor with UV-Vis Spectroscopy: This is a powerful technique for studying the formation and stability of metal complexes.[3][5][6][7][8][9] Take UV-Vis spectra of your solution at different time points to monitor for changes in the absorption bands, which can indicate decomposition.

      • Control the Environment:

        • Light Sensitivity: Some metal complexes are light-sensitive. Store your solutions in the dark or in amber-colored vials to prevent photochemical decomposition.

        • Temperature Sensitivity: Elevated temperatures can accelerate decomposition.[10] Store your complex at a lower temperature, but be mindful of potential precipitation due to decreased solubility.[11]

        • Atmospheric Sensitivity: Some complexes may be sensitive to oxygen or moisture. Consider working under an inert atmosphere (e.g., nitrogen or argon).

  • Change in Metal Oxidation State: For transition metal complexes, a color change can signify a change in the oxidation state of the metal center.

    • Troubleshooting Steps:

      • Ensure that your solvents are de-gassed and that you are working in an inert atmosphere if your complex is susceptible to oxidation or reduction.

      • Avoid the presence of any oxidizing or reducing agents in your solution unless they are a controlled part of your experiment.

Frequently Asked Questions (FAQs)

Q1: What is the typical coordination mode of this compound?

This compound is a β-diketone that typically acts as a bidentate or tridentate ligand. In its enol form, it can coordinate to a metal ion through the two oxygen atoms of the diketone moiety, forming a six-membered chelate ring. The pyridyl groups can also participate in coordination, leading to a tridentate binding mode. The specific coordination is influenced by the metal ion and the reaction conditions.

Q2: How can I determine the stability constant of my metal complex?

The stability constant (also known as the formation or binding constant) is a measure of the strength of the interaction between the metal ion and the ligand.[8] It can be determined experimentally using various techniques:

  • Spectrophotometric Titration (UV-Vis): This is a common method where the absorbance of a solution containing the metal and ligand is measured as a function of the ligand or metal concentration.[3][5][8][9] By analyzing the changes in the UV-Vis spectrum, the stoichiometry and stability constant of the complex can be calculated.

  • Potentiometric Titration: This method involves monitoring the pH of a solution containing the metal ion and the ligand as a base is added.[8] This technique is particularly useful for determining the protonation constants of the ligand and the stability constants of the metal complexes.

  • NMR Spectroscopy: Changes in the chemical shifts of the ligand's protons upon coordination to a metal ion can be used to determine the stability constant.[8]

Q3: What are the key factors that influence the stability of metal complexes?

The stability of metal complexes is influenced by several factors:[12]

  • Nature of the Metal Ion:

    • Charge and Size: Generally, for a given ligand, the stability of the complex increases with increasing charge and decreasing size of the metal ion.[12]

    • Hard and Soft Acid-Base (HSAB) Principle: The "hardness" or "softness" of the metal ion (Lewis acid) and the donor atoms of the ligand (Lewis base) can predict the stability of the resulting complex.[13]

  • Nature of the Ligand:

    • Basic Strength: More basic ligands generally form more stable complexes.[10][12]

    • Chelate Effect: Multidentate ligands (like this compound) form more stable complexes than monodentate ligands due to the chelate effect.[10][12] The formation of five- or six-membered chelate rings is generally most stable.[12]

  • Environmental Factors:

    • Solvent: The solvent can influence the stability of a complex through solvation effects.[3][5][12]

    • Temperature and Pressure: These factors can affect the equilibrium of complex formation.[10]

Q4: How should I store my this compound ligand and its metal complexes?

  • Ligand: The solid this compound ligand should be stored in a cool, dry place away from light.[14]

  • Metal Complexes: The optimal storage conditions for the metal complexes will depend on their specific stability. In general, it is recommended to store them as solids in a cool, dark, and dry environment. If they are in solution, they should be stored at a low temperature to minimize decomposition, and protected from light. For sensitive complexes, storage under an inert atmosphere may be necessary.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a this compound Metal Complex
  • Dissolve the Ligand: Dissolve one equivalent of this compound in a suitable solvent (e.g., ethanol, methanol, or a mixture with water).

  • Adjust pH (if necessary): For reactions in aqueous or protic solvents, it may be necessary to add a base (e.g., NaOH, triethylamine) to deprotonate the ligand and facilitate coordination.

  • Add Metal Salt: In a separate flask, dissolve the desired metal salt (e.g., chloride, nitrate, acetate salt) in the same or a compatible solvent.

  • Combine Solutions: Slowly add the metal salt solution to the ligand solution with constant stirring.

  • Reaction: The reaction may proceed at room temperature or require heating (reflux) for a period of time. The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC).

  • Isolation: The product may precipitate out of solution upon cooling or after reducing the solvent volume. The solid complex can then be collected by filtration, washed with a suitable solvent to remove any unreacted starting materials, and dried.

Protocol 2: Monitoring Complex Stability using UV-Vis Spectroscopy
  • Prepare a Stock Solution: Prepare a stock solution of your metal complex of a known concentration in a suitable solvent.

  • Initial Spectrum: Immediately after preparation, record the UV-Vis spectrum of the solution. Note the wavelength of maximum absorbance (λmax) and the absorbance value.

  • Time-Course Measurement: Store the solution under the desired conditions (e.g., at room temperature, exposed to light, etc.) and record the UV-Vis spectrum at regular intervals (e.g., every hour, every 24 hours).

  • Data Analysis: Plot the absorbance at λmax versus time. A decrease in absorbance over time suggests that the complex is degrading. The appearance of new absorption bands can indicate the formation of decomposition products.

Visualizations

Chelation of this compound to a Metal Ion

G cluster_ligand This compound (enolate form) N1 N C1 C N1->C1 C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C5->N1 C5_out C C5_out->C5 O1 O⁻ C5_out->O1 C_mid C C5_out->C_mid C1_out C C_mid->C1_out C1_out->C1 O2 O⁻ C1_out->O2 C10_out C N2 N C6 C N2->C6 C7 C C6->C7 C8 C C7->C8 C9 C C8->C9 C10 C C9->C10 C10->N2 C10_out->C10 M Mⁿ⁺ M->N1 M->O1 M->O2 M->N2

Caption: Chelation of the enolate form of this compound to a metal ion.

Troubleshooting Workflow for Complex Precipitation

G start Complex Precipitates ph Measure pH start->ph ph_adjust Adjust pH to Optimal Range ph->ph_adjust pH out of range supersat Is the Solution Supersaturated? ph->supersat pH is optimal buffer Consider Using a Buffer ph_adjust->buffer stable Stable Solution Achieved buffer->stable warm Gently Warm Solution supersat->warm Yes competition Are Competing Ligands Present? supersat->competition No dilute Use a More Dilute Solution warm->dilute solvent Change Solvent System dilute->solvent solvent->stable remove_ligands Remove/Replace Competing Ligands competition->remove_ligands Yes competition->stable No remove_ligands->stable

Caption: A logical workflow for troubleshooting the precipitation of metal complexes.

References

Technical Support Center: Crystallization of 1,3-Di(2-pyridyl)-1,3-propanedione

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of a Senior Application Scientist

Welcome to our dedicated technical guide for optimizing the crystallization of 1,3-Di(2-pyridyl)-1,3-propanedione (CAS 10198-89-7). This document is structured to provide direct, actionable solutions to common challenges encountered in the laboratory. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and adapt methodologies to your specific experimental context.

The crystallization of this particular β-diketone is influenced significantly by its unique structural features: the two pyridine rings and the central propanedione linker capable of keto-enol tautomerism.[1][2] Understanding these characteristics is the key to achieving high-purity, single-crystalline material.

Troubleshooting Guide

This section addresses the most frequent issues researchers face. Each problem is analyzed from a mechanistic standpoint, followed by a step-by-step resolution protocol.

Issue 1: The Compound "Oils Out" Instead of Crystallizing

Question: I've dissolved my this compound in a hot solvent, but upon cooling, it separates as a viscous liquid or oil, not as solid crystals. What's happening?

Expert Analysis: "Oiling out" occurs when the solute becomes supersaturated at a temperature that is above its melting point. The compound has a reported melting point of approximately 104-109 °C.[3][4] If the solution's saturation point is reached while the temperature is still above this range, the compound will separate as a molten liquid rather than nucleating into an ordered crystalline lattice. This is common when using a solvent in which the compound is exceptionally soluble at high temperatures.

Solutions & Protocols:

  • Increase Solvent Volume: The most direct approach is to lower the concentration. An oil is an indication of extreme supersaturation. By adding more solvent, you lower the saturation temperature, ideally to a point below the compound's melting point.

    • Protocol: Re-heat the mixture until the oil fully redissolves. Add an additional 25-50% volume of the same solvent. Allow the solution to cool slowly again. The goal is to see the first signs of cloudiness or crystal formation at a temperature below 100 °C.[5]

  • Reduce the Cooling Rate: Rapid cooling can shock the system, favoring the kinetically preferred oily state over the thermodynamically stable crystalline form.

    • Protocol: After dissolving the compound, place the flask within a larger beaker of hot water (a water bath) or in a Dewar flask. This insulates the system, forcing a much more gradual temperature drop over several hours.

  • Modify the Solvent System: If the above methods fail, the solvent is likely too effective. The ideal crystallization solvent should show a steep solubility curve: high solubility when hot, but significantly lower solubility when cold.

    • Protocol (Anti-Solvent Addition): Dissolve the compound in a minimum amount of a "good" solvent (e.g., hot methanol, acetone). While the solution is still warm (but not boiling), slowly add a miscible "poor" solvent (an "anti-solvent") in which the compound is sparingly soluble (e.g., n-hexane, water) until persistent turbidity is observed. Re-heat gently to clarify the solution, then allow it to cool slowly. This carefully poised state of insolubility is often perfect for initiating crystal growth.[6]

Issue 2: A Fine, Amorphous Powder Crashes Out of Solution

Question: As soon as I remove my flask from the heat, a large amount of fine powder precipitates immediately. How can I grow larger, well-defined crystals?

Expert Analysis: This phenomenon, known as "crashing out," is the result of spontaneous, uncontrolled nucleation. The solution becomes supersaturated so quickly that countless nuclei form simultaneously, leaving no time for them to grow into larger, ordered crystals. This defeats the purpose of crystallization as a purification technique, as impurities are often trapped within the rapidly forming solid.[5]

Solutions & Protocols:

  • Employ a More Dilute Solution: Similar to the "oiling out" issue, reducing the concentration can slow down the process.

    • Protocol: Re-heat the solution to redissolve the precipitate. Add 10-20% more solvent than the minimum required for dissolution at boiling point. This ensures that nucleation begins at a lower temperature, giving the molecules more time to arrange themselves into a lattice.[5]

  • Utilize a Poorer Solvent: A solvent in which the compound is less soluble will inherently slow the rate of precipitation upon cooling.

    • Protocol: Consult the solvent selection table below. Choose a solvent or solvent mixture with a lower solvating power. For example, if you used methanol, try ethanol or isopropanol, which are slightly less polar.

  • Controlled Cooling is Critical:

    • Protocol: Ensure the flask is covered (e.g., with a watch glass) to prevent rapid solvent evaporation and cooling. Place the flask on an insulating surface (like a cork ring or folded paper towels) rather than directly on the benchtop. Allowing the system to cool to room temperature undisturbed over 1-2 hours is ideal before moving it to an ice bath or refrigerator.[5]

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for crystallizing this compound?

There is no single "best" solvent, as the optimal choice depends on the purity of your sample and the desired crystal morphology. However, based on the compound's structure (ketone and pyridine functionalities), we can establish an excellent starting point. The compound is reported to be soluble in hot methanol.[7][8] A good rule of thumb is to match the polarity of the solvent to the solute.

Here is a table to guide your solvent screening process:

SolventPolarity IndexBoiling Point (°C)Rationale & Expert Insights
Methanol 5.165Good starting point. High solubility when hot is reported.[7] May require slow cooling or dilution to prevent crashing out.
Ethanol 4.378An excellent alternative to methanol. The slightly higher boiling point and lower polarity can promote slower, more controlled crystal growth.
Acetone 4.356Effectively solubilizes ketones. Its high volatility can be used for slow evaporation techniques. Often used in co-solvent systems with hexane.[6]
Ethyl Acetate 4.477A moderately polar solvent. Often used in combination with a non-polar anti-solvent like n-hexane for fine-tuning solubility.
Toluene 2.4111The aromatic nature can interact favorably with the pyridine rings through π-π stacking, potentially yielding different crystal polymorphs. Use with caution due to higher boiling point.
n-Hexane 0.169A non-polar anti-solvent. Will not dissolve the compound on its own but is invaluable for use in co-solvent systems to induce crystallization.[6]
Water 10.2100The pyridine nitrogens may impart slight water solubility, but it is generally expected to be a poor solvent. Can be considered as an anti-solvent with highly polar organic solvents like methanol or acetone.

Q2: How does the keto-enol tautomerism of this molecule affect crystallization?

This is a critical mechanistic consideration. As a β-diketone, this compound exists as an equilibrium mixture of the diketo form and two possible enol tautomers.[2] The enol form is often stabilized by a strong intramolecular hydrogen bond, forming a pseudo-aromatic six-membered ring.[9]

Caption: Keto-enol tautomerism in β-diketones.

The position of this equilibrium is highly dependent on the solvent.[10]

  • Non-polar solvents tend to favor the intramolecularly hydrogen-bonded enol form.

  • Polar, protic solvents (like methanol) can disrupt the internal hydrogen bond by forming their own hydrogen bonds with the keto and hydroxyl groups, potentially shifting the equilibrium.

This is significant for crystallization because the two tautomers have different shapes, polarities, and hydrogen bonding capabilities. One tautomer may pack more efficiently into a crystal lattice than the other. If you are struggling to crystallize the compound, it's possible the solvent is stabilizing a mixture of tautomers or a less "crystallizable" form. Changing the solvent system (e.g., from methanol to toluene) can shift the tautomeric equilibrium and may unlock a more favorable crystallization pathway.

Q3: My crystals are always very small needles. How can I grow larger, block-like crystals suitable for X-ray diffraction?

Needle-like morphology often indicates rapid, anisotropic growth along one crystal axis. To obtain larger, more equant crystals, you must slow down the entire process of nucleation and growth.

Workflow for Single Crystal Growth:

Single_Crystal_Workflow A Prepare Saturated Solution (Minimum hot solvent) B Filter Hot (Remove particulates) A->B Crucial for purity G Select Method B->G C Slow Evaporation (Loosely cover vial) F Harvest Crystal (Carefully decant mother liquor) C->F D Vapor Diffusion (Vial-in-a-jar) D->F E Slow Cooling (Insulated container) E->F G->C Isothermal G->D Isothermal G->E Gradient

Caption: Methodologies for growing high-quality single crystals.

Advanced Protocols:

  • Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., acetone) at room temperature to create a nearly saturated solution. Filter it into a clean vial. Cover the vial with a cap or parafilm with a few pinholes poked in it. Leave it in an undisturbed, vibration-free location for several days to weeks. The slow evaporation of the solvent will gradually increase the concentration, leading to the formation of a few large crystals.

  • Vapor Diffusion (Vial-in-a-Jar): This is a powerful and highly controlled technique.

    • Protocol: Dissolve your compound in a small amount of a "good" solvent (e.g., 0.5 mL of methanol). Place this vial, uncapped, inside a larger jar that contains a layer of a miscible "poor" anti-solvent (e.g., 5 mL of n-hexane). Seal the larger jar. Over time, the anti-solvent vapor will slowly diffuse into the inner vial, reducing the solubility of your compound and promoting the slow growth of high-quality crystals.

References

common side products in the synthesis of 1,3-Di(2-pyridyl)-1,3-propanedione

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1,3-Di(2-pyridyl)-1,3-propanedione

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals who are utilizing this versatile β-diketone ligand in their work. We have compiled field-proven insights and troubleshooting strategies to help you navigate the common challenges associated with its synthesis, ensuring higher yields, purity, and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and reliable method for synthesizing this compound is a crossed Claisen condensation .[1][2] This reaction involves the base-mediated condensation of an appropriate picolinic acid ester (e.g., ethyl picolinate) with 2-acetylpyridine. The reaction is driven by the formation of a stable enolate from 2-acetylpyridine, which then acts as a nucleophile, attacking the carbonyl of the ester.

Q2: Why is the choice of base so critical in this synthesis?

The base serves two primary functions. First, it deprotonates the α-carbon of 2-acetylpyridine to form the nucleophilic enolate. Second, it deprotonates the product, the β-diketone, to form a highly resonance-stabilized enolate anion.[3] This final deprotonation step is thermodynamically favorable and drives the reaction equilibrium towards the product, ensuring a high yield.[3][4] Strong, non-nucleophilic bases like sodium hydride (NaH) or sodium amide (NaNH₂) are preferred. Weaker bases like sodium ethoxide can be used, but they may lead to lower yields or side reactions like transesterification if the alcohol does not match the ester's alkoxy group.[5][6]

Q3: My final product is a persistent oil or a gummy solid, not the expected crystalline solid. What's wrong?

This is a common issue often indicative of impurities. The presence of unreacted starting materials, solvent residue, or various side products can inhibit crystallization. The target compound itself is noted to be hygroscopic, which can also contribute to this issue.[7] A thorough purification, typically involving column chromatography followed by recrystallization from a carefully chosen solvent system (e.g., ethanol/water, diethyl ether/hexane), is usually required to obtain the desired crystalline solid.[8]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during the synthesis and provides actionable solutions based on established chemical principles.

Problem 1: Low or No Product Yield

Your reaction runs to completion (as monitored by TLC), but upon workup, the isolated yield is significantly lower than expected.

Potential Cause Scientific Explanation Recommended Solution & Protocol
Inactive Base Sodium hydride (NaH) and sodium amide (NaNH₂) are highly reactive with moisture and atmospheric CO₂. If improperly stored, their effective concentration decreases, leading to incomplete deprotonation of the starting ketone.Action: Use a fresh bottle of the base or wash the NaH. Protocol: Washing NaH 1. Under an inert atmosphere (N₂ or Ar), weigh the required amount of NaH (as a mineral oil dispersion) into a flask. 2. Add anhydrous hexane to the flask, swirl gently, and allow the NaH to settle. 3. Carefully decant the hexane (which now contains the mineral oil). 4. Repeat steps 2-3 two more times. 5. Gently dry the washed NaH under a stream of inert gas before adding the reaction solvent.
Presence of Water Water will quench the strong base and the reactive enolate intermediate. Furthermore, it can promote the hydrolysis of the starting ester (ethyl picolinate) to picolinic acid, which is unreactive in the Claisen condensation.Action: Ensure all glassware and solvents are rigorously dried. Protocol: Solvent Drying 1. Reflux tetrahydrofuran (THF) or diethyl ether over sodium/benzophenone until the characteristic deep blue/purple color persists. 2. Distill the solvent directly into the reaction flask under an inert atmosphere immediately before use.
Incorrect Reaction Stoichiometry The Claisen condensation requires at least a full stoichiometric equivalent of base because the final product (the β-diketone, pKa ≈ 11) is more acidic than the starting ketone and is deprotonated by the base to drive the reaction.[3][4] Using only a catalytic amount will result in poor yields.Action: Use 1.1 to 1.2 equivalents of strong base relative to the limiting reagent (typically 2-acetylpyridine). This ensures complete deprotonation of both the starting material and the product.
Problem 2: Complex Mixture of Products Observed by TLC/NMR

Your crude product shows multiple spots on a TLC plate or complex, unidentifiable peaks in the NMR spectrum, indicating significant side product formation.

Potential Cause Scientific Explanation Recommended Solution & Protocol
Self-Condensation of 2-Acetylpyridine Under basic conditions, the enolate of 2-acetylpyridine can attack another molecule of neutral 2-acetylpyridine in an aldol-type reaction. This is more likely if the ester is added too slowly or if the reaction temperature is too high before the ester is present.Action: Control the addition of reagents and maintain low temperatures during enolate formation. Protocol: Controlled Reagent Addition 1. Dissolve 2-acetylpyridine in anhydrous THF. 2. Cool the solution to 0 °C in an ice bath. 3. Add the strong base (e.g., NaH) portion-wise, allowing the hydrogen evolution to subside between additions. 4. Stir for 30-60 minutes at 0 °C to ensure complete enolate formation. 5. Add the ethyl picolinate dropwise as a solution in anhydrous THF, maintaining the temperature at 0 °C.
Reaction Temperature Too High Elevated temperatures can provide the activation energy for various undesired side reactions, including self-condensation and decomposition pathways.Action: Maintain strict temperature control throughout the reaction. After the initial addition at 0 °C, allow the reaction to warm slowly to room temperature and stir overnight. Avoid active heating unless specified by a validated procedure.
Impure Starting Materials The presence of contaminants in either 2-acetylpyridine or ethyl picolinate can lead to unexpected side products. For example, the presence of water leads to hydrolysis, as mentioned previously.Action: Purify starting materials before use. Protocol: Starting Material Purification 1. 2-Acetylpyridine: Distill under reduced pressure.[9][10] 2. Ethyl Picolinate: Distill under reduced pressure. Ensure it is stored over molecular sieves to keep it dry.

Visualizing the Reaction: Main Pathway and Side Reactions

The following diagram illustrates the desired Claisen condensation pathway and the formation of two common side products.

G cluster_main Desired Pathway cluster_side Common Side Reactions ketone 2-Acetylpyridine enolate Pyridyl Enolate (Nucleophile) ketone->enolate + Base side_product1 Aldol Self-Condensation Product ketone->side_product1 + Another Ketone Molecule (High Temp / Slow Ester Addition) ester Ethyl Picolinate product This compound (Desired Product) ester->product side_product2 Picolinic Acid (from Ester Hydrolysis) ester->side_product2 + Trace H₂O base Strong Base (e.g., NaH) enolate->product + Ethyl Picolinate - EtO⁻

Caption: Desired vs. side pathways in the synthesis.

Appendix: Standardized Synthesis and Purification Protocol

This protocol is a baseline procedure. Always monitor your reaction by TLC to track progress.

A1: Synthesis of this compound
  • Preparation: Under an inert nitrogen atmosphere, add washed sodium hydride (1.1 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet.

  • Solvent Addition: Add anhydrous THF via cannula to the flask. Cool the resulting suspension to 0 °C using an ice-water bath.

  • Enolate Formation: Dissolve 2-acetylpyridine (1.0 eq.) in anhydrous THF and add it dropwise to the NaH suspension over 20 minutes. Stir the mixture at 0 °C for 1 hour after the addition is complete.

  • Condensation: Dissolve ethyl picolinate (1.05 eq.) in anhydrous THF and add it dropwise to the reaction mixture over 30 minutes, keeping the temperature at 0 °C.

  • Reaction: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Workup: Carefully quench the reaction by slowly adding it to a beaker of ice water. Acidify the aqueous mixture to pH ~6-7 with dilute HCl.

  • Extraction: Extract the aqueous layer three times with dichloromethane or ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

A2: Purification by Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a silica gel column using a hexane/ethyl acetate mixture (e.g., 9:1 v/v).

  • Loading and Elution: Load the adsorbed crude product onto the column. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 10% and gradually increasing to 40-50%). Collect fractions based on TLC analysis.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product, which can then be recrystallized.

References

degradation pathways of 1,3-Di(2-pyridyl)-1,3-propanedione in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1,3-Di(2-pyridyl)-1,3-propanedione

Introduction

This compound is a versatile β-diketone ligand widely utilized in coordination chemistry, catalysis, and materials science due to its strong chelating ability with a variety of metal ions.[1] Like many β-dicarbonyl compounds, its utility is intrinsically linked to its chemical stability in solution, which can be influenced by several experimental factors.[2][3] The crucial feature governing its reactivity is the keto-enol tautomerism, where an equilibrium exists between the diketo form and the more stable, conjugated enol form, facilitated by a strong intramolecular hydrogen bond.[4][5][6]

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with this compound. It addresses common experimental challenges through a troubleshooting guide and FAQs, explains the underlying degradation mechanisms, and offers validated protocols to ensure experimental reproducibility and integrity.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. The underlying logic follows a systematic approach to diagnosing and resolving problems related to compound stability.

Q1: My UV-Vis absorbance readings for the ligand solution are decreasing over time, even without any metal ions. What is happening?

Possible Causes:

  • Hydrolytic Cleavage: The most common degradation pathway for β-diketones in solution is hydrolysis, which is significantly accelerated by acidic or basic conditions.[7] The ester-like linkages are susceptible to nucleophilic attack by water or hydroxide ions, leading to the cleavage of a C-C bond.

  • Photodegradation: Prolonged exposure to ambient or UV light can induce photochemical degradation, breaking down the conjugated system and causing a loss of absorbance.[8][9]

Troubleshooting Steps & Solutions:

  • Step 1: Verify pH of the Solution.

    • Action: Measure the pH of your solvent and your final solution. Buffering the solution to a neutral pH (6.5-7.5) can significantly slow down hydrolysis.

    • Rationale: Both strong acids and strong bases can catalyze the hydrolysis of the dicarbonyl moiety. Maintaining neutrality minimizes these catalytic effects.

  • Step 2: Protect from Light.

    • Action: Prepare and store solutions in amber vials or wrap containers with aluminum foil. Minimize exposure to direct laboratory light during experiments.

    • Rationale: The pyridyl rings and the enolic double bond form a chromophore that can absorb light energy, leading to bond cleavage.[10]

  • Step 3: Control Temperature.

    • Action: Store stock solutions at low temperatures (e.g., 4°C) as recommended.[11] Avoid repeated freeze-thaw cycles by preparing smaller aliquots.

    • Rationale: Chemical reactions, including degradation, are generally slower at lower temperatures.

Q2: I'm analyzing my sample with HPLC and see new, unexpected peaks appearing over time. Are these degradation products?

Possible Cause:

  • Hydrolytic Cleavage Products: Yes, it is highly likely you are observing degradation products. The primary hydrolytic cleavage of this compound would yield picolinic acid (or its ester) and 2-acetylpyridine.

Troubleshooting Workflow:

The following workflow can help you systematically identify the issue.

G start Unexpected HPLC Peaks Observed check_blank 1. Analyze Solvent Blank (Is the peak from the solvent?) start->check_blank check_control 2. Analyze a Freshly Prepared Standard of the Ligand check_blank->check_control No confirm_degradation 3. Compare Aged Sample to Fresh Standard check_control->confirm_degradation identify_products 4. Spike Sample with Suspected Degradation Products (e.g., Picolinic Acid) confirm_degradation->identify_products New Peaks Confirmed remediate 5. Implement Stability Protocols: - Buffer pH to Neutral - Protect from Light - Use Fresh Solutions identify_products->remediate end Problem Resolved remediate->end

Caption: Troubleshooting workflow for identifying degradation products via HPLC.

Solution:

  • Confirm Identity: If standards are available, spike your degraded sample with picolinic acid and 2-acetylpyridine to see if the retention times of your unknown peaks match.

  • Prevent Further Degradation: Follow the remediation steps outlined in the diagram and Q1. For kinetic studies, always use freshly prepared solutions and run a control sample in parallel to monitor stability over the course of the experiment. Analytical methods for dicarbonyl compounds often involve derivatization to improve detection and stability.[12][13][14]

Q3: The color of my solution containing metal ions and the ligand is fading or changing unexpectedly.

Possible Causes:

  • Ligand Degradation: The degradation of the ligand leads to the breakdown of the metal-ligand complex, causing the color to fade.

  • Redox Activity: If you are working with redox-active metals (e.g., Cu(II), Fe(III)), the ligand could be involved in a redox reaction, leading to a change in the metal's oxidation state and a corresponding color change.[15]

  • Photoreduction: For some complexes, particularly with lanthanides like Europium(III), UV exposure can cause photoreduction of the metal center, which quenches luminescence or changes optical properties.[8]

Solutions:

  • Deoxygenate Solvents: If working with air-sensitive metal complexes, deoxygenate your solvents by sparging with an inert gas (e.g., argon or nitrogen) before preparing solutions.

  • Use High-Purity Solvents: Impurities in solvents can sometimes catalyze degradation or redox reactions.

  • Monitor Ligand Integrity: Run an HPLC or LC-MS on your solution to confirm that the ligand is still intact. If degradation is observed, the issue lies with the stability of the free ligand under your experimental conditions (refer to Q1/Q2).

Frequently Asked Questions (FAQs)

  • What is the primary degradation pathway for this compound? The most significant degradation pathway in aqueous or protic solutions is hydrolytic cleavage.[7] This reaction is analogous to a retro-Claisen condensation and results in the scission of the C-C bond between the carbonyl carbons, yielding a pyridine carboxylic acid derivative and a pyridyl methyl ketone.[16]

  • How does pH affect the stability of the compound? Both acidic and basic conditions catalyze hydrolysis.

    • Under basic conditions: The hydroxide ion directly attacks one of the carbonyl carbons.

    • Under acidic conditions: The protonation of a carbonyl oxygen makes the carbon more electrophilic and susceptible to attack by water. Maximum stability is typically observed in the neutral pH range.

  • What is the role of keto-enol tautomerism in its stability? The compound exists predominantly in the enol form, which is stabilized by conjugation and a strong intramolecular hydrogen bond.[4][6] While this enol form is crucial for its metal-chelating properties, the equilibrium with the keto form means that the reactive carbonyl groups are always present, making the molecule susceptible to nucleophilic attack and subsequent cleavage. The solvent polarity can affect this equilibrium.[17]

  • How should I store stock solutions of this compound? For maximum stability, stock solutions should be prepared in a high-purity, anhydrous, aprotic solvent like acetonitrile or dichloromethane if possible. If an aqueous or alcohol-based solvent is required, buffer it to a neutral pH. Store solutions in amber glass vials at 4°C and use them within a short period.[11][18]

  • Can metal ions affect the ligand's stability? Yes. Chelation to a metal ion can have a stabilizing or destabilizing effect.[19]

    • Stabilization: By binding to the dicarbonyl moiety, a metal ion can protect the ligand from nucleophilic attack, thereby increasing its resistance to hydrolysis. The stability of the complex depends on the metal ion.[15]

    • Destabilization: In some cases, coordination to a Lewis acidic metal ion can increase the polarization of the C=O bonds, making them more susceptible to attack.

In-Depth: Mechanisms of Degradation

Hydrolytic Cleavage Pathway

This is the most prevalent degradation mechanism. The reaction proceeds via nucleophilic acyl substitution on one of the carbonyl groups, followed by the cleavage of the central C-C bond.

Caption: Simplified pathway for base-catalyzed hydrolytic cleavage.

Photodegradation

While specific pathways for this compound are not extensively detailed in the literature, photodegradation of β-diketones can proceed through various mechanisms, including Norrish-type reactions or photosensitized oxidation if impurities are present.[9][20] The absorption of UV light excites the molecule to a higher energy state, making it more susceptible to bond cleavage or reaction with other species like molecular oxygen.

Experimental Protocols

Protocol 1: Preparation and Storage of a Stable Stock Solution

This protocol minimizes the risk of hydrolytic and photodegradation.

  • Solvent Selection: Choose a high-purity (≥99.9%), anhydrous aprotic solvent such as Acetonitrile (ACN) or Dichloromethane (DCM). If an aqueous buffer is necessary, prepare a 50 mM phosphate buffer and adjust the pH to 7.0.

  • Weighing: Weigh the solid this compound (CAS 10198-89-7) in a controlled environment to minimize moisture absorption.

  • Dissolution: Dissolve the solid in the chosen solvent to the desired concentration (e.g., 10 mM) in an amber volumetric flask. Use gentle sonication if necessary.

  • Storage: Aliquot the stock solution into smaller volume amber glass vials with PTFE-lined caps.

  • Final Storage: Purge the vials with argon or nitrogen, seal tightly, and store at 4°C. For long-term storage (>1 week), store at -20°C.

Protocol 2: Kinetic Assay to Evaluate Ligand Stability

This protocol provides a framework for quantifying the degradation rate under specific conditions.

  • Preparation: Prepare a solution of the ligand (e.g., 100 µM) in the desired buffered solution (e.g., phosphate buffer at pH 5, 7, and 9).

  • Incubation: Place the solutions in a temperature-controlled environment (e.g., 25°C), ensuring identical conditions for all samples. One set should be protected from light (wrapped in foil) and another exposed to ambient lab light to test for photostability.

  • Sampling: At defined time points (e.g., t=0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Analysis: Immediately analyze the aliquots by reverse-phase HPLC with UV detection.

    • Mobile Phase: A gradient of water (0.1% TFA) and acetonitrile (0.1% TFA).

    • Detection: Monitor at the λmax of the ligand.

  • Quantification: Create a calibration curve using a freshly prepared, non-degraded standard. Calculate the percentage of the ligand remaining at each time point.

  • Data Presentation: Plot the percentage of remaining ligand versus time for each condition to determine the degradation kinetics.

Data Summary Table

The following table presents hypothetical data from a stability assay, illustrating how results can be structured for clear interpretation.

pHCondition% Remaining after 8h% Remaining after 24h
5.0Dark, 25°C85%60%
7.0Dark, 25°C98%92%
9.0Dark, 25°C70%45%
7.0Light, 25°C90%75%

References

Technical Support Center: Enhancing the Solubility of 1,3-Di(2-pyridyl)-1,3-propanedione for Complexation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the solubility challenges of 1,3-Di(2-pyridyl)-1,3-propanedione, a versatile ligand in coordination chemistry. Our goal is to equip you with the knowledge to optimize your complexation experiments for success.

Understanding the Challenge: The Nature of this compound

This compound, also known as dipicolinoylmethane, is a β-diketone that exists in a tautomeric equilibrium between its keto and enol forms. This equilibrium is highly sensitive to the solvent environment.[1] The enol form is stabilized by intramolecular hydrogen bonding and is more prevalent in nonpolar or aprotic polar solvents. Conversely, the diketo form is favored in polar protic solvents like water.[1][2] This dual nature contributes to its often-limited solubility in many common solvents, posing a significant hurdle for its use in complexation reactions.

This guide will walk you through systematic approaches to enhance its solubility, ensuring reproducible and efficient complex formation.

Frequently Asked Questions (FAQs)

Q1: What are the generally recommended starting solvents for dissolving this compound?

A1: Based on available data and the compound's chemical structure, it is recommended to start with polar aprotic solvents or heated polar protic solvents. The compound shows "almost transparency in hot Methanol," indicating that heating can significantly improve solubility in some alcohols.[3][4][5] Other polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are also good starting points, as they are effective for many organic ligands.[6]

Q2: Can pH adjustment be used to increase the solubility of this ligand?

A2: Yes, pH adjustment can be a powerful technique. As a β-diketone, the methylene protons between the two carbonyl groups are acidic. In the presence of a base, the ligand can be deprotonated to form a more soluble salt. For instance, 1,3-diphenyl-1,3-propanedione, a similar compound, is soluble in aqueous sodium hydroxide.[7] However, exercise caution as extreme pH values can potentially lead to hydrolysis or other degradation pathways of your ligand or metal salt.[8][9] It is crucial to ensure that the chosen pH is compatible with the stability of your metal ion and the final complex.

Q3: Is heating a viable option to improve solubility, and are there any risks?

A3: Heating is a common and effective method to increase the solubility of many compounds, including this compound, which is noted to be more soluble in hot methanol.[3][5] However, it is essential to consider the thermal stability of the ligand. While its melting point is around 104-109°C, prolonged heating at high temperatures, especially in certain solvents, could lead to decomposition. Always start with gentle heating and monitor for any color changes or precipitate formation that might indicate degradation.

Q4: Can co-solvents be used to improve solubility?

A4: The use of a co-solvent system is a widely adopted strategy for dissolving poorly soluble compounds.[9] A mixture of solvents can modulate the polarity of the medium to better match the solute. For instance, a mixture of a good organic solvent (like DMF or DMSO) with a solvent in which the final complex is expected to precipitate can be an effective strategy. This allows for initial dissolution of the ligand before initiating the complexation reaction.

Q5: Are there other advanced techniques to enhance solubility for complexation?

A5: For particularly challenging cases, techniques like inclusion complexation can be explored.[10][11] This involves using a host molecule, such as a cyclodextrin, to encapsulate the ligand, thereby increasing its aqueous solubility.[8][10] This method is particularly useful in pharmaceutical and biological applications where aqueous compatibility is crucial.

Troubleshooting Guide

This section addresses common issues encountered during the dissolution and complexation of this compound.

Problem Probable Cause(s) Troubleshooting Steps
Ligand fails to dissolve in the chosen solvent at room temperature. - Inappropriate solvent choice. - Insufficient solvent volume. - Low purity of the ligand.1. Verify Solvent Choice: Refer to the solvent selection guide below. Start with small-scale tests with various solvents. 2. Increase Solvent Volume: Gradually add more solvent while stirring. 3. Apply Gentle Heat: Warm the mixture while stirring. As noted, hot methanol can be effective.[3][5] 4. Sonication: Use an ultrasonic bath to aid in dissolution.
Ligand precipitates out of solution upon addition of the metal salt. - The solvent used for the ligand is not compatible with the metal salt solution. - The resulting complex has very low solubility in the reaction medium.1. Solvent Compatibility Check: Ensure the solvent for the ligand and the metal salt are miscible. 2. Slow Addition: Add the metal salt solution dropwise to the ligand solution with vigorous stirring. 3. Change the Reaction Solvent: Consider a solvent system where both reactants and the product have reasonable solubility.
The reaction mixture becomes cloudy or forms an oil instead of a crystalline precipitate. - The complex is precipitating in an amorphous or oily form. - The concentration of reactants is too high.1. Dilute the Reaction Mixture: Lowering the concentration of both the ligand and the metal salt can promote the formation of more ordered crystals. 2. Control the Temperature: Try running the reaction at a lower or higher temperature to influence the crystallization process. 3. Introduce a Crystallization Solvent: After the reaction, slowly add a solvent in which the complex is poorly soluble to induce crystallization.
Low yield of the final complex. - Incomplete dissolution of the ligand, leading to a stoichiometric imbalance. - Degradation of the ligand or complex under the reaction conditions.1. Ensure Complete Dissolution: Visually confirm that all of the ligand has dissolved before adding the metal salt. 2. Optimize Reaction Conditions: Re-evaluate the pH, temperature, and reaction time to minimize potential degradation. 3. Modify the Ligand: If solubility remains a persistent issue, chemical modification of the ligand by adding solubilizing groups like alkyl or ether functionalities could be considered for future work.[6]

Experimental Protocols & Data

Solvent Selection Guide

The following table summarizes the solubility of this compound in common laboratory solvents based on available data and chemical principles.

Solvent Type Solubility Profile Recommendation for Complexation
MethanolPolar ProticPoor at room temperature, good when heated.[3][4][5]Suitable for reactions that can be performed at elevated temperatures.
EthanolPolar ProticSimilar to methanol, heating will likely be required.A viable alternative to methanol.
WaterPolar ProticGenerally insoluble.[7]Not recommended without pH modification or the use of co-solvents.
Dimethyl Sulfoxide (DMSO)Polar AproticGenerally a good solvent for many organic ligands.[6]A good starting point for achieving high concentrations at room temperature.
N,N-Dimethylformamide (DMF)Polar AproticSimilar to DMSO, often a good choice for dissolving organic ligands.[6]Another excellent initial choice for dissolution.
AcetonitrilePolar AproticModerate solubility can be expected.May be suitable for certain complexation reactions.
Dichloromethane (DCM)NonpolarLikely to have some solubility due to the organic nature of the ligand.Can be used, especially if the metal salt is also soluble in DCM.
ChloroformNonpolarSimilar to DCM, expected to have some solubility.[7]An alternative nonpolar solvent to DCM.
Tetrahydrofuran (THF)Polar AproticOften used in the synthesis of β-diketones and their complexes.[12]A good choice for both dissolving the ligand and for the complexation reaction itself.
Step-by-Step Protocol for Enhancing Solubility via pH Adjustment
  • Initial Suspension: Suspend the desired amount of this compound in the chosen aqueous or alcoholic solvent.

  • Base Addition: Slowly add a dilute solution of a suitable base (e.g., 0.1 M NaOH or KOH) dropwise while vigorously stirring.

  • Monitor Dissolution: Continue adding the base until the ligand completely dissolves.

  • pH Measurement: Measure the final pH of the solution.

  • Metal Salt Addition: Prepare a solution of your metal salt in a compatible solvent and add it slowly to the ligand solution.

  • Observation and Isolation: Monitor the reaction for the formation of the complex precipitate. Isolate the product by filtration.

Note: Always perform a small-scale pilot reaction to determine the optimal pH and to ensure that the basic conditions do not adversely affect your metal salt or the final complex.

Visualizing the Workflow

The following diagram illustrates a decision-making workflow for tackling the solubility challenges of this compound.

Solubility_Workflow start Start: Dissolve this compound solvent_choice Select Solvent (e.g., Methanol, DMF, DMSO) start->solvent_choice dissolved_check1 Completely Dissolved? solvent_choice->dissolved_check1 heat_sonicate Apply Gentle Heat / Sonication dissolved_check1->heat_sonicate No proceed Proceed with Complexation Reaction dissolved_check1->proceed Yes dissolved_check2 Completely Dissolved? heat_sonicate->dissolved_check2 ph_adjustment Consider pH Adjustment (Aqueous/Alcoholic Systems) dissolved_check2->ph_adjustment No co_solvent Try Co-solvent System dissolved_check2->co_solvent No, and pH adjustment not suitable dissolved_check2->proceed Yes ph_adjustment->proceed co_solvent->proceed end End: Successful Dissolution proceed->end

Caption: A decision-making workflow for dissolving this compound.

References

Technical Support Center: Scale-Up Synthesis of 1,3-Di(2-pyridyl)-1,3-propanedione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,3-Di(2-pyridyl)-1,3-propanedione. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the scale-up of this important β-diketone. We will delve into common experimental issues, providing troubleshooting strategies and frequently asked questions to ensure a successful and efficient synthesis.

Introduction to the Synthesis

The synthesis of this compound is most commonly achieved via a Claisen condensation reaction. This reaction involves the base-catalyzed condensation of a ketone with an ester to form a β-dicarbonyl compound.[1][2][3] In this specific case, 2-acetylpyridine reacts with an ester derivative of 2-picolinic acid. The choice of base, solvent, and reaction temperature is critical to achieving high yields and purity, especially during scale-up.[4][5]

The product, this compound, is a solid, typically appearing as a very pale yellow substance with a melting point around 104-109 °C.[6][7] It is a valuable chelating ligand for various metals and a key building block in the synthesis of more complex molecules in medicinal and materials chemistry.[8][9][10]

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis and scale-up of this compound.

Issue 1: Low or No Product Yield

Q: I am observing a very low yield of my desired product, or the reaction is not proceeding at all. What are the likely causes and how can I resolve this?

A: Low or no yield in a Claisen condensation can stem from several factors. A systematic approach to troubleshooting is essential.

Possible Causes & Solutions:

  • Insufficient Base Strength or Inappropriate Base: The acidity of the α-proton of 2-acetylpyridine is crucial for enolate formation. If the base is not strong enough to deprotonate the ketone, the reaction will not initiate.

    • Solution: While alkoxide bases like sodium ethoxide are common, stronger bases such as sodium amide (NaNH₂) or sodium hydride (NaH) may be necessary to drive the reaction to completion.[10][11] The choice of base should be carefully considered based on the ester's reactivity.

  • Reaction Temperature is Too Low: While some Claisen condensations proceed at room temperature, this specific reaction may require heating to overcome the activation energy.[4]

    • Solution: Gradually increase the reaction temperature, monitoring the progress by Thin Layer Chromatography (TLC). A temperature range of 40-55°C can be a good starting point.[12]

  • Poor Quality of Reagents or Solvents: Impurities in the starting materials or solvent can quench the base or participate in side reactions. The presence of water is particularly detrimental as it will react with strong bases.

    • Solution: Ensure that 2-acetylpyridine and the 2-picolinic acid ester are of high purity. Use anhydrous solvents. Distilling solvents over a suitable drying agent before use is highly recommended for scale-up.

  • Incorrect Stoichiometry: The molar ratio of the reactants and the base is critical.

    • Solution: Typically, a slight excess of the ester and at least a stoichiometric amount of the base relative to the ketone are used to ensure complete conversion of the ketone.[5]

Issue 2: Formation of Significant Side Products

Q: My reaction mixture shows multiple spots on TLC, and the final product is difficult to purify. What are the potential side reactions and how can I minimize them?

A: The formation of byproducts is a common challenge in Claisen condensations, especially when scaling up.

Potential Side Reactions & Mitigation Strategies:

  • Self-Condensation of 2-acetylpyridine: If the enolate of 2-acetylpyridine reacts with another molecule of 2-acetylpyridine, it leads to an aldol-type side product.

    • Mitigation: This is more likely if the ester is not reactive enough or is added too slowly. Ensure the ester is present in a slight excess and consider adding the base to a mixture of the ketone and ester.

  • Reaction with the Pyridine Nitrogen: The nitrogen atom in the pyridine ring is basic and can be protonated or coordinate to metal ions, potentially interfering with the desired reaction.

    • Mitigation: While generally not a major issue with strong bases that deprotonate the α-carbon, careful selection of the base and reaction conditions is important. Using a non-metallic base like a hindered alkoxide could be explored.

  • Hydrolysis of the Ester: If there is moisture in the reaction, the base can catalyze the hydrolysis of the ester starting material to the corresponding carboxylic acid, which will be unreactive in the condensation.

    • Mitigation: As mentioned previously, the use of strictly anhydrous conditions is paramount.

Issue 3: Difficulties in Product Isolation and Purification

Q: I am struggling to isolate a pure solid product from the reaction mixture. What are the best practices for work-up and purification?

A: The work-up and purification steps are critical for obtaining high-purity this compound, which is a solid at room temperature.[6][7]

Recommended Work-up and Purification Protocol:

  • Quenching the Reaction: After the reaction is complete (as monitored by TLC), cool the mixture in an ice bath. Carefully quench the reaction by adding a dilute acid (e.g., cold dilute HCl or acetic acid) to neutralize the excess base and protonate the enolate product.[11]

  • Extraction: Extract the product into a suitable organic solvent like dichloromethane or ethyl acetate. The choice of solvent may need to be optimized.

  • Washing: Wash the organic layer with water and then with brine to remove any remaining acid and inorganic salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

  • Recrystallization: The crude solid product can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate.

  • Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography on silica gel is an effective alternative. A gradient elution from a non-polar solvent (like hexanes) to a more polar solvent (like ethyl acetate) is typically employed.

Parameter Recommendation Rationale
Quenching Agent Dilute Acetic Acid or HClNeutralizes the base and protonates the product enolate.
Extraction Solvent Dichloromethane or Ethyl AcetateEfficiently dissolves the product while being immiscible with water.
Purification Method Recrystallization or Column ChromatographyTo remove unreacted starting materials and side products.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the Claisen condensation for this synthesis?

A1: The Claisen condensation proceeds through a three-step mechanism:

  • Enolate Formation: A strong base removes an acidic α-proton from 2-acetylpyridine to form a nucleophilic enolate ion.

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the 2-picolinic acid ester.

  • Elimination: The tetrahedral intermediate formed collapses, eliminating the alkoxide leaving group from the ester to yield the β-diketone.[3]

Claisen_Condensation Claisen Condensation Mechanism 2-Acetylpyridine 2-Acetylpyridine Enolate Enolate Intermediate 2-Acetylpyridine->Enolate + Base Tetrahedral_Intermediate Tetrahedral Intermediate Enolate->Tetrahedral_Intermediate + Picolinic Acid Ester Product This compound Tetrahedral_Intermediate->Product - Alkoxide

Caption: Simplified workflow of the Claisen condensation mechanism.

Q2: Which base is optimal for the scale-up synthesis of this compound?

A2: The optimal base depends on the reactivity of the ester and the desired reaction conditions. For laboratory-scale synthesis, sodium hydride (NaH) in an aprotic solvent like THF or DMSO is often effective as it provides irreversible deprotonation.[10][12] For larger-scale operations, sodium ethoxide in ethanol can be a more practical and safer option, although it may require longer reaction times or higher temperatures. It is advisable to perform small-scale optimization studies to determine the most efficient base for your specific process.

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction progress.[4] A suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) should be chosen to achieve good separation between the starting materials and the product. The disappearance of the limiting reactant (usually 2-acetylpyridine) indicates the completion of the reaction. For more quantitative analysis during process development, High-Performance Liquid Chromatography (HPLC) can be employed.

Q4: What are the key safety considerations for this synthesis at scale?

A4: When scaling up, safety becomes paramount.

  • Strongly Basic and Flammable Reagents: Reagents like sodium hydride and sodium amide are highly reactive and can ignite on contact with moisture or air. They should be handled under an inert atmosphere (e.g., nitrogen or argon). Solvents like THF and ethanol are flammable.

  • Exothermic Reaction: The Claisen condensation can be exothermic. Ensure adequate cooling capacity and monitor the internal temperature of the reactor, especially during the addition of reagents.

  • Proper Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, lab coat, and gloves.

Troubleshooting_Workflow Troubleshooting Workflow cluster_problem Problem Identification cluster_analysis Analysis of Cause cluster_solution Solution Implementation Low_Yield Low Yield Check_Base Base Strength/Amount Low_Yield->Check_Base Check_Temp Reaction Temperature Low_Yield->Check_Temp Check_Reagents Reagent Purity Low_Yield->Check_Reagents Check_Stoichiometry Stoichiometry Low_Yield->Check_Stoichiometry Side_Products Side Products Check_Side_Reactions Identify Side Reactions Side_Products->Check_Side_Reactions Purification_Issues Purification Issues Check_Workup Work-up Procedure Purification_Issues->Check_Workup Optimize_Base Change/Increase Base Check_Base->Optimize_Base Optimize_Temp Adjust Temperature Check_Temp->Optimize_Temp Purify_Reagents Use Pure Reagents Check_Reagents->Purify_Reagents Adjust_Ratios Modify Stoichiometry Check_Stoichiometry->Adjust_Ratios Modify_Conditions Alter Reaction Conditions Check_Side_Reactions->Modify_Conditions Optimize_Purification Refine Purification Check_Workup->Optimize_Purification

Caption: A systematic workflow for troubleshooting common synthesis issues.

References

Validation & Comparative

Introduction: The Versatility of β-Diketone Ligands in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to β-Diketone Ligands: Featuring 1,3-Di(2-pyridyl)-1,3-propanedione

β-Diketones represent a cornerstone class of organic compounds in the field of coordination chemistry. Characterized by two carbonyl groups separated by a methylene group, these molecules are renowned for their ability to exist in a dynamic equilibrium between keto and enol tautomers. It is the deprotonated enol form, the β-diketonate anion, that acts as a powerful chelating agent. By coordinating to a metal ion through both oxygen atoms, it forms a highly stable six-membered ring.[1][2] This chelate effect is fundamental to their widespread utility.

The properties of the resulting metal-β-diketonate complexes—such as their stability, solubility, volatility, and reactivity—can be meticulously tuned by modifying the substituents at the periphery of the diketone backbone. This structural versatility has led to their application in diverse fields, including homogeneous catalysis, materials science for chemical vapor deposition, the development of luminescent materials, and as selective extractants for metal ions.[1][3][4]

This guide provides a comparative analysis of several key β-diketone ligands, with a special focus on the unique characteristics of this compound. We will delve into its structural advantages and compare its performance metrics against classical ligands such as Acetylacetone (acac), Dibenzoylmethane (dbm), and the electron-deficient Hexafluoroacetylacetone (hfac).

Featured Ligand: this compound (dppd)

This compound (dppd) is a fascinating β-diketone that incorporates nitrogen atoms within its pyridyl sidearms. This structural feature distinguishes it from traditional carbon-based β-diketones, offering additional coordination sites and modulating the electronic properties of the ligand.

Structural and Electronic Properties: The defining feature of dppd is the presence of two pyridyl rings. The nitrogen atoms in these rings can act as additional donor sites, allowing for the formation of more complex, polynuclear structures.[5][6] Furthermore, the pyridinyl groups are known to enhance electron donation, which can influence the catalytic activity of the corresponding metal complexes.[7] This contrasts sharply with ligands bearing electron-withdrawing groups, providing a different avenue for tuning reactivity. The ligand typically coordinates in its enol form through the two oxygen atoms, but the pyridyl nitrogens can also participate in bonding or be protonated depending on the reaction conditions.[5]

Applications: The unique structure of dppd makes it a valuable ligand in the synthesis of advanced materials. It is explored in the development of metal-organic frameworks (MOFs), where its additional coordination sites can lead to novel network topologies for applications in gas storage and sensing.[7] Its complexes are also investigated for their potential as photoluminescent materials.[6][7]

Comparative Analysis with Archetypal β-Diketone Ligands

To fully appreciate the characteristics of dppd, it is essential to compare it with other widely used β-diketone ligands. We will consider three key alternatives: Acetylacetone (acac), the simplest β-diketone; Dibenzoylmethane (dbm), an aromatic analogue; and Hexafluoroacetylacetone (hfac), a highly fluorinated ligand.

Ligand Properties: A Tabular Comparison
PropertyThis compound (dppd)Acetylacetone (acac)Dibenzoylmethane (dbm)Hexafluoroacetylacetone (hfac)
Structure Contains two pyridyl (N-containing aromatic) groupsContains two methyl groupsContains two phenyl groupsContains two trifluoromethyl groups
Formula C₁₃H₁₀N₂O₂[8]C₅H₈O₂[9]C₁₅H₁₂O₂[10]C₅H₂F₆O₂[11]
Key Feature Additional nitrogen donor sites for potential polynuclear complex formation.[5]Sterically least demanding; the archetypal β-diketone.Aromatic rings enhance complex stability through resonance.[2]Strong electron-withdrawing CF₃ groups increase Lewis acidity of the metal center.[11]
Predominant Form Exists in keto-enol equilibrium.~85% enol form in neat liquid.[11]Primarily enol form.Exclusively enol form.[11]
Aqueous pKₐ Data not readily available~9.0[9]~9.35~4.3
Complex Volatility ModerateModerateLowHigh[11]
Primary Applications MOFs, luminescent materials, catalysis.[7]General purpose catalyst precursor, NMR shift reagents.[12][13]Analytical chemistry (photometry), catalysis, medicinal applications.[14][15]MOCVD precursors, gas-phase catalysis, extraction of metal ions.[11][16]
Structural and Functional Differences

The choice of a β-diketone ligand is a critical experimental decision driven by the desired properties of the final metal complex.

  • Acetylacetone (acac) is the benchmark ligand. Its small methyl groups offer minimal steric hindrance, and its complexes, like Fe(acac)₃ and Cu(acac)₂, are fundamental precursors and catalysts in organic synthesis.[12][13]

  • Dibenzoylmethane (dbm) replaces the methyl groups with phenyl rings. These aromatic substituents increase the overall size and can enhance the stability of the metal complexes through extended conjugation.[2] This has made dbm a useful reagent in the extraction and spectrophotometric determination of metals like iron and uranium.[14]

  • Hexafluoroacetylacetone (hfac) represents the other electronic extreme. The powerful electron-withdrawing nature of the two trifluoromethyl groups makes the ligand more acidic (lower pKₐ) and significantly increases the Lewis acidity and volatility of its metal complexes.[11][16] This high volatility is crucial for applications like metal-organic chemical vapor deposition (MOCVD).[11]

  • This compound (dppd) offers a unique proposition. While also featuring aromatic rings, the inclusion of nitrogen atoms provides a "harder" donor site (compared to the phenyl C-H groups) and the potential for bridging between metal centers, facilitating the rational design of polynuclear clusters and coordination polymers.[5][7]

Experimental Section: Protocols and Methodologies

To provide a practical context for this comparison, we outline key experimental procedures. These protocols are intended as a guide and may require optimization based on the specific metal and desired complex.

Protocol 1: Synthesis of 1,3-Diphenyl-1,3-propanedione (Dibenzoylmethane)

This procedure is a classic Claisen condensation for synthesizing a β-diketone.[17]

Causality: The reaction relies on the generation of an enolate from acetophenone using a strong base (sodium amide). This nucleophilic enolate then attacks the electrophilic carbonyl carbon of ethyl benzoate. A subsequent elimination of the ethoxide group yields the β-diketone.

  • Preparation: In a dry, three-necked flask under an inert atmosphere (e.g., nitrogen), suspend sodium amide (4.0 g) in anhydrous tetrahydrofuran (THF).

  • Enolate Formation: While stirring, slowly add a solution of acetophenone (6.2 g) in THF to the sodium amide suspension. Stir at room temperature for 10-15 minutes.

  • Condensation: Add ethyl benzoate (15.5 g) to the mixture. A gelatinous precipitate of the sodium salt of the β-diketone will form. Allow the reaction to proceed for 24 hours at room temperature.

  • Workup: Carefully pour the reaction mixture into a beaker containing a dilute aqueous solution of HCl to neutralize the remaining base and protonate the diketonate salt.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like chloroform or ethyl acetate.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and remove the solvent using a rotary evaporator. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by forming the copper(II) complex, isolating it, and then decomposing it with acid to recover the pure ligand.[17]

Protocol 2: General Synthesis of a Metal(II)-β-diketonate Complex (e.g., Cu(dbm)₂)

Causality: This is a precipitation reaction where the deprotonated β-diketonate ligand displaces counter-ions (e.g., chloride, acetate) from a metal salt to form the neutral, often less water-soluble, metal chelate complex.

  • Ligand Solution: Dissolve the β-diketone (e.g., dibenzoylmethane, 2 equivalents) in a suitable solvent like ethanol or methanol.

  • Deprotonation: Add a stoichiometric amount of a base (e.g., sodium hydroxide or sodium ethoxide) to the solution to deprotonate the ligand, forming the β-diketonate anion in situ.

  • Metal Salt Solution: In a separate flask, dissolve the metal salt (e.g., copper(II) chloride or copper(II) acetate, 1 equivalent) in water or ethanol.

  • Complexation: Slowly add the metal salt solution to the stirring ligand solution. A precipitate of the metal complex should form immediately.

  • Isolation: Continue stirring for 1-2 hours to ensure complete reaction. Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the collected solid with water and then with a small amount of cold ethanol to remove unreacted starting materials and salts. Dry the complex in a vacuum oven.

Protocol 3: Comparative Catalytic Performance Evaluation

Causality: This workflow allows for the objective comparison of different metal-β-diketonate complexes as catalysts in a model organic reaction, such as a cross-coupling reaction. The key is to maintain identical reaction conditions for each catalyst being tested.

  • Reaction Setup: In parallel reaction vessels, place the substrates for the model reaction (e.g., an aryl halide and a coupling partner), a base, and the appropriate solvent.

  • Catalyst Loading: To each vessel, add a precise, equimolar amount of the different metal-β-diketonate catalysts (e.g., Cu(acac)₂, Cu(dbm)₂, Cu(hfac)₂, Cu(dppd)₂). Ensure the molar percentage of the catalyst is identical across all experiments.

  • Reaction Execution: Place all vessels in a pre-heated reaction block or oil bath set to the desired temperature. Start stirring simultaneously.

  • Monitoring: At set time intervals (e.g., 1h, 2h, 4h, 8h), take a small aliquot from each reaction mixture. Quench the aliquot and prepare it for analysis.

  • Analysis: Analyze the aliquots using a quantitative technique like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of starting material and the yield of the product.

  • Data Evaluation: Plot the product yield versus time for each catalyst. The catalyst that achieves the highest yield in the shortest amount of time is considered the most active under those conditions.

Visualizations: Structures and Workflows

Diagram 1: Chelation of β-Diketone Ligands

Caption: General O,O'-bidentate chelation mode of a β-diketone.

Diagram 2: Potential Coordination Modes of dppd

Caption: Potential coordination modes of dppd ligand.

Diagram 3: Experimental Workflow for Catalyst Comparison

G Figure 3. Workflow for the comparative evaluation of catalytic activity among different metal-β-diketonate complexes. prep Prepare Identical Reaction Mixtures (Substrates, Base, Solvent) add_cat Add Equimolar Amounts of Catalysts (Cu(acac)₂, Cu(dbm)₂, etc.) prep->add_cat react Run Reactions in Parallel (Constant Temperature) add_cat->react sample Sample at Regular Time Intervals react->sample analyze Quantitative Analysis (GC/HPLC) sample->analyze compare Plot Yield vs. Time & Compare Performance analyze->compare

Caption: Workflow for comparative catalyst evaluation.

Conclusion

The family of β-diketone ligands offers a rich and tunable platform for coordination chemistry. While classic ligands like acetylacetone, dibenzoylmethane, and hexafluoroacetylacetone provide a broad spectrum of steric and electronic properties, this compound introduces an additional layer of complexity and opportunity. Its integrated nitrogen donor atoms open pathways to novel polynuclear architectures and offer a distinct electronic profile. The selection of the optimal β-diketone ligand is therefore a critical parameter in the design of functional metal complexes, and a thorough understanding of their comparative properties, as outlined in this guide, is essential for researchers aiming to achieve targeted performance in catalysis, materials science, and beyond.

References

A Comparative Guide to HPLC Purity Validation of Synthesized 1,3-Di(2-pyridyl)-1,3-propanedione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Versatile Chelator

1,3-Di(2-pyridyl)-1,3-propanedione is a prominent member of the β-diketone family, distinguished by the presence of two pyridine rings. This structure imparts significant coordinating properties, making it a valuable chelating agent and a versatile building block in coordination chemistry and materials science. The purity of this compound is paramount; even trace impurities can drastically alter its coordination behavior, lead to irreproducible experimental results, or introduce contaminants into sensitive downstream applications.

High-Performance Liquid Chromatography (HPLC) stands as the definitive technique for assessing the purity of such compounds, offering high resolution, sensitivity, and quantitative accuracy.[1] This guide provides an in-depth comparison of HPLC methodologies for the purity validation of synthesized this compound, grounded in the principles of analytical quality by design. We will explore the rationale behind method selection, present detailed experimental protocols, and outline a rigorous validation strategy compliant with International Conference on Harmonization (ICH) guidelines.[2][3]

Understanding the Analyte: Synthesis and Potential Impurity Profile

The most common synthetic route to this compound is a crossed Claisen condensation.[4][5] This reaction typically involves the condensation of a picolinate ester (e.g., ethyl picolinate) with 2-acetylpyridine in the presence of a strong base.

Understanding this synthesis is the first step in predictive impurity profiling. The primary impurities are often the unreacted starting materials and potential side-products.

  • Starting Materials: 2-acetylpyridine and the corresponding picolinate ester.

  • Side-Products: Self-condensation of 2-acetylpyridine, although the crossed condensation is generally favored.[6]

  • Degradants: The β-diketone moiety can be susceptible to hydrolysis under strong acidic or basic conditions, or degradation upon exposure to heat and light.

An effective HPLC method must be able to resolve the main compound from all these potential impurities.

SM1 Ethyl Picolinate (Starting Material) Reaction Claisen Condensation SM1->Reaction SM2 2-Acetylpyridine (Starting Material) SM2->Reaction Base Strong Base (e.g., NaH, NaNH2) Base->Reaction Catalyst Product This compound (Target Compound) Reaction->Product Desired Pathway Impurity1 Unreacted Starting Materials Reaction->Impurity1 Incomplete Reaction Impurity2 Potential Side-Products (e.g., self-condensation) Reaction->Impurity2 Side Reaction

Caption: Synthetic pathway and potential impurity sources.

Comparative Analysis of HPLC Methodologies

The choice of chromatographic mode is critical for achieving optimal separation. Given the polar nature of the pyridine moieties, several approaches can be considered. We compare three robust methods below.

ParameterMethod A: Reversed-Phase (C18)Method B: HILICMethod C: Mixed-Mode
Principle Separation based on hydrophobicity.Separation of polar compounds based on partitioning into a water-enriched layer on the stationary phase.Combines reversed-phase and ion-exchange mechanisms for unique selectivity.
Stationary Phase Octadecylsilane (C18)Amide, Cyano, or bare SilicaC18 with embedded ion-exchange groups (e.g., Primesep, Obelisc)[7]
Typical Mobile Phase Acetonitrile/Water with acidic modifier (e.g., 0.1% Formic Acid).High organic (>80% Acetonitrile) with aqueous/buffer component.Acetonitrile/Water with buffer (e.g., Ammonium Acetate) to control ionization.[7]
Resolution (Hypothetical) Good separation of main peak from less polar impurities. May require gradient for starting materials.Excellent retention and resolution of polar starting materials and the main compound.Superior resolution for compounds with ionizable groups, offering orthogonal selectivity.
Analysis Time 10-15 minutes (Gradient)10-20 minutes15-25 minutes
Pros Highly robust, reproducible, wide availability of columns.Better retention for very polar compounds.Excellent peak shape for basic compounds, tunable selectivity.
Cons Poor retention for very polar starting materials. Peak tailing of basic pyridines without modifier.Longer equilibration times, sensitive to water content in mobile phase and sample.More complex method development, can be sensitive to buffer concentration and pH.

For routine purity analysis, Method A (Reversed-Phase HPLC) often provides the best balance of performance, robustness, and ease of use. The pyridine nitrogens require an acidic modifier to ensure consistent protonation, which sharpens the peak shape and stabilizes retention time.

Experimental Protocols

Protocol 1: Recommended RP-HPLC Method for Purity Determination

This protocol details a gradient reversed-phase method optimized for the analysis of this compound and its likely impurities.

1. Instrumentation and Columns:

  • HPLC system with a UV/PDA detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

2. Reagents and Solutions:

  • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile.

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 270 nm

  • Injection Volume: 10 µL

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-12 min: 10% to 90% B

    • 12-14 min: 90% B

    • 14-14.1 min: 90% to 10% B

    • 14.1-18 min: 10% B (Re-equilibration)

4. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized compound.

  • Dissolve in 10 mL of diluent to prepare a 1 mg/mL stock solution.

  • Further dilute to a working concentration of approximately 0.1 mg/mL for analysis.

Method Validation: A Framework for Trustworthiness

Validating the chosen HPLC method is a mandatory step to ensure its reliability for its intended purpose, adhering to ICH Q2(R1) guidelines.[2] A validated method provides assurance of its accuracy, precision, and specificity.

Start Method Development (Protocol 1) Specificity Specificity & Forced Degradation (Acid, Base, H2O2, Heat, Light) Start->Specificity Linearity Linearity & Range (≥5 concentrations) Specificity->Linearity Precision Precision (Repeatability & Intermediate) Linearity->Precision Accuracy Accuracy (Spike/Recovery) Precision->Accuracy Limits LOD & LOQ (Signal-to-Noise) Accuracy->Limits Robustness Robustness (Vary Flow, Temp, % Organic) Limits->Robustness Validated Validated Method Robustness->Validated

Caption: Workflow for HPLC method validation.

Step-by-Step Validation Protocol

1. Specificity:

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and starting materials.[8]

  • Procedure:

    • Inject individual solutions of starting materials and the synthesized compound to confirm distinct retention times.

    • Perform forced degradation studies: Expose the analyte solution (e.g., at 1 mg/mL) to stress conditions (0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat at 60°C, and UV light) for a defined period (e.g., 24 hours).[2]

    • Analyze the stressed samples. The method is specific if the main peak is well-resolved from all degradation product peaks (Resolution > 2).

2. Linearity and Range:

  • Objective: To verify that the detector response is directly proportional to the analyte concentration over a specified range.

  • Procedure:

    • Prepare a series of at least five standard solutions of the analyte, typically covering 50% to 150% of the expected working concentration.[9]

    • Inject each concentration in triplicate.

    • Plot a graph of peak area versus concentration and perform a linear regression analysis.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

3. Precision:

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Procedure:

    • Repeatability (Intra-assay precision): Analyze six replicate preparations of the sample at 100% of the test concentration on the same day, by the same analyst, on the same instrument.[3]

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0%.

4. Accuracy:

  • Objective: To determine the closeness of the test results obtained by the method to the true value.

  • Procedure:

    • Perform a recovery study by spiking a placebo (if applicable) or a known low-concentration sample with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), in triplicate.

    • Calculate the percentage recovery.

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Procedure:

    • Estimate based on the signal-to-noise ratio. Typically, LOD is where the ratio is 3:1, and LOQ is where it is 10:1.

    • Inject a series of dilute solutions to experimentally confirm these levels.

    • Verify precision at the LOQ level.[9]

6. Robustness:

  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[2]

  • Procedure:

    • Slightly vary parameters one at a time, such as mobile phase pH (±0.2 units), column temperature (±5 °C), flow rate (±0.1 mL/min), and mobile phase composition (±2% organic).

    • Analyze the sample under each condition and evaluate the impact on retention time, peak area, and resolution.

    • Acceptance Criteria: System suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits, demonstrating the method's reliability during normal usage.

Conclusion

The validation of an HPLC method for purity determination is a systematic and essential process for ensuring the quality of synthesized this compound. A well-developed reversed-phase HPLC method, utilizing an acidic modifier, offers a robust and reliable approach for routine analysis. By following a comprehensive validation protocol that addresses specificity, linearity, precision, accuracy, sensitivity, and robustness, researchers and drug development professionals can have high confidence in the purity data generated. This analytical rigor is fundamental to the integrity of subsequent research and the quality of final products.

References

comparative study of the binding affinity of 1,3-Di(2-pyridyl)-1,3-propanedione for different metals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Bidentate Chelator

Structural Features and Coordination Modes

The molecular structure of 1,3-Di(2-pyridyl)-1,3-propanedione is characterized by a central propanedione backbone flanked by two 2-pyridyl groups. In solution, it can exist in keto-enol tautomeric forms, with the enol form being particularly important for metal chelation.

cluster_keto Keto form cluster_enol Enol form keto_C1 C keto_C2 C keto_C1->keto_C2 keto_O1 O keto_C1->keto_O1 = keto_C3 C keto_C2->keto_C3 keto_O2 O keto_C3->keto_O2 = keto_Py2 Pyridyl keto_C3->keto_Py2 keto_N1 N keto_N2 N keto_Py1 Pyridyl keto_Py1->keto_C1 enol_C1 C enol_C2 C enol_C1->enol_C2 = enol_O1 O enol_C1->enol_O1 = enol_C3 C enol_C2->enol_C3 enol_O2 O-H enol_C3->enol_O2 enol_Py2 Pyridyl enol_C3->enol_Py2 enol_N1 N enol_N2 N enol_Py1 Pyridyl enol_Py1->enol_C1

Keto-enol tautomerism of this compound.

Upon deprotonation of the enolic hydroxyl group, the ligand can coordinate to a metal ion through one of the pyridyl nitrogen atoms and the enolate oxygen atom, or through both pyridyl nitrogens and both enolate oxygens, depending on the metal ion's coordination number and steric factors.

Comparative Binding Affinity: A Qualitative Overview

Direct, quantitative comparative studies of the stability constants for this compound with a broad range of metal ions are limited in the published literature. However, based on reports of synthesized complexes and the well-established principles of coordination chemistry, a qualitative comparison can be made.

Metals Known to Form Complexes with this compound:

Metal IonReported Complex FormationReference
Nickel(II)A complex with the formula [(C₁₃H₁₁N₂O₂)(H₂O)₄Ni]³⁺ has been reported.[1][1]
Cadmium(II)A polynuclear complex has been synthesized and characterized.[1][1]
Copper(II)A tetranuclear complex has been synthesized and characterized.[1][1]

Expected Trends in Binding Affinity:

For divalent transition metal ions, the stability of their complexes with a given ligand often follows the Irving-Williams series : Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). This trend is largely independent of the nature of the ligand and is based on the decrease in ionic radii and the increase in crystal field stabilization energy across the series. Therefore, it is expected that the stability of this compound complexes with these metals would generally follow this order, with the Cu(II) complex exhibiting the highest stability.

The affinity for other metal ions can be predicted based on the Hard and Soft Acids and Bases (HSAB) principle. The nitrogen and oxygen donor atoms of this compound classify it as a borderline hard-soft ligand. This suggests it will form stable complexes with a wide range of metal ions.

  • Hard Acids: Lanthanides (e.g., La³⁺, Eu³⁺, Tb³⁺) are hard acids and are known to form complexes with β-diketonates. The interaction is primarily electrostatic.

  • Borderline Acids: Divalent transition metals like Fe(II), Co(II), Ni(II), Cu(II), and Zn(II) are borderline acids and are expected to form stable complexes.

  • Soft Acids: Metal ions like Ag⁺ and Hg²⁺ are soft acids and may also form complexes, although the stability might be lower compared to borderline or hard acids, depending on the specific coordination environment.

Experimental Protocol: Determination of Binding Affinity by UV-Vis Spectrophotometric Titration

UV-Vis spectrophotometric titration is a powerful and widely used technique to determine the stoichiometry and stability constants of metal-ligand complexes in solution. The principle lies in monitoring the change in absorbance of a solution as the concentration of one component (e.g., the metal ion) is systematically varied while the other (the ligand) is kept constant.

Causality Behind Experimental Choices

The choice of UV-Vis spectrophotometry is predicated on the formation of a metal-ligand complex that exhibits a distinct absorption spectrum compared to the free ligand and the metal ion. This change in absorbance upon complexation is the analytical signal that allows for the quantitative determination of the binding parameters. The selection of the titration method, either by varying the metal concentration or by the method of continuous variations (Job's plot), depends on the specific goals of the experiment. A direct titration is often used to determine the binding constant, while a Job's plot is particularly useful for determining the stoichiometry of the complex.

Self-Validating System

The protocol described below incorporates self-validating steps. The presence of isosbestic points in the titration spectra, where the absorbance remains constant regardless of the metal concentration, is a strong indicator that only two species (the free ligand and the complex) are in equilibrium. Furthermore, fitting the titration data to a specific binding model (e.g., 1:1 or 1:2 metal-to-ligand ratio) and obtaining a good correlation provides confidence in the determined stability constant.

Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in a suitable solvent (e.g., methanol or a buffered aqueous solution). The solvent system should be chosen to ensure the solubility of both the ligand and the metal salts and should not interfere with the complexation reaction.

    • Prepare stock solutions of the metal salts (e.g., nitrates or chlorides) of the desired metals (e.g., Cu(NO₃)₂, Ni(NO₃)₂, Zn(NO₃)₂) at a higher concentration (e.g., 10 mM) in the same solvent.

  • Determination of the Wavelength of Maximum Absorbance (λmax):

    • Record the UV-Vis absorption spectrum of the free ligand solution.

    • Record the UV-Vis absorption spectrum of a solution containing the ligand and an excess of one of the metal ions to ensure complete complex formation.

    • Identify the λmax of the complex, which is the wavelength where the difference in absorbance between the complex and the free ligand is maximal. This wavelength will be used for the titration experiment.

  • Spectrophotometric Titration:

    • Place a fixed volume of the ligand solution in a cuvette.

    • Record the initial absorbance at the chosen λmax.

    • Add small, precise aliquots of the metal salt stock solution to the cuvette.

    • After each addition, mix the solution thoroughly and record the absorbance at λmax.

    • Continue the additions until the absorbance value reaches a plateau, indicating that the ligand is saturated with the metal ion.

  • Data Analysis to Determine the Stability Constant (K):

    • Correct the absorbance data for the dilution effect caused by the addition of the metal solution.

    • Plot the corrected absorbance as a function of the total metal concentration.

    • The data can be analyzed using non-linear regression analysis by fitting it to a suitable binding isotherm equation (e.g., for a 1:1 complex). The stability constant (K) can be derived from this analysis.

A Prepare Stock Solutions (Ligand and Metal Salts) B Determine λmax (Wavelength of Maximum Absorbance Change) A->B C Perform Spectrophotometric Titration (Add metal aliquots to ligand solution) B->C D Record Absorbance at λmax after each addition C->D D->C Repeat until saturation E Plot Corrected Absorbance vs. Metal Concentration D->E F Analyze Data using Non-linear Regression to Determine Stability Constant (K) E->F

Experimental workflow for determining the stability constant by UV-Vis spectrophotometric titration.

Visualization of the Chelation Process

The chelation of a metal ion by this compound involves the formation of a stable ring structure. The following diagram illustrates the coordination of a divalent metal ion (M²⁺) by the deprotonated enol form of the ligand.

cluster_ligand M M²⁺ O2 O M->O2 Coordination Bond N1 N M->N1 Coordination Bond C1 C C2 C C1->C2 = O1 O C1->O1 = C3 C C2->C3 C3->O2 Py2 Pyridyl C3->Py2 N2 N Py1 Pyridyl Py1->C1

Chelation of a divalent metal ion by this compound.

Conclusion

This compound is a versatile chelating agent that forms stable complexes with a range of metal ions, including transition metals and likely lanthanides. While a comprehensive quantitative comparison of its binding affinities is an area ripe for further investigation, established principles of coordination chemistry suggest a binding preference following the Irving-Williams series for divalent transition metals. The experimental protocol detailed in this guide provides a robust framework for researchers to quantitatively determine the stability constants of these metal complexes, thereby enabling a more complete understanding of the coordination chemistry of this important ligand. Such studies are crucial for the rational design of new functional materials, catalysts, and therapeutic agents.

References

A Comparative Guide to the Catalytic Performance of 1,3-Di(2-pyridyl)-1,3-propanedione-Based Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern catalysis, the design of ligands that can finely tune the electronic and steric properties of a metal center is paramount for achieving high efficiency, selectivity, and stability. Among the vast array of ligand architectures, β-diketonates have long been recognized for their exceptional chelating abilities with a wide range of metal ions. The incorporation of pyridyl moieties into the β-diketonate scaffold, as seen in 1,3-Di(2-pyridyl)-1,3-propanedione (dppd), introduces additional coordination sites and electronic features, leading to the formation of versatile and robust transition metal complexes with significant catalytic potential.

This guide provides an in-depth technical comparison of the performance of catalysts based on the this compound ligand. We will delve into their efficacy in key organic transformations, supported by available experimental data, and provide detailed protocols to facilitate their application in research and development.

The this compound Ligand: A Versatile Scaffold

This compound is a multidentate ligand capable of coordinating with metal ions through its two nitrogen and two oxygen atoms. This versatility allows for the formation of stable complexes with a variety of transition metals, including but not limited to palladium, ruthenium, copper, and iron. The electronic properties of the pyridyl rings and the conformational flexibility of the propanedione backbone enable a fine-tuning of the catalytic activity of the resulting metal complexes.

Synthesis of this compound Metal Complexes: A General Protocol

The synthesis of metal complexes of this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The following is a general, illustrative protocol for the synthesis of a Palladium(II) complex.

Experimental Protocol: Synthesis of Bis(1,3-di(2-pyridyl)-1,3-propanedionato)palladium(II) [Pd(dppd)₂]

  • Ligand Preparation: In a round-bottom flask, dissolve this compound (2 mmol) in 50 mL of ethanol.

  • Deprotonation: Add a solution of sodium ethoxide (2 mmol) in ethanol dropwise to the ligand solution while stirring at room temperature. The formation of the sodium salt of the ligand is often indicated by a color change.

  • Complexation: In a separate flask, dissolve Palladium(II) chloride (1 mmol) in a minimal amount of acetonitrile.

  • Reaction: Slowly add the palladium salt solution to the ligand salt solution. The reaction mixture is then refluxed for 4-6 hours.

  • Isolation: After cooling to room temperature, the resulting precipitate is collected by filtration, washed with cold ethanol and diethyl ether, and dried under vacuum.

  • Characterization: The structure and purity of the complex should be confirmed by techniques such as FT-IR, NMR spectroscopy, and elemental analysis.

Performance in Palladium-Catalyzed Cross-Coupling Reactions

Palladium complexes of β-diketonate ligands, including those with pyridyl functionalities, have shown considerable promise as catalysts in carbon-carbon bond-forming reactions. The Suzuki-Miyaura and Heck couplings are benchmark reactions to evaluate the performance of such catalysts.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl compounds from aryl halides and boronic acids. The performance of palladium catalysts is critically dependent on the ligand environment, which influences the efficiency of the oxidative addition and reductive elimination steps of the catalytic cycle.

While specific quantitative data for this compound-based catalysts in Suzuki-Miyaura reactions is not extensively reported in readily available literature, we can infer their potential performance based on related systems. For instance, palladium complexes with other pyridyl-containing ligands have demonstrated high catalytic activity. The electron-rich nature of the pyridyl groups in dppd is expected to facilitate the oxidative addition step, a key process in the catalytic cycle.

Hypothetical Performance Comparison for Suzuki-Miyaura Coupling

To illustrate the expected performance and provide a framework for evaluation, the following table presents a hypothetical comparison of a [Pd(dppd)₂] catalyst with other common palladium catalysts. This table is intended to serve as a guide for researchers designing their own comparative studies.

Catalyst PrecursorLigandBaseSolventTemperature (°C)Time (h)Yield (%)Catalyst Loading (mol%)Reference
[Pd(dppd)₂] dppdK₂CO₃Toluene/H₂O10012(Expected High)1(To be determined)
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O10012952[Generic]
Pd(dppf)Cl₂dppfCs₂CO₃Dioxane808981[Generic]

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid

  • Reaction Setup: To a Schlenk tube, add 4-bromoanisole (1 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2 mmol), and the [Pd(dppd)₂] catalyst (0.01 mmol, 1 mol%).

  • Solvent Addition: Add a 4:1 mixture of toluene and water (5 mL).

  • Degassing: Degas the mixture by bubbling argon through it for 15 minutes.

  • Reaction: Heat the reaction mixture at 100°C for 12 hours with vigorous stirring.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification and Analysis: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel. The yield and purity should be determined by GC-MS and NMR spectroscopy.

Heck Coupling

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. Similar to the Suzuki-Miyaura reaction, the efficiency of the Heck reaction is highly dependent on the palladium catalyst and its ligand sphere. The dppd ligand is expected to provide a stable and active catalytic species for this transformation.

Expected Performance and Protocol for Heck Coupling

The performance of a [Pd(dppd)₂] catalyst in the Heck reaction is anticipated to be competitive with other established catalyst systems. A typical protocol would involve the reaction of an aryl halide with an alkene in the presence of a base and the palladium catalyst.

Experimental Protocol: Heck Coupling of Iodobenzene with Styrene

  • Reaction Setup: In a sealed tube, combine iodobenzene (1 mmol), styrene (1.2 mmol), triethylamine (1.5 mmol), and the [Pd(dppd)₂] catalyst (0.01 mmol, 1 mol%).

  • Solvent Addition: Add 5 mL of anhydrous DMF.

  • Reaction: Heat the mixture at 120°C for 16 hours.

  • Workup: Cool the reaction to room temperature, dilute with water, and extract with diethyl ether.

  • Purification and Analysis: Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate. Purify the residue by column chromatography to yield stilbene.

Performance in Ruthenium-Catalyzed Oxidation Reactions

Ruthenium complexes are well-known for their catalytic activity in a variety of oxidation reactions. The versatile coordination chemistry of this compound makes it an attractive ligand for the synthesis of novel ruthenium-based oxidation catalysts. While specific performance data for Ru-dppd complexes is sparse in the literature, related ruthenium polypyridyl complexes have shown high efficiency in reactions such as the oxidation of alcohols and hydrocarbons.[1][2]

The electronic properties of the dppd ligand can be expected to stabilize the high-valent ruthenium-oxo species that are often the key intermediates in catalytic oxidation cycles. This stabilization could lead to enhanced catalytic turnover and selectivity.

Illustrative Protocol: Ruthenium-Catalyzed Oxidation of Benzyl Alcohol

  • Catalyst Preparation: Synthesize a Ru(II) or Ru(III) complex of this compound, for example, [Ru(dppd)Cl₂].

  • Reaction Setup: In a round-bottom flask, dissolve benzyl alcohol (1 mmol) and the Ru-dppd catalyst (0.02 mmol, 2 mol%) in a suitable solvent such as acetonitrile (10 mL).

  • Oxidant Addition: Add an oxidant, for example, N-methylmorpholine N-oxide (NMO) (1.5 mmol).

  • Reaction: Stir the mixture at room temperature or gentle heating until the starting material is consumed (monitored by TLC or GC).

  • Workup and Analysis: Quench the reaction, extract the product, and purify by column chromatography. The conversion and selectivity to benzaldehyde should be determined.

Conclusion and Future Outlook

Catalysts based on the this compound ligand represent a promising class of compounds for a range of organic transformations. Their versatile coordination chemistry allows for the synthesis of stable and active complexes with various transition metals. While detailed quantitative performance data for these specific catalysts is still emerging, the foundational principles of ligand design and coordination chemistry suggest their high potential in palladium-catalyzed cross-coupling reactions and ruthenium-catalyzed oxidations.

The provided protocols and comparative frameworks are intended to serve as a starting point for researchers to explore the catalytic applications of these fascinating molecules. Further research is needed to fully elucidate their catalytic scope, optimize reaction conditions, and gain deeper mechanistic insights. The continued exploration of pyridyl-β-diketonate-based catalysts will undoubtedly contribute to the development of more efficient and selective synthetic methodologies in the future.

References

A Researcher's Guide to Assessing Ion Selectivity of 1,3-Di(2-pyridyl)-1,3-propanedione Sensors

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of chemical sensing, the ability to selectively detect specific ions is paramount for applications ranging from environmental monitoring to biomedical diagnostics.[1][2] 1,3-Di(2-pyridyl)-1,3-propanedione, a versatile β-diketone ligand, has emerged as a promising scaffold for the development of such selective ion sensors.[3] Its unique structure, featuring two pyridyl nitrogen atoms and two keto-enol oxygen atoms, provides a well-defined coordination pocket for metal ions. This guide provides an in-depth, technical comparison of methodologies to rigorously assess the ion selectivity of sensors based on this compound, grounded in established scientific principles and experimental data.

The Foundation of Selectivity: Understanding the Sensing Mechanism

The sensing capability of this compound (dppd) originates from its interaction with metal ions, leading to the formation of coordination complexes. This interaction modulates the photophysical properties of the molecule, resulting in a measurable signal, such as a change in absorbance or fluorescence intensity. The selectivity of a dppd-based sensor is therefore intrinsically linked to the stability and formation constant of its complex with a target ion relative to other potentially interfering ions.

A key phenomenon often exploited is Chelation-Enhanced Fluorescence (CHEF), where the binding of a specific metal ion to the ligand restricts intramolecular rotation and other non-radiative decay pathways, leading to a significant increase in fluorescence emission.[4] Conversely, interaction with other ions might lead to fluorescence quenching or no significant change at all.

Caption: Generalized sensing mechanism of a this compound-based fluorescent sensor.

Core Experimental Protocols for Selectivity Assessment

A comprehensive evaluation of a sensor's selectivity requires a multi-faceted approach. The following experimental protocols are fundamental to generating robust and reliable data.

UV-Visible (UV-Vis) Spectroscopic Titration

Rationale: UV-Vis spectroscopy is a powerful initial screening tool to observe the interaction between the dppd sensor and various ions.[5] Changes in the absorption spectrum, such as shifts in the maximum absorption wavelength (λmax) or the appearance of new bands, provide direct evidence of complex formation.[6] By comparing the spectral changes induced by the target ion with those of other ions, a preliminary assessment of selectivity can be made.

Step-by-Step Methodology:

  • Preparation of Stock Solutions: Prepare a stock solution of the dppd sensor (e.g., 1 mM in a suitable solvent like acetonitrile or a buffer solution) and stock solutions of various metal perchlorate or nitrate salts (e.g., 10 mM in the same solvent).

  • Titration Experiment:

    • Place a fixed volume of the dppd solution into a quartz cuvette.

    • Record the initial UV-Vis spectrum.

    • Incrementally add small aliquots of the metal ion stock solution to the cuvette.

    • After each addition, mix thoroughly and record the UV-Vis spectrum.

  • Data Analysis: Plot the absorbance at a specific wavelength against the molar ratio of [Metal Ion]/[dppd]. A clear saturation point or a significant spectral shift indicates complex formation.[7] Repeat this procedure for a wide range of potentially interfering ions.

Fluorescence Spectroscopic Titration

Rationale: Fluorescence spectroscopy offers higher sensitivity compared to UV-Vis and is particularly well-suited for sensors operating via mechanisms like CHEF.[2][8] The selectivity is determined by comparing the fluorescence response (enhancement or quenching) of the sensor towards the target ion versus other ions.

Step-by-Step Methodology:

  • Preparation of Solutions: Prepare stock solutions as described for UV-Vis titration, but at lower concentrations suitable for fluorescence measurements (e.g., 10 µM for the sensor).

  • Selectivity Screening:

    • To separate solutions of the dppd sensor, add a significant excess (e.g., 10 equivalents) of different metal ions.

    • Record the fluorescence emission spectrum for each solution.

    • Compare the fluorescence intensity changes to identify the ion that elicits the most significant response.

  • Competition Experiment:

    • To a solution of the dppd sensor, add the target ion to induce a fluorescence change.

    • Subsequently, add an excess of a potentially interfering ion and record the spectrum.

    • A minimal change in fluorescence in the presence of the interfering ion indicates high selectivity for the target ion.

Caption: A typical workflow for assessing the ion selectivity of a new sensor molecule.

Job's Plot Analysis (Method of Continuous Variations)

Rationale: To quantitatively understand the interaction between the sensor and the target ion, it is crucial to determine the binding stoichiometry of the complex formed.[9] Job's plot is a widely used method for this purpose.[10][11] It involves preparing a series of solutions where the mole fraction of the sensor and the metal ion are varied while keeping the total molar concentration constant.

Step-by-Step Methodology:

  • Prepare Equimolar Stock Solutions: Prepare stock solutions of the dppd sensor and the target metal ion at the same concentration (e.g., 1 mM).

  • Prepare a Series of Solutions: Prepare a series of solutions by mixing the two stock solutions in different volume ratios (e.g., 9:1, 8:2, ..., 1:9) while keeping the total volume constant.

  • Spectroscopic Measurement: Record the absorbance or fluorescence intensity of each solution at the wavelength of maximum change.

  • Data Analysis: Plot the change in absorbance or fluorescence intensity against the mole fraction of the metal ion. The mole fraction at which the plot shows a maximum (or minimum) corresponds to the stoichiometry of the complex.[12][13] For example, a maximum at a mole fraction of 0.5 indicates a 1:1 complex, while a maximum at 0.66 suggests a 1:2 (sensor:ion) complex.

Comparative Data Presentation

To facilitate a clear and objective comparison, the experimental data should be summarized in a structured format.

Table 1: UV-Vis Spectral Response of dppd Sensor (10 µM) to Various Metal Ions (100 µM)

Metal IonInitial λmax (nm)Final λmax (nm)Δλmax (nm)Change in Absorbance
Cd²⁺275290+15Significant Increase
Zn²⁺275278+3Minor Increase
Pb²⁺2752750No Significant Change
Hg²⁺2752750No Significant Change
Cu²⁺275280+5Quenching Observed
Na⁺2752750No Change
Ca²⁺2752750No Change

Table 2: Fluorescence Response of dppd Sensor (10 µM) to Various Metal Ions (100 µM)

Metal IonRelative Fluorescence Intensity (I/I₀)
Cd²⁺25.5
Zn²⁺3.2
Pb²⁺1.8
Hg²⁺1.1
Cu²⁺0.2 (Quenching)
Na⁺1.0
Ca²⁺1.2

I₀ is the initial fluorescence intensity of the free sensor.

Interpreting the Results: A Case Study with Cadmium (Cd²⁺)

The hypothetical data presented in the tables suggest that the this compound based sensor exhibits high selectivity for Cd²⁺ ions. The significant red shift in the UV-Vis spectrum and the dramatic 25-fold increase in fluorescence intensity upon addition of Cd²⁺ are strong indicators of a selective binding event.[4] In contrast, other divalent metal ions like Zn²⁺ and Pb²⁺ induce much smaller responses, while Cu²⁺ leads to fluorescence quenching. Monovalent and alkaline earth metals such as Na⁺ and Ca²⁺ show negligible effects.

Conclusion and Future Perspectives

The rigorous assessment of ion selectivity is a critical step in the development of reliable chemical sensors. The combination of UV-Vis and fluorescence titration experiments, along with Job's plot analysis for stoichiometric determination, provides a robust framework for characterizing the performance of this compound based sensors. The insights gained from these studies are invaluable for optimizing the sensor's design to enhance its sensitivity and selectivity for specific applications, ultimately contributing to advancements in analytical chemistry and beyond.[14]

References

A Comparative Guide to the Synthesis of 1,3-Di(2-pyridyl)-1,3-propanedione: Reproducibility and Methodological Considerations

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the synthetic methodologies for obtaining 1,3-Di(2-pyridyl)-1,3-propanedione, a valuable bidentate chelating agent and versatile building block in medicinal chemistry and materials science. The reproducibility of synthetic methods is a cornerstone of scientific advancement, ensuring that findings can be independently verified and built upon. This document offers a comparative overview of the available synthetic routes, with a focus on the practical aspects of their implementation and potential challenges affecting reproducibility.

Introduction to this compound

This compound, with the chemical formula C₁₃H₁₀N₂O₂, is a β-diketone characterized by two pyridyl groups flanking a propanedione linker.[1] Its structure allows it to exist in keto-enol tautomeric forms, with the enol form being particularly stable due to intramolecular hydrogen bonding and conjugation. This structural feature is central to its ability to form stable complexes with a wide range of metal ions. The compound is a solid at room temperature with a melting point in the range of 104-109 °C.[2] Its applications are diverse, spanning from catalysis and coordination chemistry to the synthesis of more complex heterocyclic systems.

Synthetic Strategies: A Comparative Analysis

The primary and most direct route to this compound reported in the literature is the Claisen condensation. This classical carbon-carbon bond-forming reaction provides a convergent approach to the target molecule.

Method 1: Claisen Condensation of 2-Acetylpyridine and Ethyl 2-Picolinate

The seminal work in this area describes the synthesis of 1,3-dipyridinyl-l,3-propanediones via the Claisen condensation of an appropriate acetylpyridine with an ethyl pyridinecarboxylate in the presence of a strong base.[3] Specifically, for the synthesis of the symmetrical 1,3-di(2-pyridyl) derivative, 2-acetylpyridine is reacted with ethyl 2-picolinate.

Reaction Principle: The Claisen condensation involves the deprotonation of the α-carbon of an ester or ketone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of another ester molecule. In this "mixed" Claisen condensation, the enolate is formed from 2-acetylpyridine, which then attacks the carbonyl of ethyl 2-picolinate. The subsequent collapse of the tetrahedral intermediate and loss of an ethoxide group, followed by acidification, yields the desired β-diketone.

Experimental Protocol (Representative Procedure):

Disclaimer: The following protocol is a representative procedure based on the general principles of the Claisen condensation and the limited information available in the cited abstract. The exact experimental details from the original publication could not be accessed.

Materials:

  • 2-Acetylpyridine

  • Ethyl 2-picolinate

  • Potassium tert-butoxide

  • Anhydrous solvent (e.g., diethyl ether or tetrahydrofuran)

  • Hydrochloric acid (for workup)

  • Organic solvent for extraction (e.g., diethyl ether)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of potassium tert-butoxide in the chosen anhydrous solvent.

  • Cool the flask in an ice bath and slowly add a solution of 2-acetylpyridine in the same anhydrous solvent via the dropping funnel under a nitrogen atmosphere.

  • After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., 40°C) for a specified period (e.g., 3 hours).

  • Following the reaction, cool the mixture and carefully quench it by the addition of dilute hydrochloric acid until the solution is acidic.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether.

  • Combine the organic layers, dry over an anhydrous drying agent, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., water) to yield crystalline this compound.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of a strong base like potassium tert-butoxide necessitates anhydrous conditions to prevent quenching of the base and the enolate intermediate by water.

  • Inert Atmosphere: A nitrogen atmosphere is crucial to prevent side reactions with atmospheric oxygen and moisture.

  • Base Selection: Potassium tert-butoxide is a strong, non-nucleophilic base suitable for generating the enolate of the ketone without competing in nucleophilic attack on the ester.

  • Acidic Workup: The final product exists as a potassium salt after the condensation. Acidification is necessary to protonate the enolate and isolate the neutral β-diketone.

Reproducibility Considerations:

  • Purity of Reagents: The purity of the starting materials, particularly the absence of water and other protic impurities, is critical for achieving good yields.

  • Stoichiometry of the Base: The amount of base used is crucial. A stoichiometric amount is required to drive the reaction to completion.

  • Temperature Control: The reaction temperature can influence the rate of reaction and the formation of side products. Careful temperature control is recommended.

  • Workup Procedure: Incomplete neutralization during the workup can lead to the loss of product. The pH of the aqueous layer should be carefully adjusted.

Alternative Synthetic Approaches

While the Claisen condensation is the most direct method, other strategies can be envisaged for the synthesis of this compound, although they may be less efficient or require more steps.

Method 2: Acylation of a Pyridyl Methyl Ketone Enolate with a Pyridyl Acyl Chloride

This approach would involve the formation of an enolate from 2-acetylpyridine, followed by its reaction with 2-picolinoyl chloride. This method avoids the use of an ester but requires the preparation of the acyl chloride, which can be moisture-sensitive.

Method 3: Rearrangement Reactions

More complex, multi-step syntheses could potentially be designed involving rearrangement reactions of appropriately substituted precursors, but these are generally less practical for the straightforward synthesis of this target molecule.

Comparative Data

ParameterMethod 1: Claisen CondensationMethod 2: Acylation of Enolate
Starting Materials 2-Acetylpyridine, Ethyl 2-picolinate2-Acetylpyridine, 2-Picolinoyl chloride
Key Reagents Potassium tert-butoxideStrong base (e.g., LDA), 2-Picolinoyl chloride
Number of Steps One main reaction stepTwo steps (acyl chloride preparation + acylation)
Potential Yield Moderate to Good (Reported as 28% for an analogue)[3]Variable, depends on acyl chloride stability
Reproducibility Sensitive to reaction conditionsCan be challenging due to acyl chloride handling
Advantages Convergent, uses commercially available materialsPotentially higher reactivity
Disadvantages Requires strictly anhydrous conditionsRequires synthesis of a reactive intermediate

Visualizing the Synthesis

Claisen_Condensation cluster_reactants Reactants cluster_conditions Conditions 2-Acetylpyridine 2-Acetylpyridine Reaction Reaction 2-Acetylpyridine->Reaction Enolate Formation Ethyl 2-picolinate Ethyl 2-picolinate Ethyl 2-picolinate->Reaction Potassium tert-butoxide Potassium tert-butoxide Potassium tert-butoxide->Reaction Anhydrous Solvent Anhydrous Solvent Anhydrous Solvent->Reaction Inert Atmosphere Inert Atmosphere Inert Atmosphere->Reaction Product This compound Reaction->Product Acidic Workup

Caption: Workflow for the Claisen condensation synthesis of this compound.

Conclusion and Recommendations

The Claisen condensation of 2-acetylpyridine and ethyl 2-picolinate stands as the most direct and reported method for the synthesis of this compound. For researchers aiming to reproduce this synthesis, meticulous attention to anhydrous conditions, the purity of reagents, and careful control of the reaction temperature are paramount. While alternative methods can be conceptualized, they likely involve more steps or the handling of more reactive intermediates, potentially complicating the synthesis and purification. The provided representative protocol, based on established chemical principles, serves as a solid starting point for the successful and reproducible synthesis of this valuable compound. Further optimization of reaction conditions, such as solvent and temperature, may lead to improved yields and purity.

References

A Senior Application Scientist's Guide to Benchmarking Photophysical Properties of Coordination Complexes

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Imperative of Benchmarking in Photophysics

In the pursuit of novel coordination complexes for applications ranging from photodynamic therapy (PDT) and bioimaging to next-generation OLEDs and solar energy conversion, the rigorous characterization of their photophysical properties is paramount.[1] This guide provides a comprehensive framework for benchmarking the performance of your novel complexes against established standards. By grounding our experimental design in robust, validated protocols, we can ensure the generation of reliable and comparable data, a cornerstone of scientific integrity.[2]

This document is structured not as a rigid protocol, but as a narrative that elucidates the causality behind experimental choices. We will explore the "why" behind each step, empowering you to not only execute these measurements but also to critically evaluate your results and troubleshoot potential issues.

Pillar 1: The Core Photophysical Parameters

The journey of a photon interacting with a molecule is a story told through several key parameters. Understanding these is fundamental to characterizing your complex.

  • Molar Extinction Coefficient (ε): This parameter quantifies how strongly a compound absorbs light at a specific wavelength. A high molar extinction coefficient is often desirable, as it indicates efficient light absorption. It is determined using the Beer-Lambert law.[3]

  • Photoluminescence Quantum Yield (ΦPL): This is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[4] A high quantum yield is crucial for applications requiring bright emission, such as in fluorescent probes and OLEDs.

  • Luminescence Lifetime (τ): This is the average time a molecule spends in the excited state before returning to the ground state by emitting a photon.[5] Long lifetimes can be advantageous for certain applications like time-resolved imaging and sensing.

  • Singlet Oxygen Quantum Yield (ΦΔ): For applications in photodynamic therapy, the ability of a photosensitizer to generate cytotoxic singlet oxygen upon irradiation is critical. The singlet oxygen quantum yield quantifies the efficiency of this process.[6]

  • Photostability: This refers to the ability of a molecule to resist photodegradation upon prolonged exposure to light.[7] High photostability is essential for applications requiring long-term, stable performance.

Pillar 2: The Art of Selecting the Right Standard

The comparative method is a widely used and accessible approach for determining photoluminescence quantum yields.[3][8] Its accuracy, however, is critically dependent on the selection of an appropriate standard.[9]

Causality in Standard Selection:

  • Spectral Overlap: The chosen standard should have absorption and emission profiles that are in a similar spectral region to your sample. This minimizes wavelength-dependent biases in the spectrometer's detector.[4]

  • Known and Stable Quantum Yield: The quantum yield of the standard must be well-established and not highly sensitive to environmental conditions like solvent polarity or temperature.[9]

  • Solvent Compatibility: The standard and the sample should ideally be soluble in the same solvent to avoid complications arising from different refractive indices. If different solvents must be used, a correction factor for the refractive index must be applied.[10]

Recommended Photophysical Standards

Below is a table of commonly used standards for photoluminescence quantum yield and singlet oxygen quantum yield measurements.

Standard CompoundSolventExcitation λ (nm)Emission λ (nm)Quantum Yield (Φ)Reference(s)
Quinine Sulfate 0.5 M H₂SO₄350~4500.546[11]
Rhodamine 6G Ethanol488~5500.95[12][13]
Cresyl Violet Methanol580~6200.53[13]
Tris(2,2'-bipyridyl)ruthenium(II) chloride Water452~6200.028 (air-saturated)[14][15]
Rose Bengal (for ΦΔ)Methanol532N/A0.80[16][17]

Pillar 3: Experimental Protocols with Integrated Validation

Here, we detail the step-by-step methodologies for measuring the key photophysical parameters. Each protocol is designed to be a self-validating system, with inherent checks to ensure data quality.

Workflow for UV-Vis Absorption and Molar Extinction Coefficient (ε) Determination

This initial step is crucial as the absorbance values are required for subsequent quantum yield calculations.

G cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis prep_stock Prepare a concentrated stock solution of the complex in a suitable solvent. prep_dilutions Create a series of 5-6 dilutions from the stock solution. prep_stock->prep_dilutions measure_blank Record the absorbance spectrum of the pure solvent (blank). prep_dilutions->measure_blank measure_samples Measure the absorbance spectra of all dilutions. measure_blank->measure_samples plot_beer Plot absorbance at λmax vs. concentration. measure_samples->plot_beer calc_epsilon Calculate ε from the slope of the Beer-Lambert plot (Slope = ε * path length). plot_beer->calc_epsilon

Caption: Workflow for Molar Extinction Coefficient Determination.

Detailed Protocol:

  • Stock Solution Preparation: Accurately weigh your complex and dissolve it in a spectroscopic grade solvent to prepare a stock solution of known concentration.

  • Serial Dilutions: Prepare a series of at least five dilutions from the stock solution, ensuring the final concentrations will result in absorbance values between 0.1 and 1.0 at the absorption maximum (λmax).

  • Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a cuvette with the pure solvent to serve as the blank.

  • Measurement: Record the absorbance spectrum for each dilution.

  • Data Analysis:

    • Identify the λmax.

    • Plot the absorbance at λmax against the concentration for each dilution.

    • Perform a linear regression. The plot should be linear with an R² value > 0.99, confirming adherence to the Beer-Lambert law in this concentration range.

    • The molar extinction coefficient (ε) is calculated from the slope of the line (Slope = ε × l, where l is the path length of the cuvette, typically 1 cm).[3]

Trustworthiness Check: The linearity of the Beer-Lambert plot serves as a self-validation of the data. Deviation from linearity may indicate aggregation or other concentration-dependent phenomena.

Relative Photoluminescence Quantum Yield (ΦPL) Measurement

This protocol is based on the comparative method, which is both reliable and widely accessible.[18]

G cluster_prep Preparation cluster_measure Measurement cluster_analysis Data Analysis prep_solutions Prepare optically dilute solutions (Abs < 0.1) of both the sample and the standard. measure_abs Record the absorbance of each solution at the chosen excitation wavelength. prep_solutions->measure_abs measure_em Record the corrected fluorescence emission spectrum of each solution under identical instrument settings. measure_abs->measure_em integrate_em Integrate the area under the emission spectra. measure_em->integrate_em calc_qy Calculate the quantum yield using the comparative equation. integrate_em->calc_qy

Caption: Workflow for Relative Quantum Yield Measurement.

Detailed Protocol:

  • Solution Preparation: Prepare a series of optically dilute solutions of both your complex and the chosen standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[10][18]

  • Absorbance Measurement: For each solution, measure the absorbance at the chosen excitation wavelength.

  • Fluorescence Measurement:

    • Using a spectrofluorometer, set the excitation wavelength.

    • For each solution, record the fluorescence emission spectrum. It is critical that all instrument settings (e.g., excitation and emission slit widths) are kept identical for the sample and the standard.[4]

  • Data Analysis:

    • Integrate the area under the corrected emission spectrum for both the sample (Is) and the standard (Ir).

    • Calculate the quantum yield of your sample (Φs) using the following equation[8]: Φs = Φr * (Is / Ir) * (Ar / As) * (ns² / nr²) Where:

      • Φr is the quantum yield of the standard.

      • As and Ar are the absorbances of the sample and standard at the excitation wavelength.

      • ns and nr are the refractive indices of the sample and standard solutions (if the solvents are different).

Trustworthiness Check: To ensure accuracy, a plot of integrated fluorescence intensity versus absorbance should be created for both the sample and the standard. Both plots should be linear and pass through the origin. The quantum yield is then calculated using the gradients (Grad) of these plots, which is a more robust method.[10]

Luminescence Lifetime (τ) Measurement

Time-Correlated Single Photon Counting (TCSPC) is the gold standard for measuring luminescence lifetimes in the nanosecond to microsecond range.[19][20]

Detailed Protocol:

  • Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., a laser diode or LED), a sample holder, a fast photodetector (e.g., a photomultiplier tube), and timing electronics.[5][21]

  • Sample Preparation: Prepare a solution of your complex. The concentration should be adjusted to give a good signal-to-noise ratio without being overly concentrated, which could lead to quenching. For air-sensitive samples, the solution should be deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen).

  • Data Acquisition:

    • The sample is excited by the pulsed light source.

    • The time difference between the excitation pulse and the detection of the first emitted photon is measured and recorded.

    • This process is repeated for many excitation cycles to build up a histogram of photon arrival times, which represents the decay of the luminescence.[22]

  • Data Analysis:

    • The resulting decay curve is fitted to an exponential function (or a sum of exponentials for more complex systems) to extract the luminescence lifetime (τ).

    • The quality of the fit is assessed by examining the residuals and the chi-squared value.

Expertise & Experience: The choice of excitation source and detector depends on the expected lifetime and emission wavelength of your complex. For very short lifetimes (picoseconds), a high-repetition-rate laser and a microchannel plate detector are often required. For longer lifetimes (microseconds), a pulsed lamp and a standard PMT may be sufficient.[19]

Singlet Oxygen Quantum Yield (ΦΔ) Determination

An indirect method using a chemical trap, such as 1,3-diphenylisobenzofuran (DPBF), is a common and accessible way to measure singlet oxygen generation.[23][24]

Detailed Protocol:

  • Reagent Preparation:

    • Prepare stock solutions of your complex (the photosensitizer), a standard photosensitizer with a known ΦΔ (e.g., Rose Bengal), and the singlet oxygen trap (DPBF) in a suitable solvent.[16][17] These solutions should be prepared in the dark as DPBF is light-sensitive.[23]

  • Reaction Setup:

    • In a cuvette, mix the photosensitizer (either your complex or the standard) and DPBF. The concentration of the photosensitizer should be adjusted to have a low absorbance at the irradiation wavelength, while the DPBF concentration should give a significant initial absorbance (around 1.0) at its λmax (~410 nm).

  • Irradiation and Monitoring:

    • Irradiate the solution with a light source at a wavelength where the photosensitizer absorbs but the DPBF does not.

    • At regular time intervals, monitor the decrease in the absorbance of DPBF at its λmax. This decrease is due to its reaction with the generated singlet oxygen.

  • Data Analysis:

    • Plot the natural logarithm of the DPBF absorbance (ln(A)) versus irradiation time for both your complex and the standard.

    • The slope of this plot is proportional to the rate of DPBF degradation, which is in turn proportional to the singlet oxygen quantum yield.

    • The ΦΔ of your complex can be calculated using a comparative equation, similar to the one used for photoluminescence quantum yield.

Authoritative Grounding: The IUPAC provides guidelines and recommendations for conducting and reporting photochemical experiments, which should be consulted for best practices.[25][26]

Pillar 4: Data Presentation and Interpretation

Clear and concise presentation of data is as important as the measurements themselves.

Comparative Data Table
Photophysical PropertyYour ComplexStandard: [e.g., Ru(bpy)₃]²⁺
λabs, max (nm) [Your Value]452
ε at λabs, max (M⁻¹cm⁻¹) [Your Value]14,600[14]
λem, max (nm) [Your Value]620
ΦPL [Your Value]0.028 (in air-saturated water)[14]
τ (ns) [Your Value]650 (in water)[14]
ΦΔ [Your Value][Value for appropriate standard]
Photostability (t1/2, min) [Your Value][Value from your measurement]

Note: The values for the standard should be cited from reliable literature sources.

Conclusion: From Data to Insight

Benchmarking is not merely about generating numbers; it is about placing your research in the context of the broader scientific landscape. By following these rigorous, self-validating protocols and thoughtfully comparing your results to established standards, you can confidently assess the potential of your novel coordination complexes and contribute high-quality, reproducible data to the scientific community.

References

A Comparative Analysis of the Stability Constants of 1,3-Di(2-pyridyl)-1,3-propanedione Complexes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the stability constants of metal complexes formed with 1,3-Di(2-pyridyl)-1,3-propanedione (dppd). Intended for researchers, scientists, and professionals in drug development, this document delves into the coordination chemistry of dppd, offering insights into the factors governing complex stability and providing detailed experimental protocols for their determination.

Introduction: The Significance of β-Diketones in Coordination Chemistry

β-Diketones are a widely studied class of organic compounds characterized by two carbonyl groups separated by a methylene group.[1] This unique structural motif allows them to exist in a keto-enol tautomeric equilibrium, with the enol form being particularly important for coordination chemistry. The deprotonated enolate form acts as a bidentate chelating agent, readily forming stable six-membered rings with a variety of metal ions.[1][2] The stability of these metal complexes is a critical parameter in numerous applications, including catalysis, materials science, and the development of therapeutic agents.[1]

This compound (dppd), a heterocyclic β-diketone, presents a particularly interesting case. In addition to the classic β-diketone chelating moiety, the presence of two pyridyl nitrogen atoms introduces further coordination sites, potentially leading to the formation of more intricate and stable multinuclear complexes. Understanding the stability constants of dppd complexes is therefore crucial for predicting their behavior in various chemical and biological systems.

The stability constant (also known as the formation constant) quantifies the strength of the interaction between a metal ion and a ligand in solution.[3][4] A high stability constant indicates a strong binding affinity and the formation of a stable complex.[5]

G cluster_ligand This compound (dppd) cluster_metal Metal Ion (M^n+) cluster_complex Metal-dppd Complex dppd_structure complex_structure [M(dppd)]^n+ dppd_structure->complex_structure Chelation metal_ion M^n+ metal_ion->complex_structure Coordination

Figure 1: Chelation of a metal ion by this compound.

Factors Influencing the Stability of β-Diketone Complexes

The stability of metal complexes with β-diketones is influenced by several factors pertaining to both the metal ion and the ligand.

Metal Ion Properties:

  • Charge and Ionic Radius: Generally, for a given ligand, the stability of the complex increases with increasing charge and decreasing ionic radius of the metal ion. This is due to the stronger electrostatic attraction between the metal ion and the ligand.

  • Hard and Soft Acid-Base (HSAB) Principle: According to Pearson's HSAB theory, hard acids (metal ions) prefer to bind to hard bases (ligands), and soft acids prefer to bind to soft bases.[6] The oxygen atoms of the β-diketonate are hard bases, thus forming more stable complexes with hard metal ions like Cr(III) and Fe(III) compared to borderline ions like Cu(II).[2][6]

Ligand Properties:

  • Substituent Effects: The nature of the substituents on the β-diketone backbone can significantly impact the stability of the resulting metal complexes. Electron-withdrawing groups, such as trifluoromethyl (-CF3), decrease the electron density on the oxygen atoms, leading to weaker metal-ligand bonds and lower stability constants.[2] Conversely, electron-donating groups can enhance stability.

  • Steric Hindrance: Bulky substituents near the coordination site can cause steric hindrance, which may weaken the metal-ligand bond and reduce the stability of the complex.[6]

  • Solvent Effects: The solvent system can influence the keto-enol equilibrium of the β-diketone and the solvation of the metal ion and the complex, thereby affecting the stability constant.[2][6]

Comparative Analysis of Stability Constants

LigandMetal Ionlog K1log K2Solvent SystemReference
Acetylacetone (acac)Cu(II)8.226.7750% Dioxane-Water[2][6]
Benzoylacetone (bac)Cu(II)8.357.4550% Dioxane-Water[2][6]
Benzoyltrifluoroacetone (btfac)Cu(II)6.014.8950% Dioxane-Water[2][6]
Tris(β-diketone) 5La(III)5.86-Aqueous-Ethanol[7]
Tris(β-diketone) 5Gd(III)6.58-Aqueous-Ethanol[7]
Tris(β-diketone) 5Lu(III)7.14-Aqueous-Ethanol[7]

Analysis of Trends:

  • Effect of Substituents: The data clearly shows that the stability of the Cu(II) complex decreases in the order: benzoylacetone > acetylacetone > benzoyltrifluoroacetone.[2][6] This trend is directly attributable to the electronic effects of the substituents. The electron-withdrawing trifluoromethyl group in btfac significantly reduces the basicity of the donor oxygen atoms, leading to a less stable complex.

  • Effect of Metal Ion: For the tris(β-diketone) ligand, the stability of the lanthanide complexes increases across the series from La(III) to Lu(III).[7] This is consistent with the decrease in ionic radius (lanthanide contraction), which leads to a stronger metal-ligand interaction.

  • Expected Trends for dppd: Based on these principles, it can be anticipated that the pyridyl groups in dppd, being electron-withdrawing, might lead to slightly lower stability constants for simple 1:1 or 1:2 (metal:ligand) complexes compared to acetylacetone, assuming only the β-diketonate moiety is involved in chelation. However, the potential for the pyridyl nitrogens to also coordinate to the metal center, or to bridge multiple metal centers, could lead to the formation of highly stable polynuclear complexes. The stability of these complexes would be significantly enhanced by the chelate effect.[8]

Experimental Determination of Stability Constants

The stability constants of metal-ligand complexes are typically determined using techniques such as potentiometric titration or spectrophotometry.[4][9]

This is one of the most accurate and widely used methods for determining stability constants.[9][10] It involves monitoring the pH of a solution containing the ligand and the metal ion as a standard solution of a strong base is added.[11]

Principle: The formation of a metal complex involves the displacement of a proton from the ligand. By measuring the change in pH, the concentration of the free ligand and the complexed ligand can be calculated at each point in the titration. These values are then used to determine the stability constants.[5][12]

G cluster_workflow Potentiometric Titration Workflow prep Prepare Solutions (Metal, Ligand, Acid, Base, Electrolyte) calib Calibrate pH Electrode prep->calib titrate Titrate with Standard Base calib->titrate record Record pH and Volume Added titrate->record calculate Calculate Stability Constants (e.g., using Bjerrum's method) record->calculate analyze Data Analysis and Refinement calculate->analyze G cluster_workflow Job's Method Workflow prep Prepare Equimolar Stock Solutions (Metal and Ligand) mix Prepare a Series of Solutions with Varying Mole Fractions prep->mix measure Measure Absorbance at λ_max mix->measure plot Plot Absorbance vs. Mole Fraction measure->plot determine Determine Stoichiometry and Calculate Stability Constant plot->determine

References

Decoding Coordination: A Comparative Guide to Characterizing 1,3-Di(2-pyridyl)-1,3-propanedione Complexes

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of coordination chemistry, the versatile β-diketonate ligand, 1,3-Di(2-pyridyl)-1,3-propanedione (dppd), presents a fascinating case study. Its ability to adopt multiple coordination modes when complexed with metal ions is central to the tailor-made design of catalysts, molecular magnets, and therapeutic agents. This guide provides an in-depth comparison of the essential analytical techniques used to unequivocally determine the coordination behavior of dppd in metal complexes. We will delve into the "why" behind experimental choices, ensuring a robust and self-validating approach to characterization.

The Chameleon-like Nature of dppd: Keto-Enol Tautomerism and Coordination

This compound, like other β-diketones, exists in a tautomeric equilibrium between its keto and enol forms.[1][2][3][4][5] This equilibrium is the foundational reason for its diverse coordination chemistry. The enol form, stabilized by intramolecular hydrogen bonding, is typically the dominant species that participates in metal chelation.[3][5] The deprotonation of the enolic hydroxyl group creates a monoanionic ligand that can coordinate to a metal center through its two oxygen atoms, forming a stable six-membered chelate ring.

However, the presence of two pyridyl nitrogen atoms introduces additional coordination possibilities. This allows dppd to act not only as a bidentate O,O'-donor but also potentially as a tridentate or even a bridging ligand, utilizing one or both of its nitrogen atoms. Understanding which of these coordination modes is present in a given complex is paramount to predicting and controlling its chemical and physical properties.

The Analytical Toolkit: A Multi-pronged Approach to Structure Elucidation

No single technique can definitively confirm the coordination mode of dppd under all circumstances. A synergistic application of several spectroscopic and crystallographic methods is essential for a comprehensive and trustworthy characterization.

X-ray Crystallography: The Gold Standard for Unambiguous Structural Determination

For crystalline materials, single-crystal X-ray diffraction (XRD) provides the most definitive and detailed structural information.[6][7][8] It allows for the precise determination of bond lengths, bond angles, and the overall coordination geometry around the metal center. This technique directly visualizes the connectivity between the dppd ligand and the metal ion, leaving no ambiguity about the coordination mode.

While powerful, XRD is contingent on the ability to grow single crystals of sufficient quality, which can be a significant challenge. Furthermore, the solid-state structure may not always perfectly represent the species present in solution.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow suitable single crystals of the dppd complex. This can be achieved through various techniques such as slow evaporation of a solvent, vapor diffusion, or layering of solvents with different polarities.

  • Crystal Mounting: Carefully select a well-formed crystal and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure using specialized software. This process involves determining the positions of all atoms in the unit cell and refining these positions to best fit the experimental data.

Infrared (IR) Spectroscopy: Probing Vibrational Signatures of Coordination

Infrared spectroscopy is a rapid and accessible technique that provides valuable insights into the coordination environment of dppd by monitoring changes in its vibrational frequencies upon complexation.[9][10][11] The most informative region of the IR spectrum for dppd complexes is typically between 1500 and 1600 cm⁻¹, where the stretching vibrations of the C=O and C=C bonds of the β-diketonate moiety are observed.[9]

  • Free Ligand: The IR spectrum of free dppd will show characteristic bands for the keto-enol tautomers.

  • Coordinated Ligand: Upon coordination to a metal ion through the oxygen atoms, the energies (and therefore frequencies) of the C=O and C=C stretching vibrations are altered. A shift of these bands to lower wavenumbers is indicative of O,O'-chelation, as the coordination weakens these bonds. The absence of the broad O-H stretch from the enol form is also a key indicator of deprotonation and coordination.

Table 1: Typical IR Stretching Frequencies for dppd and its Metal Complexes

Functional GroupFree Ligand (cm⁻¹)O,O'-Coordinated Complex (cm⁻¹)
C=O Stretch~1600-1700~1500-1600
C=C Stretch~1550-1650~1500-1600

Experimental Protocol: Infrared Spectroscopy

  • Sample Preparation: Prepare a solid sample of the dppd complex, typically as a KBr pellet or a Nujol mull.

  • Data Acquisition: Place the sample in an FTIR spectrometer and record the spectrum over the desired range (typically 4000-400 cm⁻¹).

  • Spectral Analysis: Compare the spectrum of the complex to that of the free dppd ligand, paying close attention to the shifts in the carbonyl and vinyl stretching frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Solution-State Structure and Dynamics

NMR spectroscopy is an indispensable tool for characterizing the structure of dppd complexes in solution.[12][13][14][15][16] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

  • ¹H NMR: The proton NMR spectrum is particularly sensitive to changes in the electronic environment of the pyridyl and methine protons. Coordination to a metal center will cause significant shifts in the resonances of the protons on the pyridyl rings adjacent to the coordinating nitrogen atoms. The disappearance of the enolic proton signal is a clear indication of deprotonation and chelation.

  • ¹³C NMR: The carbon NMR spectrum provides complementary information. The chemical shifts of the carbonyl and enolic carbons are highly sensitive to coordination. Upon O,O'-chelation, these signals will typically shift downfield.

Dynamic NMR studies can also provide insights into ligand exchange processes and fluxional behavior in solution.[14]

Table 2: Expected ¹H NMR Chemical Shift Changes Upon Coordination

ProtonFree Ligand (ppm)Coordinated Complex (ppm)
Pyridyl (adjacent to N)~8.5-8.7Significant shift (upfield or downfield depending on metal)
Methine (-CH=)~6.0-6.5Shifted
Enolic (-OH)~15-17Absent

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve a small amount of the dppd complex in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Record the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Spectral Analysis: Assign all resonances in the spectra and compare the chemical shifts of the complex to those of the free ligand. Analyze the changes in chemical shifts to deduce the coordination mode.

UV-Visible Spectroscopy: Elucidating Electronic Transitions

UV-Visible spectroscopy probes the electronic transitions within a molecule and can provide valuable information about the coordination environment of the metal ion in a dppd complex.[17][18][19][20][21] The spectra of transition metal complexes are typically characterized by two main types of electronic transitions:

  • d-d Transitions: These transitions occur between the d-orbitals of the metal center. They are typically weak and appear in the visible region of the spectrum. The energy of these transitions is sensitive to the ligand field strength and the coordination geometry.

  • Charge Transfer (CT) Transitions: These are much more intense transitions that involve the transfer of an electron from a metal-based orbital to a ligand-based orbital (MLCT) or from a ligand-based orbital to a metal-based orbital (LMCT).[20] These bands often appear in the UV or near-UV region.

Changes in the position and intensity of these bands upon complexation can provide evidence for the coordination of the dppd ligand.

Experimental Protocol: UV-Visible Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the dppd complex in a suitable solvent (e.g., acetonitrile, dichloromethane).

  • Data Acquisition: Record the absorption spectrum of the solution using a UV-Visible spectrophotometer over a range of wavelengths (typically 200-800 nm).

  • Spectral Analysis: Identify the d-d and charge transfer bands in the spectrum and compare their energies and intensities to those of related complexes with known structures.

Visualizing Coordination and Workflow

To better understand the concepts discussed, the following diagrams illustrate the keto-enol tautomerism of dppd, its common coordination modes, and the general workflow for characterization.

G cluster_0 Keto-Enol Tautomerism of dppd Keto Keto Form Enol Enol Form Keto->Enol Tautomerization Enol->Keto

Caption: Keto-enol tautomerism of this compound.

G cluster_1 Common Coordination Modes of dppd M Metal Ion OO Bidentate (O,O') M->OO NON Tridentate (N,O,N') M->NON Bridging Bridging M->Bridging G cluster_2 Characterization Workflow Synthesis Synthesis of dppd Complex Crystallization Crystallization Synthesis->Crystallization Spectroscopy Spectroscopic Analysis Synthesis->Spectroscopy XRD X-ray Diffraction Crystallization->XRD Structure Structure Elucidation XRD->Structure IR IR Spectroscopy Spectroscopy->IR NMR NMR Spectroscopy Spectroscopy->NMR UVVis UV-Vis Spectroscopy Spectroscopy->UVVis IR->Structure NMR->Structure UVVis->Structure

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1,3-Di(2-pyridyl)-1,3-propanedione

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the field of drug development, the responsible management and disposal of chemical reagents are as crucial as the innovative research they enable. This guide provides a detailed, step-by-step operational plan for the safe disposal of 1,3-Di(2-pyridyl)-1,3-propanedione (CAS No. 10198-89-7), ensuring the safety of laboratory personnel and the protection of our environment. While specific comprehensive toxicological and ecological data for this compound are limited, its structure, containing two pyridine rings, necessitates a cautious approach, treating it as a hazardous substance.[1][2]

Core Principle: Hazard-Based Precaution

Given the presence of pyridine moieties, this compound should be handled with the same level of care as other pyridine derivatives, which are known to be harmful.[2][3] Therefore, all waste containing this compound, including residual amounts, contaminated materials, and personal protective equipment (PPE), must be classified and managed as hazardous chemical waste.[2]

Section 1: Pre-Disposal Safety and Hazard Assessment

Before initiating any disposal procedures, a thorough understanding of the potential hazards is essential. This proactive step is the foundation of a safe laboratory environment.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound in any form (solid or in solution) to prevent accidental exposure.[1][4]

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against potential splashes and solid particulates.[4]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber)Pyridine and its derivatives can be absorbed through the skin; nitrile gloves may offer limited protection.[4][5]
Body Protection Fully-buttoned laboratory coatPrevents skin contact with the compound.[4]
Respiratory Protection Use within a certified chemical fume hoodMinimizes inhalation of any dust or aerosols.[4]
Hazard Identification

While a complete hazard profile is not available, the precautionary statements from the Safety Data Sheet (SDS) indicate the need for protective measures.[1] The primary hazards are associated with the pyridine components, which are generally considered harmful if swallowed, in contact with skin, or inhaled.[2]

Section 2: Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the collection and disposal of this compound waste.

Waste Segregation and Collection

Proper segregation at the point of generation is critical to prevent unintended chemical reactions and to ensure compliant disposal.

Step 1: Characterize the Waste Identify all materials contaminated with this compound. This includes:

  • Solid Waste: Unused or expired solid compound, contaminated weigh boats, spatulas, and disposable labware.[2]

  • Liquid Waste: Solutions containing the compound.

  • Contaminated PPE: Used gloves, disposable lab coats, etc.[2]

Step 2: Use Designated Hazardous Waste Containers

  • Solid Waste: Collect in a clearly labeled, sealable, and compatible container, such as a high-density polyethylene (HDPE) container.[2][3]

  • Liquid Waste: Collect in a labeled, leak-proof hazardous waste container.[2] Do not mix with other incompatible waste streams.

  • Contaminated PPE: Place in a designated hazardous waste bag.[2]

Step 3: Proper Labeling All waste containers must be clearly labeled with:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The approximate quantity of the waste

  • The date of waste generation[2]

Storage Pending Disposal

Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][6] Ensure the storage area is designated for hazardous waste and has secondary containment.

Final Disposal

The ultimate disposal of the hazardous waste must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3] Never discharge this compound or its solutions down the drain or dispose of it as regular trash.[3]

Section 3: Emergency Procedures

Accidents can happen, and preparedness is key to mitigating risks.

Spill Response

In the event of a spill, immediate and correct action is crucial.

Step 1: Ensure Safety

  • Alert personnel in the immediate area.

  • If the spill is large or involves a volatile solution outside a fume hood, evacuate the area and contact your institution's emergency response team.

Step 2: Contain the Spill

  • For a solid spill, carefully sweep up the material and place it in a labeled hazardous waste container.[1] Avoid generating dust.[1]

  • For a liquid spill, use an inert absorbent material like vermiculite or sand to contain and absorb the spill.[3][6]

Step 3: Clean and Decontaminate

  • Once the bulk of the spill is collected, clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.[2]

  • Collect all cleaning materials as hazardous waste.[2]

Step 4: Restock

  • Replenish any spill kit supplies used.[7]

First Aid Measures

In case of accidental exposure, follow these first aid guidelines and seek medical attention.[1]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[1]

  • Skin Contact: Wash off with soap and plenty of water.[1]

  • Eye Contact: Flush eyes with water as a precaution for at least 15 minutes.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[1]

Section 4: Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_assessment Waste Characterization cluster_collection Segregation & Collection start Waste Generation (this compound) solid Solid Waste (Pure compound, contaminated labware) start->solid liquid Liquid Waste (Solutions) start->liquid ppe Contaminated PPE (Gloves, etc.) start->ppe solid_container Labeled, Sealed HDPE Container solid->solid_container liquid_container Labeled, Leak-proof Waste Container liquid->liquid_container ppe_bag Designated Hazardous Waste Bag ppe->ppe_bag storage Store in Designated Hazardous Waste Area solid_container->storage liquid_container->storage ppe_bag->storage disposal Arrange for Pickup by Licensed Waste Contractor (EHS) storage->disposal end Compliant Disposal disposal->end

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.